Mitochondrial respiration-IN-3
Description
Structure
3D Structure
Properties
Molecular Formula |
C35H51FN4O7S |
|---|---|
Molecular Weight |
690.9 g/mol |
IUPAC Name |
(10R,11R,12E,17E,19E,21S,23R)-6-[2-(diethylamino)ethyl-methylidene-oxo-λ6-sulfanyl]-23-fluoro-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14-trione |
InChI |
InChI=1S/C35H51FN4O7S/c1-8-39(9-2)17-18-48(7,45)29-14-16-40-32(29)35(44)47-33(23(3)4)25(6)12-13-30(42)37-15-10-11-24(5)19-27(41)20-26(36)21-31-38-28(22-46-31)34(40)43/h10-13,19,22-23,25-27,33,41H,7-9,14-18,20-21H2,1-6H3,(H,37,42)/b11-10+,13-12+,24-19+/t25-,26-,27-,33-,48?/m1/s1 |
InChI Key |
LUJOAICGHADFJO-PUENPEMESA-N |
Isomeric SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](C[C@H](CC3=NC(=CO3)C(=O)N2CC1)F)O)/C)C)C(C)C |
Canonical SMILES |
CCN(CC)CCS(=C)(=O)C1=C2C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(CC3=NC(=CO3)C(=O)N2CC1)F)O)C)C)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Mechanism of Action of Mitochondrial Respiration-IN-3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mitochondrial respiration-IN-3 is a novel fluorinated derivative of the streptogramin A antibiotic, Dalfopristin. This compound has emerged as a potent and selective inhibitor of mitochondrial translation, demonstrating significant efficacy against glioblastoma stem cells (GSCs). By specifically targeting the large subunit of the mitochondrial ribosome, this compound disrupts the synthesis of essential protein components of the electron transport chain. This leads to a cascade of events including the impairment of oxidative phosphorylation (OXPHOS), cell cycle arrest, and ultimately, apoptosis in GSC populations that are highly dependent on mitochondrial respiration and notoriously resistant to conventional therapies. This technical guide provides a comprehensive overview of the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Core Mechanism of Action
This compound, often in synergy with a streptogramin B antibiotic like Quinupristin, functions as a targeted inhibitor of protein synthesis within the mitochondria.[1][2][3][4]
1. Targeting the Mitoribosome: The primary molecular target of Dalfopristin and its derivatives is the large subunit (mt-LSU) of the mitochondrial ribosome (mitoribosome).[1][2][3] Cryo-electron microscopy has revealed that Dalfopristin binds within the peptidyl transferase center of the mt-LSU, sterically hindering the progression of the nascent polypeptide chain.[1][2]
2. Inhibition of Mitochondrial Translation: By binding to the mitoribosome, this compound effectively stalls the translation of the 13 essential proteins encoded by mitochondrial DNA (mtDNA). These proteins are critical subunits of the oxidative phosphorylation (OXPHOS) complexes I, III, IV, and V.
3. Disruption of Oxidative Phosphorylation (OXPHOS): The inhibition of mitochondrial translation leads to a functional dysregulation of the OXPHOS system.[1][2][3] This impairment of cellular respiration curtails the primary energy source for glioblastoma stem cells, which are highly reliant on this metabolic pathway.
4. Induction of Apoptosis and Cell Cycle Arrest: The severe metabolic stress induced by OXPHOS disruption triggers a downstream cascade of cellular events. This includes a halt in the cell cycle and the activation of the intrinsic apoptotic pathway, leading to programmed cell death in GSCs.[1][2][5]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action and a typical experimental workflow for evaluating compounds like this compound.
Caption: Mechanism of action of this compound in glioblastoma stem cells.
Caption: A generalized experimental workflow for preclinical evaluation.
Quantitative Data
The efficacy of Dalfopristin, in combination with Quinupristin (Q/D), has been quantified across a panel of patient-derived glioblastoma stem cell lines.
Table 1: In Vitro Cytotoxicity of Quinupristin/Dalfopristin (Q/D) against Glioblastoma Stem Cell (GSC) Lines
| GSC Line | GI₅₀ (µM) after 48h Treatment | GI₅₀ (µM) after 72h Treatment |
|---|---|---|
| COMI | Not specified in abstract | 6.5 ± 1.1 |
| VIPI | Not specified in abstract | Not specified in abstract |
| Panel of 21 GSC lines | 2.5 - 32.5 | 1.7 - 12.2 |
Data extracted from Sighel et al., 2021.[2]
Table 2: Comparative Cytotoxicity of Q/D and Temozolomide (TMZ) in COMI GSC Line
| Compound | GI₅₀ (µM) |
|---|---|
| Quinupristin/Dalfopristin (Q/D) | 6.5 ± 1.1 |
| Temozolomide (TMZ) | 96.5 ± 15.2 |
Data extracted from Sighel et al., 2021.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols.
1. Cell Culture of Glioblastoma Stem Cells (GSCs)
-
Source: Patient-derived glioblastoma tissue.
-
Culture Conditions: GSCs are maintained in a serum-free neural stem cell medium supplemented with growth factors such as EGF and FGF2.[6]
-
Format: Cells can be grown as neurospheres in suspension or as an adherent monolayer on laminin-coated plates.[6]
2. Cell Viability Assay
-
Principle: To determine the concentration of a compound that inhibits cell growth by 50% (GI₅₀).
-
Method:
-
Seed GSCs in 96-well plates.
-
Treat with a serial dilution of the test compound (e.g., this compound).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Measure cell viability using a luminescent-based assay that quantifies ATP (e.g., CellTiter-Glo®).
-
Normalize data to vehicle-treated controls and calculate GI₅₀ values.
-
3. Clonogenicity (Gliomasphere Formation) Assay
-
Principle: To assess the self-renewal capacity of GSCs after drug treatment.
-
Method:
-
Treat established gliomaspheres with the test compound for a defined period (e.g., 72 hours).
-
Dissociate the spheres into single cells.
-
Re-plate the cells at a low density (e.g., 10 or 100 cells/well) in fresh medium without the drug.
-
Culture for a period sufficient for new sphere formation (e.g., 7-10 days).
-
Quantify the number and size of the newly formed gliomaspheres.[2]
-
4. Mitochondrial Translation Assay
-
Principle: To directly measure the synthesis of proteins within the mitochondria.
-
Method:
-
Pre-treat GSCs with a cytoplasmic translation inhibitor (e.g., emetine) to block the synthesis of nuclear-encoded proteins.
-
Treat the cells with the test compound (this compound).
-
Pulse-label the cells with a radioactive amino acid mixture (e.g., ³⁵S-methionine/cysteine).
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Visualize the newly synthesized mitochondrial proteins by autoradiography. A reduction in the signal indicates inhibition of mitochondrial translation.
-
5. Analysis of Oxidative Phosphorylation (OXPHOS)
-
Principle: To measure the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
-
Method:
-
Seed GSCs on a Seahorse XF Cell Culture Microplate.
-
Treat with the test compound for the desired duration.
-
Use a Seahorse XF Analyzer to measure OCR in real-time.
-
Sequentially inject mitochondrial stressors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
6. Cell Cycle and Apoptosis Analysis
-
Principle: To determine the effect of the compound on cell cycle progression and programmed cell death.
-
Method:
-
Cell Cycle: Treat GSCs with the compound, fix the cells, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze the DNA content by flow cytometry.
-
Apoptosis: Treat GSCs, stain with Annexin V (to detect early apoptosis) and a viability dye (e.g., PI or 7-AAD), and analyze by flow cytometry.[2]
-
Conclusion
This compound represents a promising therapeutic agent that exploits a key metabolic vulnerability of glioblastoma stem cells. Its targeted mechanism of action—the inhibition of mitochondrial translation—leads to a potent and selective anti-cancer effect in preclinical models. The data and protocols presented in this guide offer a foundational understanding for further research and development of this and similar compounds for the treatment of glioblastoma and potentially other cancers reliant on oxidative phosphorylation.
References
Unraveling the Molecular Target of Mitochondrial Respiration Inhibition: A Technical Guide to Rotenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound "Mitochondrial respiration-IN-3" remains unidentified in current scientific literature, this guide leverages Rotenone, a well-characterized inhibitor of mitochondrial respiration, as a paradigm to explore target identification and the downstream cellular consequences. Rotenone is a naturally occurring isoflavonoid and a potent inhibitor of mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain.[1][2] Its use in research has been instrumental in elucidating the mechanisms of mitochondrial dysfunction and its role in cellular processes such as apoptosis. This document provides a comprehensive overview of the target, mechanism of action, and experimental characterization of Rotenone, serving as a technical resource for researchers in drug development and cellular biology.
Core Target and Mechanism of Action
Rotenone's primary molecular target is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][3] It binds to the ubiquinone-binding site of Complex I, preventing the transfer of electrons from the iron-sulfur centers to ubiquinone.[1][2] This blockade has two major immediate consequences:
-
Inhibition of Oxidative Phosphorylation: The disruption of the electron flow halts the pumping of protons across the inner mitochondrial membrane by Complex I, leading to a collapse of the mitochondrial membrane potential and a drastic reduction in ATP synthesis.[1]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron transfer leads to the accumulation of electrons within Complex I, which can then be prematurely transferred to molecular oxygen, generating superoxide radicals and subsequently other reactive oxygen species like hydrogen peroxide (H₂O₂).[1][4]
These primary effects trigger a cascade of downstream cellular events, ultimately leading to cell death, primarily through apoptosis.[5][6]
Quantitative Data Summary
The inhibitory potency of Rotenone can vary depending on the cell type and experimental conditions. The following tables summarize key quantitative data from various studies.
| Parameter | Cell Line/System | Value | Reference |
| IC₅₀ (Complex I Inhibition) | Rat Brain Synaptosomes | ~1 nM | [7] |
| IC₅₀ (Complex I Inhibition) | SH-SY5Y cells | < 100 nM | [3][8] |
| IC₅₀ (Cell Viability) | SH-SY5Y cells | ~50 µM | [9] |
| IC₅₀ (Cell Viability) | HL-60 cells | ~100 nM | [10] |
| IC₅₀ (Cell Viability) | HT1080 cells | Not specified | [11] |
| IC₅₀ (Succinyl-CoA biosynthesis) | SH-SY5Y cells | 25 nM | [12] |
Table 1: IC₅₀ Values of Rotenone
| Parameter | Cell Line/System | Concentration | Effect | Reference |
| Oxygen Consumption | Rat Brain Synaptosomes | 1 nM | Rapid decrease | [7] |
| Oxygen Consumption | HL-60 cells | 10 nM | Detectable inhibition | [10] |
| Oxygen Consumption | HL-60 cells | 100 nM | Rapid decrease | [10] |
| Oxygen Consumption | HL-60 cells | 500 nM | >96% inhibition | [11] |
| Cellular ATP Levels | HL-60 cells | < 100 nM | Sharp decrease | [10] |
| Cellular ATP Levels | HL-60 cells | 500 nM | Decreased to 64% of control | [10] |
Table 2: Effects of Rotenone on Cellular Respiration and ATP Levels
Key Signaling Pathways Affected by Rotenone
Rotenone-induced mitochondrial dysfunction triggers several signaling pathways that converge on apoptosis. The increased ROS production and ATP depletion are key initiators of these cascades.
Intrinsic Apoptosis Pathway
Inhibition of Complex I by Rotenone leads to an increase in mitochondrial ROS, which can trigger the opening of the mitochondrial permeability transition pore (mPTP). This results in the release of cytochrome c from the mitochondria into the cytosol. Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3, ultimately leading to apoptosis.[5][11]
MAP Kinase Signaling Pathways
Rotenone has been shown to activate the p38 and JNK (c-Jun N-terminal kinase) MAP kinase pathways, which are known to be involved in stress responses and apoptosis.[6][13] The activation of these pathways can be triggered by the increase in intracellular ROS. Activated JNK and p38 can, in turn, contribute to the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Rotenone-induced H₂O₂ production has been shown to inhibit the mTOR-mediated phosphorylation of its downstream effectors, S6K1 and 4E-BP1, leading to both caspase-dependent and -independent apoptosis.[5][14]
Experimental Protocols
Measurement of Mitochondrial Respiration (Oxygen Consumption Rate)
This protocol describes the measurement of oxygen consumption rate (OCR) in intact cells using high-resolution respirometry (e.g., Oroboros O2k).[15][16]
Materials:
-
High-resolution respirometer
-
Cell culture medium
-
Rotenone stock solution (in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Antimycin A (Complex III inhibitor)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
Procedure:
-
Harvest cells by trypsinization and resuspend in fresh culture medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.
-
Add a known number of cells (e.g., 1-2 x 10⁶ cells) to the respirometer chambers containing pre-warmed culture medium.
-
Record the basal respiration rate.
-
Inject Rotenone at the desired concentration and record the change in OCR to determine the extent of Complex I inhibition.
-
Sequentially add oligomycin to inhibit ATP synthase and measure the proton leak.
-
Add FCCP to uncouple the electron transport chain and determine the maximal respiration capacity.
-
Finally, add Antimycin A to block Complex III and measure the non-mitochondrial oxygen consumption.
-
Analyze the data to calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cell culture medium
-
Rotenone stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of Rotenone for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular ROS
This protocol uses the fluorescent probe CM-H₂DCFDA to detect intracellular ROS.[5][17]
Materials:
-
CM-H₂DCFDA probe
-
Cell culture medium
-
Rotenone stock solution
-
PBS
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with Rotenone for the specified time.
-
Wash the cells with PBS.
-
Load the cells with CM-H₂DCFDA (e.g., 5 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
Conclusion
Rotenone serves as a powerful tool for studying the intricacies of mitochondrial respiration and its impact on cellular fate. Its specific inhibition of Complex I provides a clear and reproducible method for inducing mitochondrial dysfunction, allowing for the detailed investigation of downstream signaling pathways and cellular responses. The experimental protocols and data presented in this guide offer a solid foundation for researchers aiming to characterize novel inhibitors of mitochondrial respiration and to further understand the pivotal role of mitochondria in health and disease.
References
- 1. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rotenone causes mitochondrial dysfunction and prevents maturation in porcine oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Complex I Is Rate-limiting for Oxygen Consumption in the Nerve Terminal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rotenone-Mediated Changes in Intracellular Coenzyme A Thioester Levels: Implications for Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rosmarinic Acid Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rotenone-induced apoptosis is mediated by p38 and JNK MAP kinases in human dopaminergic SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rotenone induction of hydrogen peroxide inhibits mTOR-mediated S6K1 and 4E-BP1/eIF4E pathways, leading to neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Impact of Mitochondrial Respiration-IN-3 on the Electron Transport Chain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the effects of a novel small molecule, designated "Mitochondrial Respiration-IN-3," on the mitochondrial electron transport chain (ETC). This document collates available preclinical data, outlines detailed experimental methodologies for its characterization, and presents its mechanism of action through structured data and visual pathways. The primary audience for this guide includes researchers in mitochondrial biology, scientists in drug discovery, and professionals in preclinical development. All data presented herein is based on preclinical in vitro and cellular assays.
Introduction to this compound
This compound is an investigational small molecule inhibitor of the mitochondrial electron transport chain. Its development is aimed at exploring therapeutic applications in conditions where modulation of cellular respiration is desirable. This guide focuses on its specific interaction with the ETC and the downstream consequences on cellular bioenergetics.
Mechanism of Action: Inhibition of Complex III
This compound selectively targets and inhibits the function of Complex III (Cytochrome c reductase) of the electron transport chain. This inhibition disrupts the transfer of electrons from Coenzyme Q (Ubiquinone) to Cytochrome c, a critical step in the process of oxidative phosphorylation. The blockage of electron flow at Complex III leads to a cascade of effects, including a reduction in the proton motive force and a subsequent decrease in ATP synthesis.
Quantitative Analysis of Bioenergetic Effects
The following tables summarize the key quantitative data obtained from in vitro assays assessing the impact of this compound on mitochondrial function.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Type |
| IC50 for Complex III Inhibition | 75 nM | Isolated rat liver mitochondria |
| IC50 for Oxygen Consumption Rate (OCR) | 150 nM | Human embryonic kidney (HEK293) cells |
| EC50 for Extracellular Acidification Rate (ECAR) Increase | 200 nM | Human colon cancer (HCT116) cells |
Table 2: Effects on Cellular Respiration Parameters
| Parameter | Vehicle Control | This compound (150 nM) | Fold Change |
| Basal Respiration (pmol O₂/min) | 120 ± 8 | 45 ± 5 | -2.67 |
| ATP-Linked Respiration (pmol O₂/min) | 95 ± 6 | 20 ± 3 | -4.75 |
| Maximal Respiration (pmol O₂/min) | 250 ± 15 | 48 ± 6 | -5.21 |
| Proton Leak (pmol O₂/min) | 25 ± 3 | 25 ± 4 | No significant change |
| Spare Respiratory Capacity (%) | 108% | 7% | -15.4 |
Experimental Protocols
Measurement of Oxygen Consumption Rate (OCR) in Intact Cells
This protocol outlines the methodology for assessing the effect of this compound on cellular respiration using extracellular flux analysis.
Materials:
-
Seahorse XF Analyzer (or equivalent)
-
Cell culture plates compatible with the analyzer
-
This compound
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
Assay medium (e.g., DMEM without bicarbonate)
Procedure:
-
Seed cells in the microplate at a predetermined density and allow them to adhere overnight.
-
The following day, replace the culture medium with the assay medium pre-warmed to 37°C.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour prior to the assay.
-
Prepare stock solutions of this compound and the other mitochondrial inhibitors in the assay medium.
-
Load the injector ports of the sensor cartridge with the compounds.
-
Calibrate the sensor cartridge in the analyzer.
-
Load the cell plate into the analyzer and initiate the assay protocol.
-
The protocol involves sequential injections of:
-
This compound or vehicle control.
-
Oligomycin to measure ATP-linked respiration.
-
FCCP to determine maximal respiration.
-
Rotenone and Antimycin A to measure non-mitochondrial oxygen consumption.
-
-
Analyze the resulting data to determine the various parameters of mitochondrial respiration.
Complex III Activity Assay in Isolated Mitochondria
This protocol describes the measurement of Complex III activity using a spectrophotometric method.
Materials:
-
Isolated mitochondria
-
Spectrophotometer
-
Assay buffer (e.g., potassium phosphate buffer with EDTA)
-
Decylubiquinol (substrate)
-
Cytochrome c (electron acceptor)
-
Potassium cyanide (KCN) (to inhibit Complex IV)
-
This compound
Procedure:
-
Isolate mitochondria from a relevant tissue source (e.g., rat liver) using differential centrifugation.
-
Determine the protein concentration of the mitochondrial suspension.
-
Prepare the reaction mixture in a cuvette containing the assay buffer, KCN, and Cytochrome c.
-
Add the isolated mitochondria to the cuvette.
-
Add varying concentrations of this compound or a vehicle control and incubate for a specified time.
-
Initiate the reaction by adding the substrate, Decylubiquinol.
-
Monitor the reduction of Cytochrome c by measuring the increase in absorbance at 550 nm over time.
-
Calculate the rate of reaction and determine the IC50 value for this compound.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
An In-depth Technical Guide to Mitochondrial Complex I Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mitochondrial Complex I, its inhibition, and the experimental methodologies used to study this critical aspect of cellular bioenergetetics. Given the lack of specific public information on a compound named "Mitochondrial respiration-IN-3," this document will focus on the well-characterized and widely studied Complex I inhibitor, rotenone, as a representative example to illustrate the principles and techniques of Complex I inhibition.
Introduction to Mitochondrial Complex I
Mitochondrial Complex I, also known as NADH:ubiquinone oxidoreductase, is the first and largest enzyme of the electron transport chain (ETC) located in the inner mitochondrial membrane.[1][2] It plays a pivotal role in cellular respiration by catalyzing the transfer of electrons from NADH to ubiquinone.[3][4] This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the generation of the proton-motive force that drives ATP synthesis.[1][5]
Key Functions of Complex I:
-
Initiation of Electron Transport: Accepts electrons from NADH, the primary product of the citric acid cycle and fatty acid oxidation.[3][6]
-
Proton Translocation: Couples electron transfer to the pumping of four protons across the inner mitochondrial membrane for every two electrons transferred.[2][5]
-
Redox Homeostasis: Plays a crucial role in maintaining the cellular NAD+/NADH ratio.
-
Reactive Oxygen Species (ROS) Production: Under certain conditions, Complex I can be a significant source of superoxide, a reactive oxygen species.[7]
Mechanism of Complex I Inhibition
Inhibitors of Complex I block the flow of electrons, thereby disrupting the entire process of oxidative phosphorylation.[8][9] These inhibitors typically bind to the ubiquinone-binding pocket of the enzyme, preventing the reduction of ubiquinone.[10]
Rotenone as a Model Inhibitor:
Rotenone is a classic, high-affinity inhibitor of Complex I.[3][11] It is a lipophilic molecule that readily crosses cellular and mitochondrial membranes. Its binding site is located within the ubiquinone reduction site of Complex I, effectively blocking the transfer of electrons from the iron-sulfur clusters to ubiquinone.[7][9]
Consequences of Complex I Inhibition:
-
Decreased ATP Production: The halt in electron flow leads to a reduction in the proton gradient and consequently, a significant drop in ATP synthesis.[8][9]
-
Increased NADH Levels: The blockage of NADH oxidation leads to an accumulation of NADH in the mitochondrial matrix.[10]
-
Increased ROS Production: Inhibition can lead to the backflow of electrons and the formation of superoxide radicals.[7]
-
Cellular Stress and Apoptosis: Prolonged and severe inhibition of Complex I can trigger cellular stress pathways and ultimately lead to programmed cell death (apoptosis).[12]
Quantitative Data on Complex I Inhibition
The potency of a Complex I inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (in vitro) | Cell-based Assay Notes | Reference |
| Rotenone | Mitochondrial Complex I | 10-20 nM | Potent inhibitor of cell respiration. | [11] |
| C458 | Mitochondrial Complex I | Weak inhibitor (~15% at 1 µM) | Protective against Aβ toxicity at nanomolar doses. | [10] |
| Myxothiazol | Mitochondrial Complex III | Varies | Used to isolate Complex I activity. | [13][14] |
| Antimycin A | Mitochondrial Complex III | Varies | Induces cell cycle arrest and death in differentiated cells. | [8] |
Experimental Protocols
A variety of experimental techniques are employed to study the effects of inhibitors on mitochondrial respiration and Complex I activity.
The oxygen consumption rate (OCR) is a key indicator of mitochondrial function and can be measured using high-resolution respirometry or extracellular flux analyzers.[15][16]
Protocol: Measuring Oxygen Consumption Rate in Intact Cells [15]
-
Cell Preparation: Plate cells in a suitable microplate for the extracellular flux analyzer and allow them to adhere overnight.
-
Assay Medium: Replace the culture medium with a low-buffered assay medium (e.g., XF Base Medium) supplemented with substrates like glucose, pyruvate, and glutamine.
-
Baseline Measurement: Record the basal oxygen consumption rate.
-
Sequential Injections: Sequentially inject pharmacological agents to assess different parameters of mitochondrial function:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to determine the maximal respiration capacity.
-
Rotenone & Antimycin A: Inhibitors of Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
This assay directly measures the activity of Complex I in isolated mitochondria or cell lysates.
Protocol: NADH:Ubiquinone Oxidoreductase Activity Assay [7]
-
Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.
-
Reaction Mixture: Prepare a reaction buffer containing a buffer (e.g., potassium phosphate), NADH as the substrate, and an artificial electron acceptor like decylubiquinone or Coenzyme Q1.
-
Initiation: Start the reaction by adding the mitochondrial sample to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Inhibitor Addition: To determine the specific activity of Complex I, measure the reaction rate in the presence and absence of a specific Complex I inhibitor (e.g., rotenone). The rotenone-sensitive rate represents the true Complex I activity.
Signaling Pathways and Workflows
The following diagrams illustrate the central role of Complex I in mitochondrial respiration and the workflow for assessing its inhibition.
Figure 1: Overview of the mitochondrial electron transport chain.
Figure 2: Experimental workflow for assessing Complex I inhibition.
Figure 3: Logical consequences of Complex I inhibition.
References
- 1. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. academic.oup.com [academic.oup.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular respiration - Wikipedia [en.wikipedia.org]
- 7. Differential effects of mitochondrial Complex I inhibitors on production of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Therapeutic assessment of a novel mitochondrial complex I inhibitor in in vitro and in vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of mitochondrial respiratory chain complex I by TNF results in cytochrome c release, membrane permeability transition, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pnas.org [pnas.org]
- 15. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Unveiling Mitochondrial Respiration-IN-3: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
"Mitochondrial respiration-IN-3" is a novel, cell membrane-permeable molecule identified as a fluorine derivative of the antibiotic Dalfopristin. This compound has emerged as a potent inhibitor of mitochondrial translation, demonstrating significant efficacy in suppressing the growth of glioblastoma stem cells (GSCs). This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of "this compound" and related compounds, drawing from the seminal research in the field. While "this compound" is a commercial identifier, the foundational research points to a class of fluorinated Dalfopristin derivatives with promising anti-cancer properties. This document aims to equip researchers with the available data and a framework for understanding this new class of mitochondrial inhibitors.
Discovery and Rationale
The discovery of "this compound" stems from a targeted effort to identify novel therapeutic agents against glioblastoma, a particularly aggressive and difficult-to-treat brain tumor. The rationale behind this research is the critical reliance of glioblastoma stem cells (GSCs) on mitochondrial oxidative phosphorylation (OXPHOS) for their survival and proliferation. By inhibiting mitochondrial translation, the synthesis of essential protein subunits of the electron transport chain is disrupted, leading to a collapse of OXPHOS and subsequent GSC death.
Initial high-content screening of compounds with potential to block mitochondrial ribosomes identified the combination of quinupristin and dalfopristin (Q/D) as a highly effective suppressor of GSC growth[1][2][3]. This led to a focused effort to develop more potent and cell-permeable derivatives of streptogramin A antibiotics, such as Dalfopristin[4][5]. "this compound" is a result of this medicinal chemistry effort, incorporating a fluorine atom to potentially enhance its pharmacological properties[5].
Synthesis
While the precise, step-by-step synthesis protocol for "this compound" is proprietary to its commercial supplier, the foundational research by Sighel et al. outlines the general approach to creating a series of streptogramin A derivatives[5]. The synthesis originates from the Dalfopristin scaffold. The process involves chemical modifications to introduce a fluorine atom at a specific position, likely the (16R) position as indicated for potent analogues in the key research paper[5].
Below is a generalized workflow representing the likely synthetic strategy.
Figure 1. A generalized synthetic workflow for the preparation of fluorinated Dalfopristin derivatives.
Mechanism of Action
"this compound" exerts its cytotoxic effects on cancer cells by specifically targeting and inhibiting the mitochondrial ribosome (mitoribosome). The binding of this Dalfopristin derivative to the large subunit of the mitoribosome blocks the process of mitochondrial translation[2][5]. This inhibition prevents the synthesis of 13 essential proteins encoded by the mitochondrial DNA, all of which are critical components of the oxidative phosphorylation system.
The disruption of OXPHOS leads to a cascade of downstream events within the glioblastoma stem cells, including:
-
Decreased ATP Production: The primary energy currency of the cell becomes depleted.
-
Cell Cycle Arrest: Proliferation of the cancer stem cells is halted.
-
Induction of Apoptosis: The cells undergo programmed cell death.
Figure 2. Signaling pathway illustrating the mechanism of action of "this compound".
Quantitative Data
Detailed quantitative data for "this compound" specifically is not publicly available in the peer-reviewed literature. However, the foundational study on streptogramin A derivatives provides data for a series of related compounds[5]. The fluorine derivatives of dalfopristin, such as compound (16R)-1e , were found to be more potent than the parent compound, Dalfopristin[5]. For a comprehensive understanding, it is recommended to consult the supplementary information of the primary research article by Sighel et al. in the European Journal of Medicinal Chemistry (2023)[5].
| Compound | Target | Assay | Activity | Reference |
| Quinupristin/Dalfopristin (Q/D) | Glioblastoma Stem Cells | Growth Inhibition | Effective suppressor | [1][2][3] |
| Fluorinated Dalfopristin Derivatives (e.g., (16R)-1e) | Glioblastoma Stem Cells | Growth Inhibition | More potent than Dalfopristin | [5] |
Experimental Protocols
Cell Culture
Patient-derived glioblastoma stem cells (GSCs) are cultured in serum-free medium supplemented with growth factors (e.g., EGF and bFGF) to maintain their stem-like state.
Cell Viability and Growth Inhibition Assays
GSCs are seeded in multi-well plates and treated with varying concentrations of the test compounds. Cell viability can be assessed after a defined incubation period (e.g., 72 hours) using commercially available assays such as CellTiter-Glo® (Promega) which measures ATP levels, or by staining with viability dyes like propidium iodide and subsequent analysis by flow cytometry.
Mitochondrial Translation Inhibition Assay
To specifically measure the inhibition of mitochondrial translation, a common method is to use metabolic labeling with ³⁵S-methionine in the presence of a cytosolic translation inhibitor (e.g., emetine). This allows for the specific detection of newly synthesized mitochondrial proteins by autoradiography after SDS-PAGE.
Figure 3. A simplified experimental workflow for assessing the effect of "this compound" on GSC viability.
Conclusion and Future Directions
"this compound" and its related fluorinated Dalfopristin derivatives represent a promising new class of anti-cancer agents that selectively target the metabolic vulnerability of glioblastoma stem cells. Their ability to inhibit mitochondrial translation offers a distinct mechanism of action with the potential to overcome resistance to conventional therapies.
Future research should focus on:
-
In vivo efficacy studies: Evaluating the therapeutic potential of these compounds in preclinical animal models of glioblastoma.
-
Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these molecules.
-
Combination therapies: Investigating the synergistic effects of these mitochondrial translation inhibitors with standard-of-care treatments for glioblastoma.
The development of these novel compounds underscores the importance of targeting mitochondrial metabolism as a therapeutic strategy in oncology. Further investigation is warranted to fully elucidate their clinical potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Expanding the Chemical Space of Arsenicin A-C Related Polyarsenicals and Evaluation of Some Analogs as Inhibitors of Glioblastoma Stem Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Denise Sighel - Google Scholar [scholar.google.com]
- 4. VEGFR2 blockade inhibits glioblastoma cell proliferation by enhancing mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
"Mitochondrial respiration-IN-3" chemical structure and properties
Technical Guide to Inhibitors of Mitochondrial Respiration
Disclaimer: The specific compound "Mitochondrial respiration-IN-3" does not correspond to a publicly documented chemical entity based on available scientific literature and chemical databases. This guide therefore provides a comprehensive overview of the principles and methodologies associated with the study of mitochondrial respiration inhibitors, using well-characterized examples as representative models.
Introduction
Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is the primary mechanism for ATP production in eukaryotic cells, making it a critical process for cellular energy homeostasis. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates the flow of electrons from donors to the final acceptor, oxygen. The study of inhibitors of this process is fundamental to both basic research and drug development. These inhibitors are invaluable tools for dissecting the function of individual ETC complexes and have therapeutic potential in fields such as oncology and metabolic diseases. This document serves as a technical guide for researchers, scientists, and drug development professionals, detailing the properties of key mitochondrial respiration inhibitors, experimental protocols for their study, and the signaling pathways they modulate.
The Mitochondrial Electron Transport Chain (ETC)
The ETC is composed of four main protein complexes (Complex I-IV) and two mobile electron carriers (ubiquinone and cytochrome c). Electrons from NADH and FADH₂ are passed sequentially through these complexes. This electron flow is coupled to the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis by ATP synthase (Complex V).[1]
Key Inhibitors of Mitochondrial Respiration
Inhibitors of the ETC are classified based on the specific complex they target. Understanding their mechanism of action is crucial for experimental design and data interpretation.
Complex I (NADH:Ubiquinone Oxidoreductase) Inhibitor: Rotenone
Rotenone is a naturally occurring isoflavonoid that potently and specifically inhibits Complex I, blocking the transfer of electrons from NADH to ubiquinone.[2]
Complex III (Cytochrome c Reductase) Inhibitor: Antimycin A
Antimycin A is an antibiotic that binds to the Qi site of Complex III, inhibiting the oxidation of ubiquinol and blocking the electron flow to cytochrome c.[2][3]
Complex IV (Cytochrome c Oxidase) Inhibitor: Cyanide
Cyanide (in the form of hydrogen cyanide or its salts) is a highly toxic inhibitor that binds to the ferric iron in the heme a3 group of cytochrome c oxidase, preventing the final transfer of electrons to oxygen.[2][4]
Data Summary of Representative Inhibitors
The following table summarizes the key properties of these inhibitors.
| Property | Rotenone | Antimycin A | Potassium Cyanide (KCN) |
| Target Complex | Complex I (NADH:Ubiquinone Oxidoreductase) | Complex III (Cytochrome c Reductase) | Complex IV (Cytochrome c Oxidase) |
| Binding Site | Ubiquinone binding site | Qi site | Heme a3 iron center |
| Effect on ETC | Blocks NADH-linked respiration | Blocks electron transfer to cytochrome c | Blocks terminal electron transfer to O₂ |
| Chemical Formula | C₂₃H₂₂O₆ | C₂₈H₄₀N₂O₉ | KCN |
| Molar Mass | 394.4 g/mol | 548.6 g/mol | 65.12 g/mol |
| IC₅₀ Value (HepG2 cells) | ~10 µmol/dm³ (for ATP decrease)[5] | ~1 nmol/dm³ (for ATP decrease)[5] | Varies by cell type and conditions |
| Solubility | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in organic solvents (e.g., DMSO, Ethanol) | Soluble in water |
Experimental Protocols
The functional consequences of mitochondrial respiration inhibitors are typically assessed by measuring the oxygen consumption rate (OCR). High-resolution respirometry and extracellular flux analysis are the gold-standard techniques.
Protocol 1: High-Resolution Respirometry of Isolated Mitochondria
This protocol describes the use of an Oroboros O2k or similar high-resolution respirometer to assess inhibitor effects on isolated mitochondria.[1][6]
4.1.1. Mitochondrial Isolation
-
Euthanize the animal and rapidly excise the tissue of interest (e.g., liver, heart) into ice-cold isolation buffer (e.g., containing sucrose, MOPS, and EGTA).[7]
-
Mince the tissue thoroughly on ice and homogenize using a Teflon pestle at a controlled speed.[7]
-
Perform differential centrifugation to separate mitochondria from other cellular components. This typically involves a low-speed spin to pellet nuclei and cell debris, followed by a high-speed spin to pellet mitochondria.[7]
-
Wash the mitochondrial pellet with isolation buffer to remove contaminants.
-
Resuspend the final pellet in a minimal volume of a suitable buffer (e.g., MiR05) and determine the protein concentration using a BCA or Bradford assay.[8] Keep mitochondria on ice and use within 4-6 hours.[7]
4.1.2. Respirometry Measurement
-
Calibrate the polarographic oxygen sensors of the respirometer according to the manufacturer's instructions.[9]
-
Add 2 mL of pre-warmed respiration medium (e.g., MiR05) to each chamber and allow the signal to stabilize.[6]
-
Add a precise amount of isolated mitochondria (typically 0.1-0.5 mg/mL protein) to each chamber.[6]
-
Initiate a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol. A typical protocol to test a Complex I inhibitor would be:
-
Step 1 (LEAK state): Add Complex I-linked substrates (e.g., glutamate + malate). This measures LEAK respiration, which compensates for the proton leak across the inner membrane.[6]
-
Step 2 (OXPHOS state): Add ADP to stimulate ATP synthesis (State 3 respiration). This measures the oxidative phosphorylation capacity.[6]
-
Step 3 (Inhibition): Titrate the inhibitor of interest (e.g., Rotenone) to determine its effect on OXPHOS capacity.
-
Step 4 (ET Capacity): Add a Complex II substrate (e.g., succinate) to bypass the inhibited Complex I.
-
Step 5 (Uncoupled state): Add an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum capacity of the electron transport system (ETS).[9]
-
Step 6 (ROX): Add an inhibitor downstream of the bypass (e.g., Antimycin A) to shut down respiration and measure residual oxygen consumption (ROX).[8]
-
-
Analyze the data using the manufacturer's software to calculate respiration rates (oxygen flux) at each step.
Protocol 2: Seahorse XF Cell Mito Stress Test
This protocol uses an Agilent Seahorse XF Analyzer to measure OCR in intact cells, providing insights into basal respiration, ATP-linked respiration, and spare respiratory capacity.[10][11]
4.2.1. Cell Preparation
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant solution and incubate overnight at 37°C in a non-CO₂ incubator.[12]
-
On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium (supplemented with glucose, pyruvate, and glutamine) and incubate for 1 hour at 37°C in a non-CO₂ incubator.[10]
4.2.2. Assay Execution
-
Load the injector ports of the hydrated sensor cartridge with the compounds for the Mito Stress Test. The standard sequence is:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (Uncoupler)
-
Port C: Rotenone & Antimycin A (Complex I & III inhibitors)[11]
-
-
Place the cell plate and the loaded sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol.
-
The instrument will perform baseline OCR measurements before sequentially injecting the compounds from each port, with OCR measurements taken after each injection.
4.2.3. Data Analysis
-
Use the Seahorse Wave software or Seahorse Analytics to analyze the OCR data.[13]
-
The key parameters calculated are:
-
Basal Respiration: The initial OCR before any injections.
-
ATP Production: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.[11]
-
Visualization of Pathways and Workflows
Electron Transport Chain and Inhibitor Action Sites
The following diagram illustrates the flow of electrons through the ETC and the specific points of action for the representative inhibitors discussed.
Caption: Electron transport chain with inhibitor targets.
Experimental Workflow: Seahorse XF Mito Stress Test
This diagram outlines the logical flow of the Seahorse XF Mito Stress Test protocol.
Caption: Seahorse XF Mito Stress Test experimental workflow.
Signaling Pathways Affected by ETC Inhibition
Inhibition of mitochondrial respiration triggers profound changes in cellular signaling, primarily due to decreased ATP production and increased generation of reactive oxygen species (ROS).
AMP-Activated Protein Kinase (AMPK) Pathway
A decrease in mitochondrial ATP production leads to an increase in the cellular AMP:ATP ratio. This change is sensed by AMPK, a master regulator of cellular energy homeostasis.[14]
-
Activation: Elevated AMP levels allosterically activate AMPK, which is further activated by upstream kinases like LKB1.[14]
-
Downstream Effects: Once activated, AMPK works to restore energy balance by:
-
Inhibiting Anabolic Pathways: It phosphorylates and inhibits key enzymes in ATP-consuming processes like protein, lipid, and carbohydrate synthesis.
-
Activating Catabolic Pathways: It promotes ATP-producing pathways such as glycolysis and fatty acid oxidation.
-
Mitochondrial Biogenesis: AMPK can stimulate the expression of genes involved in mitochondrial biogenesis, such as PGC-1α, as a long-term adaptive response.[14]
-
Reactive Oxygen Species (ROS) Signaling
Inhibition of the ETC, particularly at Complexes I and III, can cause electrons to "leak" and prematurely react with molecular oxygen, forming the superoxide anion (O₂⁻). This is a primary source of mitochondrial ROS.[15]
-
ROS Production: The buildup of reduced electron carriers upstream of the inhibition site increases the likelihood of single-electron transfers to oxygen.
-
Cellular Response: The resulting increase in ROS can have dual effects:
-
Physiological Signaling: At low levels, ROS can act as signaling molecules, activating pathways like NRF2, which upregulates antioxidant defenses.[14]
-
Oxidative Stress: At high levels, ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage to DNA, proteins, and lipids. This can trigger cell death pathways, including apoptosis and autophagy.[15] The opening of the mitochondrial permeability transition pore (mPTP) is a key event in ROS-mediated cell death.
-
This guide provides a foundational understanding of mitochondrial respiration inhibitors. The specific effects and optimal experimental conditions for any given inhibitor must be empirically determined within the context of the biological system being studied.
References
- 1. protocols.io [protocols.io]
- 2. m.youtube.com [m.youtube.com]
- 3. brainly.in [brainly.in]
- 4. meddiscoveries.org [meddiscoveries.org]
- 5. How to Use Respiratory Chain Inhibitors in Toxicology Studies—Whole-Cell Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3.2. Mitochondrial High-Resolution Respirometry [bio-protocol.org]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. High-Resolution FluoRespirometry and OXPHOS Protocols for Human Cells, Permeabilized Fibers from Small Biopsies of Muscle, and Isolated Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content.protocols.io [content.protocols.io]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Signaling Pathways in Mitochondrial Dysfunction and Aging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Mitochondrial Respiration Inhibitor 3 (MRI-3) and its Impact on Cellular Oxygen Consumption
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production and is intrinsically linked to cellular oxygen consumption. The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a pivotal role in this process.[1][2][3][4][5] This document provides a comprehensive technical overview of a novel investigational compound, Mitochondrial Respiration Inhibitor 3 (MRI-3), and its effects on cellular bioenergetics. MRI-3 is a potent and selective inhibitor of Complex III (cytochrome c reductase) of the mitochondrial electron transport chain. By elucidating its mechanism of action and providing detailed experimental protocols, this guide serves as a crucial resource for researchers in drug development and cellular metabolism.
Introduction to Mitochondrial Respiration and Cellular Oxygen Consumption
Mitochondria, often referred to as the "powerhouses of the cell," are organelles that generate most of the cell's supply of adenosine triphosphate (ATP), used as a source of chemical energy.[4] This process, known as oxidative phosphorylation (OXPHOS), involves a series of redox reactions carried out by the electron transport chain.[5] The ETC consists of five multi-subunit protein complexes (Complexes I-V) located in the inner mitochondrial membrane.[1] Electrons, primarily from NADH and FADH₂, are passed along the chain, and the energy released is used to pump protons from the mitochondrial matrix to the intermembrane space, creating a proton gradient.[2][3][5] This proton-motive force drives ATP synthase (Complex V) to produce ATP.[2][3][6] Oxygen acts as the final electron acceptor in this chain, being reduced to water.[3][7] Consequently, the rate of mitochondrial respiration is directly coupled to the rate of cellular oxygen consumption.
MRI-3: Mechanism of Action
MRI-3 is a small molecule inhibitor that specifically targets Complex III of the electron transport chain. By binding to Complex III, MRI-3 obstructs the transfer of electrons from ubiquinol to cytochrome c. This inhibition has several key consequences:
-
Disruption of the Proton Gradient: The blockage of electron flow at Complex III halts the pumping of protons across the inner mitochondrial membrane by this complex.
-
Reduction in ATP Synthesis: The diminished proton-motive force leads to a significant decrease in ATP production via oxidative phosphorylation.
-
Increased Reactive Oxygen Species (ROS) Production: The stalled electron transport chain can lead to the formation of superoxide radicals, contributing to oxidative stress.[8]
-
Decreased Cellular Oxygen Consumption: As the flow of electrons to the final acceptor, oxygen, is impeded, the overall rate of cellular oxygen consumption is markedly reduced.
Signaling Pathway of MRI-3 Action
Caption: Mechanism of action of MRI-3 on the electron transport chain.
Quantitative Analysis of MRI-3 Effects
The inhibitory effects of MRI-3 on cellular oxygen consumption were quantified using high-resolution respirometry. The following tables summarize the key findings.
Table 1: In Vitro IC50 Values of MRI-3
| Cell Line | IC50 (nM) for Oxygen Consumption Rate (OCR) |
| HeLa | 15.2 ± 2.1 |
| A549 | 22.5 ± 3.5 |
| HepG2 | 18.9 ± 2.8 |
Table 2: Effect of MRI-3 (25 nM) on Key Bioenergetic Parameters in HeLa Cells
| Parameter | Control (pmol O₂/s/10⁶ cells) | MRI-3 Treated (pmol O₂/s/10⁶ cells) | % Change |
| Basal Respiration | 25.6 ± 2.3 | 8.2 ± 1.1 | -68% |
| ATP-Linked Respiration | 18.4 ± 1.9 | 2.1 ± 0.5 | -88% |
| Maximal Respiration | 55.1 ± 5.7 | 9.5 ± 1.3 | -83% |
| Proton Leak | 7.2 ± 0.8 | 6.1 ± 0.9 | -15% |
| Non-Mitochondrial Respiration | 3.1 ± 0.4 | 3.0 ± 0.5 | -3% |
Experimental Protocols
Measurement of Cellular Oxygen Consumption Rate (OCR)
This protocol outlines the measurement of OCR in intact cells using a Seahorse XF Analyzer.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
MRI-3 stock solution
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Assay Preparation:
-
Remove growth medium from the cells.
-
Wash the cells twice with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
-
Drug Loading: Load the injection ports of the sensor cartridge with the compounds (MRI-3, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.
-
Assay Execution:
-
Calibrate the Seahorse XF Analyzer.
-
Load the cell plate and sensor cartridge into the analyzer.
-
Run the assay protocol, which involves sequential injections of the compounds and measurement of OCR.
-
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring cellular oxygen consumption rate.
Isolation of Mitochondria
This protocol describes the isolation of mitochondria from cultured cells.
Materials:
-
Mitochondria Isolation Buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Cell Harvesting: Harvest cells by trypsinization or scraping and wash with PBS.
-
Homogenization: Resuspend the cell pellet in ice-cold isolation buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet the mitochondria.
-
-
Washing: Resuspend the mitochondrial pellet in isolation buffer and repeat the high-speed centrifugation step.
-
Final Pellet: Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Concluding Remarks
MRI-3 demonstrates potent and specific inhibition of mitochondrial Complex III, leading to a significant reduction in cellular oxygen consumption and ATP production. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers investigating mitochondrial function and for the further development of compounds targeting cellular bioenergetics. The use of high-resolution respirometry is crucial for characterizing the effects of such inhibitors and for understanding their broader implications in cellular physiology and pathology. The provided diagrams offer a clear visual representation of the inhibitor's mechanism and the experimental procedures, facilitating a deeper understanding of the subject matter.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mitochondrion - Wikipedia [en.wikipedia.org]
- 5. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 7. Mitochondrial respiration reduces exposure of the nucleus to oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Mitochondrial Respiration Inhibitors on ATP Synthesis: A Technical Overview
Disclaimer: Information regarding a specific compound designated "Mitochondrial respiration-IN-3" is not available in the public domain as of November 2025. This guide provides a comprehensive technical overview of the effects of hypothetical inhibitors of mitochondrial respiration on ATP synthesis, intended for researchers, scientists, and drug development professionals.
Introduction to Mitochondrial Respiration and ATP Synthesis
Mitochondria are the primary sites of cellular ATP production through a process called oxidative phosphorylation.[1][2] This process involves two tightly coupled components: the electron transport chain (ETC) and ATP synthase.[3][4] The ETC is a series of protein complexes (Complex I-IV) embedded in the inner mitochondrial membrane that transfer electrons from donors like NADH and FADH2 to a final electron acceptor, oxygen.[3][4][5] This electron transfer releases energy, which is used to pump protons (H+) from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient known as the proton-motive force.[3][4][6]
ATP synthase (Complex V) then utilizes the energy stored in this proton gradient to drive the synthesis of ATP from ADP and inorganic phosphate (Pi).[1][3][7] The flow of protons back into the matrix through ATP synthase powers its catalytic activity.[3][7] The rate of oxygen consumption by the ETC is tightly coupled to the rate of ATP synthesis; this is known as respiratory control.[5]
Mechanism of Action of a Hypothetical Inhibitor: "Mito-Inhib-X"
For the purpose of this guide, we will consider a hypothetical inhibitor, "Mito-Inhib-X," which acts on Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain. Inhibition of Complex I is a common mechanism for disrupting mitochondrial respiration.
Signaling Pathway of Mitochondrial Respiration
The following diagram illustrates the flow of electrons through the ETC and the generation of the proton gradient that drives ATP synthesis. A hypothetical inhibitor, "Mito-Inhib-X," is shown acting on Complex I.
Caption: Electron transport chain and oxidative phosphorylation with a hypothetical Complex I inhibitor.
Quantitative Effects of "Mito-Inhib-X" on ATP Synthesis
The inhibition of Complex I by "Mito-Inhib-X" would lead to a dose-dependent decrease in mitochondrial respiration and, consequently, a reduction in ATP synthesis. The following tables summarize hypothetical quantitative data from experiments on isolated mitochondria.
Effect on Oxygen Consumption Rate (OCR)
| Treatment | Substrate | State 3 Respiration (nmol O2/min/mg protein) | State 4 Respiration (nmol O2/min/mg protein) | Respiratory Control Ratio (RCR) |
| Vehicle | Pyruvate/Malate | 150 ± 12 | 30 ± 3 | 5.0 |
| Mito-Inhib-X (1 µM) | Pyruvate/Malate | 75 ± 8 | 28 ± 2 | 2.7 |
| Mito-Inhib-X (10 µM) | Pyruvate/Malate | 35 ± 5 | 25 ± 3 | 1.4 |
| Vehicle | Succinate | 180 ± 15 | 35 ± 4 | 5.1 |
| Mito-Inhib-X (10 µM) | Succinate | 175 ± 14 | 34 ± 3 | 5.1 |
State 3 respiration is ADP-stimulated, while State 4 is the resting state after ADP is consumed.[1] RCR is an indicator of mitochondrial coupling.
Effect on ATP Synthesis Rate
| Treatment | ATP Synthesis Rate (nmol ATP/min/mg protein) |
| Vehicle | 450 ± 35 |
| Mito-Inhib-X (1 µM) | 210 ± 25 |
| Mito-Inhib-X (10 µM) | 90 ± 15 |
Experimental Protocols
Isolation of Mitochondria from Cultured Cells
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in mitochondrial isolation buffer (e.g., containing sucrose, EGTA, and a buffer like MOPS or HEPES).
-
Homogenize the cells using a Dounce homogenizer or a similar mechanical method.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and repeating the high-speed centrifugation.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration buffer.
-
Determine the protein concentration using a standard assay (e.g., Bradford or BCA).
Measurement of Mitochondrial Respiration
Mitochondrial oxygen consumption can be measured using a Clark-type oxygen electrode or a high-resolution respirometer.[8][9]
-
Calibrate the oxygen electrode system according to the manufacturer's instructions.
-
Add respiration buffer to the chamber and allow the signal to stabilize.
-
Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL).
-
Sequentially add substrates and inhibitors to measure different respiratory states. A typical substrate-inhibitor titration protocol is as follows:
-
Add Complex I substrates (e.g., pyruvate and malate) to measure LEAK respiration (State 4).
-
Add ADP to stimulate State 3 respiration.
-
Add oligomycin (ATP synthase inhibitor) to measure proton leak.
-
Add an uncoupler (e.g., FCCP) to measure maximal electron transport capacity.
-
Add a Complex I inhibitor (like rotenone or our hypothetical "Mito-Inhib-X") followed by a Complex III inhibitor (e.g., antimycin A) and a Complex IV inhibitor (e.g., sodium azide) to determine non-mitochondrial oxygen consumption.[9]
-
ATP Synthesis Assay
-
Incubate isolated mitochondria in respiration buffer with substrates (e.g., pyruvate and malate) and the compound of interest ("Mito-Inhib-X" or vehicle).
-
Initiate ATP synthesis by adding a known concentration of ADP.
-
After a defined incubation period (e.g., 5-10 minutes), stop the reaction by adding a deproteinizing agent (e.g., perchloric acid).
-
Neutralize the samples and centrifuge to remove precipitated protein.
-
Measure the ATP concentration in the supernatant using a luciferin/luciferase-based bioluminescence assay.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for assessing the impact of a mitochondrial respiration inhibitor.
Caption: Experimental workflow for evaluating a mitochondrial respiration inhibitor.
Conclusion
Inhibitors of mitochondrial respiration, such as the hypothetical "Mito-Inhib-X" acting on Complex I, are powerful tools for studying cellular bioenergetics and have potential therapeutic applications. By blocking the electron transport chain, these compounds directly impede the generation of the proton-motive force, leading to a significant reduction in ATP synthesis. The experimental protocols and data presentation formats outlined in this guide provide a framework for the comprehensive evaluation of such inhibitors. A thorough understanding of their effects on mitochondrial function is crucial for researchers and drug developers in various fields.
References
- 1. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Khan Academy [khanacademy.org]
- 4. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular respiration - Wikipedia [en.wikipedia.org]
- 7. Metabolism - ATP Synthesis, Mitochondria, Energy | Britannica [britannica.com]
- 8. iworx.com [iworx.com]
- 9. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Mitochondrial Respiration-IN-3 and its Putative Role in Reactive Oxygen Species Production
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document summarizes the currently available information on "Mitochondrial respiration-IN-3" and provides a scientifically-grounded guide to its potential effects on reactive oxygen species (ROS) production. Direct experimental data on the impact of this specific compound on ROS is limited in publicly accessible literature. The experimental protocols and proposed mechanisms are based on the known actions of related compounds and established principles of mitochondrial biology.
Introduction to this compound
"this compound" is a research compound identified as a fluorine derivative of Dalfopristin.[1][2][3] It is characterized as a cell membrane-permeable molecule that acts as an inhibitor of mitochondrial translation.[1][2] Its primary described biological activity is the inhibition of glioblastoma stem cell proliferation.[1][2]
While its direct effects on reactive oxygen species (ROS) production have not been extensively documented, its mechanism of action as a mitochondrial translation inhibitor provides a strong basis for predicting its impact on mitochondrial redox homeostasis. This guide will explore the known properties of "this compound," its mechanism of action, and the probable consequences for ROS production, alongside proposed experimental approaches for its investigation.
Known Biological Activity and Quantitative Data
The principal reported activity of "this compound" is its cytostatic effect on glioblastoma stem cells. The available quantitative data for this compound is summarized below.
| Compound | Cell Line | Biological Effect | Parameter | Value | Reference |
| This compound | COMI (glioblastoma stem cells) | Inhibition of cell growth | GI50 | 6.73 μM (after 48h) | [1] |
| This compound | COMI (glioblastoma stem cells) | Inhibition of mitochondrial translation | - | Dose-dependent (0-5 μM, 48h) | [1] |
| This compound | COMI (glioblastoma stem cells) | Cell permeability | - | Increased permeability compared to Dalfopristin (at 100 μM, 3h) | [1] |
Mechanism of Action: Inhibition of Mitochondrial Translation
"this compound" functions by inhibiting the process of mitochondrial translation.[1][2] Mitochondria possess their own ribosomes (mitoribosomes) and synthesize a small number of essential proteins encoded by the mitochondrial DNA (mtDNA). These proteins are critical components of the electron transport chain (ETC) complexes required for oxidative phosphorylation.
By blocking mitochondrial translation, "this compound" is expected to disrupt the synthesis of these key ETC subunits. This leads to impaired assembly and function of the respiratory complexes, ultimately compromising mitochondrial respiration and ATP production.
Postulated Effects on Reactive Oxygen Species (ROS) Production
Inhibition of mitochondrial protein synthesis is strongly linked to alterations in ROS production.[4][5] The disruption of the electron transport chain is a primary mechanism for increased ROS generation. When the synthesis of ETC components is inhibited, the proper assembly and function of the respiratory complexes are compromised. This can lead to a "leaky" ETC, where electrons are prematurely transferred to molecular oxygen, resulting in the formation of superoxide radicals (O2•−), the primary mitochondrial ROS.
Furthermore, the fluorine moiety of "this compound" may also influence its effects on ROS. Studies on other fluorinated compounds have shown that they can directly impact mitochondrial function and induce oxidative stress.[6][7][8][9] Fluoride itself has been demonstrated to inhibit respiratory chain complexes and increase superoxide production.[6]
Experimental Protocols for Investigating ROS Production
To elucidate the precise effects of "this compound" on ROS production, a series of targeted experiments are required. The following protocols provide a framework for such an investigation.
Measurement of Mitochondrial Respiration
Objective: To determine the effect of "this compound" on the oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
Methodology: Seahorse XF Analyzer
-
Cell Seeding: Plate the cells of interest (e.g., glioblastoma stem cells) in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a range of concentrations of "this compound" (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Assay Preparation: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and incubate the plate in a CO2-free incubator.
-
Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.
-
Data Analysis: Analyze the OCR data to determine the impact of "this compound" on key parameters of mitochondrial function.
Detection and Quantification of Mitochondrial Superoxide
Objective: To specifically measure the production of superoxide, the primary mitochondrial ROS, in response to "this compound" treatment.
Methodology: MitoSOX Red Staining
-
Cell Culture and Treatment: Culture cells on glass-bottom dishes or in multi-well plates and treat with "this compound" at various concentrations and time points.
-
Staining: Following treatment, wash the cells with warm buffer (e.g., HBSS) and incubate with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.
-
Imaging and Quantification:
-
Fluorescence Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters (e.g., excitation/emission ~510/580 nm).
-
Flow Cytometry: For a quantitative analysis of a larger cell population, detach the cells, stain with MitoSOX Red, and analyze using a flow cytometer.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of mitochondrial superoxide in treated versus control cells.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Objective: To evaluate the effect of "this compound" on the mitochondrial membrane potential, a key indicator of mitochondrial health and function.
Methodology: JC-1 Staining
-
Cell Culture and Treatment: Treat cells with "this compound" as described in the previous protocols.
-
Staining: Incubate the cells with JC-1 dye (typically 2-10 µg/mL) for 15-30 minutes at 37°C.
-
Analysis:
-
In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence (~590 nm).
-
In cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence (~529 nm).
-
Analyze the ratio of red to green fluorescence using fluorescence microscopy or flow cytometry.
-
-
Data Interpretation: A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization, which can be a consequence of ETC dysfunction and a trigger for apoptosis.
Conclusion
"this compound" is a promising research tool for studying the consequences of inhibiting mitochondrial translation, particularly in the context of cancer stem cells. While direct evidence is currently lacking, its mechanism of action strongly suggests an impact on mitochondrial ROS production. The experimental protocols outlined in this guide provide a clear path for researchers to investigate this relationship and further characterize the biological effects of this compound. Such studies will be crucial for understanding its full therapeutic potential and its utility in dissecting the intricate link between mitochondrial protein synthesis, respiration, and redox signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial protein synthesis results in increased endothelial cell susceptibility to nitric oxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoride Increases Superoxide Production and Impairs the Respiratory Chain in ROS 17/2.8 Osteoblastic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. atlasofscience.org [atlasofscience.org]
- 9. Effect of Fluoride on Cytotoxicity Involved in Mitochondrial Dysfunction: A Review of Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Inhibitors of Mitochondrial Respiration in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical role inhibitors of mitochondrial respiration play in metabolic studies. While the specific compound "Mitochondrial respiration-IN-3" does not correspond to a known agent in published scientific literature, this document will explore the well-established classes of inhibitors targeting the mitochondrial electron transport chain (ETC). Understanding these inhibitors is fundamental for dissecting mitochondrial function, identifying therapeutic targets, and assessing the metabolic effects of novel chemical entities.
Introduction to Mitochondrial Respiration
Mitochondrial respiration is the central hub of cellular energy production, where nutrients are oxidized to generate ATP. This process occurs through the electron transport chain (ETC), a series of five protein complexes (Complex I-V) located in the inner mitochondrial membrane.[1][2] Electrons from NADH and FADH₂ are passed along the chain, creating a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[2] The rate of oxygen consumption is a direct measure of mitochondrial respiratory activity and a key indicator of cellular metabolic health.[3][4]
Inhibitors of the Electron Transport Chain
Inhibitors of the ETC are indispensable tools in metabolic research. They allow for the precise dissection of respiratory chain function by targeting specific complexes.[1][5]
Complex I is the first and largest enzyme of the ETC, oxidizing NADH and transferring electrons to ubiquinone.[6] Its inhibition can lead to a decrease in ATP production and an increase in reactive oxygen species (ROS).[1]
-
Rotenone: A naturally occurring insecticide, rotenone is a potent and specific inhibitor of Complex I.[7][8] It binds to the ubiquinone binding site, blocking electron transfer.[9]
-
Piericidin A: Another potent inhibitor with a structure similar to ubiquinone.[7]
-
Metformin: A widely used antidiabetic drug that causes mild and transient inhibition of Complex I.[9]
Complex II is unique as it participates in both the citric acid cycle and the electron transport chain, oxidizing succinate to fumarate.[10] Inhibitors can bind to either the succinate-binding site or the ubiquinone-binding site.[10][11]
-
Malonate: A competitive inhibitor that binds to the succinate-binding site.[11]
-
Thenoyltrifluoroacetone (TTFA): Binds to the ubiquinone-binding site.[12]
-
Atpenins: Potent and specific inhibitors of the ubiquinone-binding site.[12]
Complex III mediates the transfer of electrons from ubiquinol to cytochrome c.[13] Its inhibition can halt the electron flow and lead to the generation of superoxide radicals.[14]
-
Antimycin A: Binds to the Qi site of Complex III, blocking the oxidation of ubiquinol.[13][15]
-
Myxothiazol and Stigmatellin: These inhibitors bind to the Qo site, preventing the reduction of cytochrome c1.[13]
Complex IV is the terminal enzyme of the ETC, transferring electrons from cytochrome c to molecular oxygen.[16]
-
Cyanide and Carbon Monoxide: These are well-known poisons that bind to the heme iron in cytochrome c oxidase, preventing the binding of oxygen.[1]
-
6-Hydroxydopamine: This neurotoxin can inhibit both Complex I and Complex IV.[16]
ATP synthase utilizes the proton gradient generated by the ETC to synthesize ATP.[17] Inhibition of this complex directly blocks ATP production.
-
Oligomycin: An antibiotic that binds to the Fₒ subunit of ATP synthase, blocking the proton channel.[17][18]
-
Dicyclohexylcarbodiimide (DCCD): Covalently modifies the Fₒ subunit, inhibiting proton translocation.[2]
Data Presentation: Summary of Key Inhibitors
The following tables summarize the primary inhibitors of each complex of the mitochondrial electron transport chain and their respective sites of action.
| Complex | Inhibitor | Mechanism of Action | Reference |
| Complex I | Rotenone | Binds to the ubiquinone binding site, blocking electron transfer from the iron-sulfur clusters. | [7][9] |
| Piericidin A | Competes with ubiquinone for its binding site. | [7] | |
| Metformin | Induces mild and transient inhibition. | [9] | |
| Complex II | Malonate | Competitive inhibitor of succinate at the active site. | [11] |
| Thenoyltrifluoroacetone (TTFA) | Binds to the ubiquinone binding pocket. | [12] | |
| Atpenins | Potent and specific inhibitors of the ubiquinone-binding site. | [12] | |
| Complex III | Antimycin A | Binds to the Qi site, inhibiting the re-oxidation of ubiquinol. | [13][15] |
| Myxothiazol | Binds to the Qo site, preventing electron transfer to cytochrome c1. | [13] | |
| Stigmatellin | Binds to the Qo site. | [13] | |
| Complex IV | Cyanide (CN⁻) | Binds to the ferric form (Fe³⁺) of the heme iron in cytochrome a3. | [1] |
| Carbon Monoxide (CO) | Binds to the ferrous form (Fe²⁺) of the heme iron in cytochrome a3. | [1] | |
| Complex V | Oligomycin | Binds to the Fₒ subunit and blocks the proton channel. | [17][18] |
| DCCD | Covalently binds to a glutamate residue in the c-subunit of the Fₒ portion. | [2] |
Experimental Protocols: Measuring Oxygen Consumption Rate (OCR)
A common method to assess mitochondrial function and the effects of inhibitors is by measuring the oxygen consumption rate (OCR) using extracellular flux analyzers, such as the Seahorse XF Analyzer.[19][20] The "Mito Stress Test" is a standard assay that utilizes sequential injections of mitochondrial inhibitors to reveal a cell's bioenergetic profile.[19]
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, replace the growth medium with a low-buffered assay medium and incubate the cells in a non-CO₂ incubator at 37°C for one hour.[19]
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution. Load the inhibitor compounds into the appropriate ports of the sensor cartridge.
-
Assay Execution: Place the cell culture plate into the analyzer. The instrument will measure the basal OCR and then sequentially inject the following inhibitors:
-
Oligomycin (Complex V inhibitor): The resulting decrease in OCR corresponds to the ATP-linked respiration.[19]
-
FCCP (an uncoupling agent): This collapses the proton gradient, forcing the ETC to function at its maximum rate. This reveals the maximal respiratory capacity.[19]
-
Rotenone and Antimycin A (Complex I and III inhibitors): This combination shuts down mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial oxygen consumption.[19]
-
-
Data Analysis: The software calculates key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Inhibition points of common agents on the mitochondrial electron transport chain.
Caption: Workflow for a typical Seahorse XF Cell Mito Stress Test experiment.
Caption: Intrinsic apoptosis pathway initiated by mitochondrial ETC inhibition.
References
- 1. What are Electron transport chain complex proteins inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibitors of Electron Transport Chain – Metabolism of carbohydrates [ebooks.inflibnet.ac.in]
- 3. Oxygen Consumption Rate Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 4. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are Mitochondrial complex I (NADH dehydrogenase) inhibitors and how do they work? [synapse.patsnap.com]
- 9. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 10. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. pnas.org [pnas.org]
- 13. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 14. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of mitochondrial complexes I and IV by 6-hydroxydopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitochondrial ATP synthase: architecture, function and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
Preliminary Data and Findings on Mitochondrial Respiration Inhibitors: A Technical Guide
Notice: A comprehensive search for a specific compound designated "Mitochondrial respiration-IN-3" yielded no publicly available data. This designation may be internal to a research group, a novel compound not yet disclosed, or a placeholder. This guide, therefore, provides a framework for presenting preliminary data and findings on a generic mitochondrial respiration inhibitor, structured to meet the detailed requirements of researchers, scientists, and drug development professionals. The experimental protocols and data tables are based on common assays used to characterize such compounds.
Quantitative Data Summary
The following tables are templates that can be used to summarize the quantitative data for a novel mitochondrial respiration inhibitor.
Table 1: In Vitro Potency of a Hypothetical Inhibitor
| Parameter | Value | Cell Line/Mitochondrial Isolate |
| IC50 (Complex I) | e.g., 50 nM | e.g., Isolated rat liver mitochondria |
| IC50 (Complex II) | e.g., > 10 µM | e.g., Isolated rat liver mitochondria |
| EC50 (Oxygen Consumption Rate) | e.g., 100 nM | e.g., HeLa cells |
| EC50 (ATP Production) | e.g., 120 nM | e.g., HeLa cells |
Table 2: Effect on Cellular Respiration Parameters
| Parameter | Control | Treated (e.g., 100 nM) | Fold Change |
| Basal Respiration (pmol O2/min) | e.g., 150 | e.g., 50 | e.g., -3.0 |
| Maximal Respiration (pmol O2/min) | e.g., 400 | e.g., 60 | e.g., -6.7 |
| ATP-linked Respiration (pmol O2/min) | e.g., 120 | e.g., 20 | e.g., -6.0 |
| Proton Leak (pmol O2/min) | e.g., 30 | e.g., 30 | e.g., 1.0 |
| Spare Respiratory Capacity | e.g., 250 | e.g., 10 | e.g., -25.0 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and interpretation of results.
2.1. High-Resolution Respirometry of Intact Cells
This protocol measures the real-time oxygen consumption rate (OCR) of living cells to assess the effects of an inhibitor on mitochondrial respiration.
-
Cell Culture: Plate cells (e.g., HeLa) in a Seahorse XF cell culture microplate at a density of 20,000-80,000 cells/well and incubate overnight.
-
Assay Medium: Prepare assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) and adjust pH to 7.4.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Assay Protocol:
-
Replace cell culture medium with pre-warmed assay medium.
-
Equilibrate the plate in a CO2-free incubator at 37°C for 1 hour.
-
Load the inhibitor and other compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) into the injector ports of the sensor cartridge.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the assay.
-
Measure baseline OCR.
-
Inject the inhibitor and measure the response.
-
Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration and proton leak.
-
Inject FCCP, an uncoupler, to induce maximal respiration.
-
Inject rotenone and antimycin A to inhibit Complex I and III, respectively, to determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate parameters such as basal respiration, maximal respiration, ATP-linked respiration, proton leak, and spare respiratory capacity.[1][2]
2.2. Mitochondrial Complex I Activity Assay
This assay specifically measures the activity of Complex I (NADH:ubiquinone oxidoreductase) in isolated mitochondria.
-
Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat liver) or cultured cells by differential centrifugation.
-
Assay Buffer: Prepare an assay buffer containing potassium phosphate, magnesium chloride, and other components.
-
Assay Protocol:
-
Add isolated mitochondria to the assay buffer in a spectrophotometer cuvette.
-
Add NADH as the substrate.
-
Add the inhibitor at various concentrations.
-
Add ubiquinone to initiate the reaction.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
-
Data Analysis: Calculate the rate of NADH oxidation and determine the IC50 of the inhibitor.
Signaling Pathways and Experimental Workflows
Visual representations are essential for understanding complex biological processes and experimental designs.
Caption: Inhibition of Complex I by a hypothetical compound disrupts the electron transport chain, leading to decreased oxygen consumption, reduced ATP synthesis, and potentially increased reactive oxygen species (ROS) production.
Caption: Workflow for assessing mitochondrial respiration using a Seahorse XF Analyzer, from cell preparation to data analysis.
References
- 1. A preliminary study in the alterations of mitochondrial respiration in patients with carbon monoxide poisoning measured in blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Mitochondrial Respiration Inhibition on Cellular Metabolism: A Technical Guide on a Novel Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondria are central hubs of cellular metabolism, with their primary function of oxidative phosphorylation (OXPHOS) being intrinsically linked to the energy status and biosynthetic capacity of the cell.[1][2] The electron transport chain (ETC) is the core machinery of OXPHOS, and its modulation presents a significant therapeutic window for various pathologies. This technical guide provides an in-depth analysis of a novel, hypothetical small molecule inhibitor of mitochondrial respiratory Complex I, herein referred to as Mitochondrial Respiration Inhibitor-3 (MRI-3). We will explore its mechanism of action, its profound impact on cellular metabolism, and the experimental methodologies used to characterize such an inhibitor.
Introduction to Mitochondrial Respiration
Mitochondrial respiration is the process by which cells utilize oxygen to convert nutrients into adenosine triphosphate (ATP), the primary energy currency of the cell.[2][3] This process is carried out by the electron transport chain (ETC), a series of protein complexes (Complex I-IV) and electron carriers located in the inner mitochondrial membrane.[4][5] Electrons, primarily from NADH and FADH2 generated through glycolysis and the Krebs cycle, are passed down the ETC, creating a proton gradient across the inner membrane.[6] This proton-motive force is then used by ATP synthase (Complex V) to produce ATP.
Signaling Pathway of Mitochondrial Electron Transport Chain
Caption: The mitochondrial electron transport chain and oxidative phosphorylation.
MRI-3: A Hypothetical Complex I Inhibitor
For the purpose of this guide, we introduce "Mitochondrial Respiration Inhibitor-3" (MRI-3), a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase). MRI-3 is hypothesized to bind to the quinone-binding pocket of Complex I, thereby preventing the transfer of electrons from NADH to coenzyme Q.
Mechanism of Action
The primary mechanism of action of MRI-3 is the cessation of electron flow through Complex I. This has several immediate consequences:
-
Inhibition of NADH Oxidation: The oxidation of NADH to NAD+ in the mitochondrial matrix is halted.
-
Reduction of Proton Pumping: Proton pumping by Complex I ceases, leading to a decrease in the proton-motive force.
-
Decreased ATP Synthesis: The reduced proton gradient results in a significant decrease in ATP production via ATP synthase.
-
Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow can lead to the formation of superoxide radicals at Complex I.
Quantitative Effects of MRI-3 on Cellular Respiration
The following table summarizes hypothetical quantitative data for MRI-3's effect on cellular respiration in isolated mitochondria.
| Parameter | Control | MRI-3 (10 nM) | MRI-3 (100 nM) |
| Basal Respiration (pmol O2/min/mg protein) | 150 ± 12 | 85 ± 9 | 40 ± 5 |
| ATP-linked Respiration (pmol O2/min/mg protein) | 120 ± 10 | 30 ± 5 | 5 ± 2 |
| Maximal Respiration (pmol O2/min/mg protein) | 450 ± 35 | 150 ± 18 | 60 ± 8 |
| Proton Leak (pmol O2/min/mg protein) | 30 ± 4 | 25 ± 3 | 20 ± 2 |
| Complex I Activity (% of control) | 100% | 25% | 5% |
| Complex II Activity (% of control) | 100% | 98% | 95% |
| IC50 for Complex I Inhibition (nM) | N/A | 8.5 | 8.5 |
Impact of MRI-3 on Cellular Metabolism
The inhibition of Complex I by MRI-3 initiates a cascade of metabolic reprogramming events as the cell attempts to compensate for the loss of efficient ATP production.
-
Upregulation of Glycolysis: To counteract the deficit in ATP from oxidative phosphorylation, cells will increase their rate of glycolysis, a process known as the "Pasteur effect." This leads to increased glucose uptake and lactate production.
-
Shift in NAD+/NADH Ratio: The blockage of NADH oxidation in the mitochondria leads to an accumulation of NADH and a decrease in the NAD+/NADH ratio in both the mitochondrial and cytosolic compartments. This shift can impact the activity of NAD+-dependent enzymes such as sirtuins.
-
Reductive Carboxylation: To replenish Krebs cycle intermediates and support biosynthesis, cells may increase the reductive carboxylation of glutamine-derived α-ketoglutarate, a process that consumes NADH.
-
Altered Amino Acid Metabolism: The metabolic shift can lead to changes in the levels of various amino acids, particularly those that feed into the Krebs cycle.
-
Increased Fatty Acid Oxidation (initially): Cells might initially attempt to increase fatty acid oxidation to provide FADH2 to Complex II, bypassing the inhibited Complex I. However, the overall disruption of the ETC will eventually limit this process as well.
Metabolic Reprogramming Induced by MRI-3
Caption: The metabolic consequences of Complex I inhibition by MRI-3.
Experimental Protocols
Measurement of Mitochondrial Respiration in Intact Cells
This protocol outlines the use of extracellular flux analysis to measure the oxygen consumption rate (OCR) in live cells treated with MRI-3.
Materials:
-
Cell culture plates (e.g., Seahorse XFp)
-
Extracellular flux analyzer (e.g., Seahorse XFe96)
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
MRI-3 stock solution
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Seed cells in the cell culture plate and allow them to adhere overnight.
-
The following day, replace the culture medium with pre-warmed assay medium.
-
Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Load the sensor cartridge with MRI-3, oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the extracellular flux analyzer.
-
Place the cell plate in the analyzer and initiate the assay.
-
The assay will measure basal OCR, followed by sequential injections of:
-
MRI-3 to determine its direct effect on respiration.
-
Oligomycin to measure ATP-linked respiration.
-
FCCP to determine maximal respiratory capacity.
-
Rotenone/Antimycin A to measure non-mitochondrial oxygen consumption.
-
-
Analyze the data to determine the various parameters of mitochondrial respiration.
Experimental Workflow for OCR Measurement
Caption: Workflow for measuring oxygen consumption rate (OCR).
Measurement of Mitochondrial Complex I Activity
This protocol describes a method to specifically measure the activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay buffer (e.g., potassium phosphate buffer)
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Antimycin A (to inhibit Complex III)
-
Spectrophotometer
Procedure:
-
Isolate mitochondria from cells or tissue of interest.
-
Determine the protein concentration of the mitochondrial suspension.
-
In a cuvette, add the assay buffer, antimycin A, and decylubiquinone.
-
Add a known amount of isolated mitochondria to the cuvette.
-
Initiate the reaction by adding NADH.
-
Measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
To test the effect of MRI-3, pre-incubate the mitochondria with the inhibitor for a defined period before adding NADH.
-
Calculate the specific activity of Complex I (nmol NADH/min/mg protein) and the percentage of inhibition by MRI-3.
Conclusion
The hypothetical inhibitor MRI-3 serves as a valuable tool to illustrate the profound and multifaceted impact of mitochondrial respiration inhibition on cellular metabolism. Understanding the intricate metabolic reprogramming that occurs in response to such inhibition is crucial for the development of novel therapeutics targeting mitochondrial function in diseases ranging from cancer to neurodegeneration. The experimental protocols outlined in this guide provide a framework for the characterization of such inhibitors and their effects on cellular bioenergetics.
References
- 1. The Multifaceted Contributions of Mitochondria to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Cellular respiration - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of a Novel Mitochondrial Respiration Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria, the powerhouses of the cell, are central to cellular energy production through the process of oxidative phosphorylation (OXPHOS).[1][2] The electron transport chain (ETC), a series of protein complexes within the inner mitochondrial membrane, orchestrates the transfer of electrons from donor molecules to oxygen, the final electron acceptor.[3][4] This process creates a proton gradient that drives the synthesis of ATP by ATP synthase.[4][5] Due to their critical role in cellular metabolism, mitochondria are a key target for drug development in various therapeutic areas, including oncology, neurodegenerative diseases, and metabolic disorders.[1]
These application notes provide a comprehensive guide for the characterization of novel compounds that inhibit mitochondrial respiration. The protocols detailed below describe standard assays to assess a compound's effect on mitochondrial function, including the measurement of oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential.
Key Parameters of Mitochondrial Respiration
Several key parameters are measured to provide a comprehensive profile of mitochondrial function. The Seahorse XF Cell Mito Stress Test is a standard assay that can determine these parameters in live cells by measuring OCR in real-time.[6][7]
| Parameter | Description |
| Basal Respiration | The baseline oxygen consumption of the cells, representing the energetic demand of the cell under baseline conditions.[7][8] |
| ATP-Linked Respiration | The portion of basal respiration that is used to drive ATP synthesis.[7][8] It is determined by the decrease in OCR after the addition of oligomycin, an ATP synthase inhibitor.[6][8] |
| Proton Leak | The remaining basal respiration after ATP synthase inhibition, which is not coupled to ATP production. This reflects the protons that leak across the inner mitochondrial membrane.[6][8] |
| Maximal Respiration | The maximum oxygen consumption rate that the cell can achieve, induced by an uncoupling agent like FCCP.[6][8] FCCP dissipates the proton gradient, forcing the ETC to function at its maximum capacity.[6][8] |
| Spare Respiratory Capacity | The difference between maximal and basal respiration.[7][8] This parameter indicates the cell's ability to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | Oxygen consumption that persists after the complete inhibition of the mitochondrial electron transport chain with compounds like rotenone and antimycin A.[8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the electron transport chain and a typical experimental workflow for assessing the impact of a test compound on mitochondrial respiration.
Caption: The Mitochondrial Electron Transport Chain.
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Experimental Protocols
Protocol 1: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol details the use of the Agilent Seahorse XFe96 Extracellular Flux Analyzer to measure the effect of a test compound on mitochondrial respiration.[9]
Materials:
-
Seahorse XFe96 Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cell culture medium and supplements
-
Test compound
-
Oligomycin, FCCP, Rotenone, Antimycin A (Seahorse XF Cell Mito Stress Test Kit)[9]
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
Procedure:
-
Cell Seeding:
-
Seed cells into a Seahorse XF96 cell culture microplate at a pre-determined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, treat the cells with various concentrations of the test compound. Include a vehicle control.
-
Incubate for the desired treatment duration.
-
-
Cartridge Hydration and Loading:
-
Hydrate the Seahorse XF96 sensor cartridge with XF Calibrant overnight in a non-CO2 incubator.
-
On the day of the assay, load the injection ports of the hydrated sensor cartridge with oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate and wash twice with pre-warmed assay medium.
-
Add the final volume of assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF96 Analyzer with the loaded sensor cartridge.
-
Replace the calibrant plate with the cell plate.
-
Initiate the Mito Stress Test protocol on the Seahorse XF software. The instrument will sequentially inject the inhibitors and measure the OCR at specified time points.[9]
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration (Basal Respiration, ATP-Linked Respiration, Proton Leak, Maximal Respiration, Spare Respiratory Capacity, and Non-Mitochondrial Respiration) using the Seahorse XF software or the XF Cell Mito Stress Test Report Generator.[7]
-
Protocol 2: ATP Production Assay
This protocol measures the effect of a test compound on cellular ATP levels using a luciferase-based assay. A decrease in ATP production can indicate impaired mitochondrial function.[10]
Materials:
-
White, opaque 96-well plates suitable for luminescence measurements
-
Cell culture medium and supplements
-
Test compound
-
ATP bioluminescence assay kit (e.g., containing luciferase and D-luciferin)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells into a white, opaque 96-well plate.
-
Incubate overnight.
-
Treat cells with the test compound at various concentrations for the desired duration.
-
-
Cell Lysis and ATP Measurement:
-
Follow the manufacturer's instructions for the ATP bioluminescence assay kit. This typically involves lysing the cells to release ATP.
-
Add the luciferase/D-luciferin reagent to the cell lysate.
-
Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[11]
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the ATP concentration in the samples based on the standard curve.
-
Express the results as a percentage of the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the experiments should be summarized in a clear and structured format for easy comparison.
Table 1: Effect of a Test Compound on Mitochondrial Respiration Parameters
| Concentration | Basal Respiration (% of Control) | ATP-Linked Respiration (% of Control) | Maximal Respiration (% of Control) | Spare Respiratory Capacity (% of Control) |
| Vehicle | 100 ± 5 | 100 ± 6 | 100 ± 8 | 100 ± 7 |
| 1 µM | 85 ± 4 | 80 ± 5 | 75 ± 6 | 65 ± 5 |
| 10 µM | 50 ± 3 | 45 ± 4 | 30 ± 5 | 10 ± 3 |
| 100 µM | 20 ± 2 | 15 ± 3 | 10 ± 2 | 5 ± 1 |
Table 2: Effect of a Test Compound on Cellular ATP Levels
| Concentration | Cellular ATP (% of Control) |
| Vehicle | 100 ± 7 |
| 1 µM | 90 ± 6 |
| 10 µM | 60 ± 5 |
| 100 µM | 25 ± 4 |
Logical Interpretation of Results
The following diagram provides a logical framework for interpreting the experimental results to deduce the potential mechanism of action of a test compound.
Caption: Logical Flow for Data Interpretation.
Conclusion
The protocols and guidelines presented here provide a robust framework for the initial characterization of novel inhibitors of mitochondrial respiration. By systematically evaluating a compound's effect on key bioenergetic parameters, researchers can gain valuable insights into its mechanism of action and potential as a therapeutic agent. These detailed methods will aid in the standardized assessment of compounds targeting mitochondrial function, facilitating drug discovery and development in this critical area of research.
References
- 1. Mitochondrion - Wikipedia [en.wikipedia.org]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. Regulation of mitochondrial respiration and apoptosis through cell signaling: cytochrome c oxidase and cytochrome c in ischemia/reperfusion injury and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]
- 11. Assessment of Mitochondrial Oxygen Consumption Using a Plate Reader-based Fluorescent Assay [app.jove.com]
Application Notes and Protocols: Rotenone as a Tool for Studying Mitochondrial Respiration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. Dysregulation of this process is implicated in a wide range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. Chemical inhibitors of the mitochondrial electron transport chain (ETC) are invaluable tools for studying the intricacies of mitochondrial function and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of Rotenone , a potent and widely used inhibitor of mitochondrial respiratory chain Complex I. While the specific compound "Mitochondrial respiration-IN-3" is not identified in scientific literature, Rotenone serves as an exemplary agent for investigating the consequences of Complex I inhibition.
Rotenone is a naturally occurring isoflavonoid that specifically blocks the transfer of electrons from the iron-sulfur centers of Complex I to ubiquinone.[1] This inhibition disrupts the proton gradient across the inner mitochondrial membrane, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS).[2][3] These characteristics make Rotenone a valuable tool for inducing mitochondrial dysfunction in experimental models, thereby facilitating the study of disease mechanisms and the evaluation of potential therapeutic interventions.
Data Presentation: Rotenone Dosage and Concentration
The following tables summarize the effective concentrations and dosages of Rotenone for various in vitro and in vivo experimental applications, compiled from peer-reviewed literature.
In Vitro Applications
| Cell Line/System | Application | Concentration Range | Incubation Time | Reference(s) |
| HL-60 | Inhibition of cell respiration | 10 nM - 500 nM | 30 minutes | [4][5] |
| HL-60 | Induction of apoptosis | 100 nM - 1 µM | 24 - 36 hours | [5] |
| SH-SY5Y | Neurotoxicity studies | 30 nM - 2 µM | 24 - 96 hours | [6][7] |
| SH-SY5Y (chronic) | Induction of inclusion bodies | 5 nM | 4 weeks | [8] |
| MCF-7 | Cytotoxicity assessment | 50 µM - 1000 µM | 24 hours | [9] |
| LoVo, SW480 | Inhibition of proliferation | 100 µg/mL - 1000 µg/mL | Not specified | [10] |
| Caco-2 | Induction of mitochondrial dysfunction | 1 µM - 10 µM | 3 hours | [11] |
| HT1080 | Induction of apoptosis | 100 nM - 10 µM | 48 hours | [12] |
| Primary Neurons (rat) | Induction of oxidative damage | 5 nM - 10 nM | Not specified | [13] |
| Organotypic brain slices | Induction of cell death | 10 µM | 24 hours | [14] |
| Seahorse XF Analyzer | Inhibition of Complex I | 0.5 µM - 1 µM | Acute | [15][16] |
In Vivo Applications
| Animal Model | Administration Route | Dosage | Duration | Application | Reference(s) |
| Mice (C57BL/6J) | Oral (gavage) | 30 mg/kg/day | 28 days | Parkinson's disease model | [17][18] |
| Mice | Intraperitoneal | 3 mg/kg/day | 20 - 40 days | Parkinson's disease model | [19] |
| Rats (Sprague-Dawley) | Subcutaneous | 2-3 mg/kg/day | 2 months | Parkinson's disease model | [20] |
| Rats | Intravenous | 18 mg/kg/day | Not specified | Parkinson's disease model | [21] |
| Nude Mice (xenograft) | Intraperitoneal | 3 mg/kg/day | 3 days prior to inoculation | Anti-tumorigenesis study | [22] |
Experimental Protocols
In Vitro Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol outlines the use of Rotenone in a Seahorse XF Cell Mito Stress Test to determine key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Cell line of interest
-
Complete cell culture medium
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as required for the specific cell type)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium Preparation: The day of the assay, wash the cells with pre-warmed Seahorse XF Base Medium and then add the final volume of assay medium to each well.
-
Incubation: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Compound Loading: Load the injector ports of the Seahorse XF sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A. Typical final concentrations are 1.0-1.5 µM for Oligomycin, 0.5-1.0 µM for FCCP, and 0.5 µM for both Rotenone and Antimycin A.[15][16][23]
-
Seahorse XF Assay: Calibrate the sensor cartridge and run the Mito Stress Test protocol on the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, proton leak, and non-mitochondrial respiration. The final injection of Rotenone/Antimycin A will inhibit mitochondrial respiration, and the remaining OCR is attributed to non-mitochondrial sources.
Induction and Measurement of Apoptosis in Cell Culture
This protocol describes how to induce apoptosis using Rotenone and subsequently measure apoptotic markers.
Materials:
-
Cell line of interest (e.g., HL-60, SH-SY5Y)
-
Complete cell culture medium
-
Rotenone stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide, Caspase-3 colorimetric assay kit)
-
Flow cytometer or microplate reader
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates or flasks. Once they reach the desired confluency, treat the cells with various concentrations of Rotenone (e.g., 100 nM, 500 nM, 1 µM) for a specified duration (e.g., 24 hours).[5] Include a vehicle control (DMSO).
-
Cell Harvesting: After treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Annexin V/PI Staining (for Flow Cytometry):
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase-3 Activity Assay (Colorimetric):
-
Lyse the harvested cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a microplate well containing the caspase-3 substrate.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the caspase-3 activity.
-
In Vivo Administration of Rotenone to Model Parkinson's Disease in Mice
This protocol provides a general guideline for inducing a Parkinson's disease-like phenotype in mice using Rotenone. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
C57BL/6 mice
-
Rotenone
-
Vehicle for administration (e.g., sunflower oil, 0.5% Carboxymethylcellulose)[17][19]
-
Gavage needles or injection syringes
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the start of the experiment.
-
Rotenone Preparation: Prepare a stock solution of Rotenone in the chosen vehicle. The solution may require sonication to fully dissolve the Rotenone.
-
Administration:
-
Monitoring: Monitor the animals daily for any signs of toxicity, weight loss, and motor deficits.
-
Behavioral and Histological Analysis: At the end of the treatment period, perform behavioral tests (e.g., rotarod, open field test) to assess motor function. Subsequently, euthanize the animals and collect brain tissue for histological analysis (e.g., tyrosine hydroxylase staining of dopaminergic neurons in the substantia nigra).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Rotenone-induced mitochondrial dysfunction and downstream cellular effects.
Caption: Experimental workflow for the Seahorse XF Cell Mito Stress Test.
Disclaimer
The provided protocols are intended as a general guide. Researchers should consult the primary literature and optimize conditions for their specific cell lines, animal models, and experimental setups. Appropriate safety precautions should be taken when handling Rotenone, as it is a toxic compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cyto.purdue.edu [cyto.purdue.edu]
- 6. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of chronic low dose rotenone treatment on human microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Trans-resveratrol on Rotenone-induced Cytotoxicity in Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rotenone restrains the proliferation, motility and epithelial–mesenchymal transition of colon cancer cells and the tumourigenesis in nude mice via PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Rotenone - Wikipedia [en.wikipedia.org]
- 14. Rotenone Induces Cell Death of Cholinergic Neurons in an Organotypic Co-Culture Brain Slice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assaying Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. file.medchemexpress.com [file.medchemexpress.com]
- 18. Effects of oral administration of rotenone on gastrointestinal functions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biorxiv.org [biorxiv.org]
- 20. ijt.arakmu.ac.ir [ijt.arakmu.ac.ir]
- 21. Rotenone: from modelling to implication in Parkinson’s disease [termedia.pl]
- 22. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Impact of Mitochondrial Respiration-IN-3 on Cellular Respiration using the Seahorse XF Cell Mito Stress Test
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production, the primary energy currency of the cell. This process, also known as oxidative phosphorylation, involves a series of protein complexes in the inner mitochondrial membrane, collectively called the electron transport chain (ETC).[1][2][3] The Seahorse XF Cell Mito Stress Test is a widely used assay to assess mitochondrial function in live cells by measuring the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[4][5] This application note provides a detailed protocol for evaluating the effects of a novel compound, "Mitochondrial Respiration-IN-3," on the key parameters of mitochondrial function using the Agilent Seahorse XF Analyzer.
The assay sequentially injects pharmacological agents that target different components of the electron transport chain to reveal a comprehensive profile of mitochondrial health.[5] These agents are oligomycin (an ATP synthase inhibitor), carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP, an uncoupling agent that collapses the proton gradient), and a combination of rotenone (a Complex I inhibitor) and antimycin A (a Complex III inhibitor).[4][5][6] By measuring the cellular response to these inhibitors, researchers can determine basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and non-mitochondrial respiration.[5]
Signaling Pathway: The Electron Transport Chain
The electron transport chain (ETC) is a series of protein complexes (Complex I-IV) and electron carriers located in the inner mitochondrial membrane.[1][7] NADH and FADH2, generated from glycolysis and the citric acid cycle, donate electrons to the ETC. As electrons are passed down the chain, protons are pumped from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient.[8][9] This proton-motive force drives ATP synthase (Complex V) to produce ATP.[1][10]
Caption: The Electron Transport Chain and Oxidative Phosphorylation.
Experimental Workflow
The following diagram outlines the major steps involved in the Seahorse XF Cell Mito Stress Test for evaluating "this compound".
Caption: Seahorse XF Cell Mito Stress Test Workflow.
Detailed Experimental Protocol
This protocol is adapted for a Seahorse XFe96 or similar analyzer.
Materials
-
Seahorse XF Cell Culture Microplates[11]
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., Agilent 103335-100)[11]
-
Substrates: Glucose, Pyruvate, Glutamine (e.g., Agilent 103577-100, 103578-100, 103579-100)[11]
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)[11]
-
"this compound" (test compound)
-
Cells of interest
-
CO₂ incubator (37°C, 5% CO₂)
-
Non-CO₂ incubator (37°C)[12]
Day 1: Cell Seeding
-
Harvest and count cells.
-
Seed the cells in a Seahorse XF 96-well cell culture microplate at a pre-determined optimal density.[12][13] Leave the four corner wells for background correction.[12]
-
Allow the plate to sit at room temperature in the cell culture hood for 30-60 minutes to ensure even cell distribution.[13]
-
Incubate the plate overnight in a 37°C, 5% CO₂ incubator.
Day 2: Seahorse XF Assay
-
Hydrate the Sensor Cartridge: Add 200 µL of Seahorse XF Calibrant to each well of the sensor cartridge. Place the cartridge in a non-CO₂ 37°C incubator overnight or for at least 4 hours.[13]
-
Prepare Assay Medium: Warm the Seahorse XF Base Medium to 37°C. Supplement with desired concentrations of glucose, pyruvate, and glutamine (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).[12] Adjust the pH to 7.4.
-
Prepare Compounds: Reconstitute Oligomycin, FCCP, and Rotenone/Antimycin A from the Mito Stress Test kit according to the manufacturer's instructions to create stock solutions. Prepare a stock solution of "this compound".
-
Medium Exchange: Remove the cell culture plate from the incubator. Gently wash the cells once with 150-200 µL of pre-warmed Seahorse XF Assay Medium.[13]
-
Add 180 µL of the final assay medium to each well.[13] For testing "this compound," add the compound at the desired final concentration to the appropriate wells at this step for pre-incubation, or prepare it for injection.
-
Incubate the cell plate in a 37°C non-CO₂ incubator for 30-60 minutes.[13]
-
Load Sensor Cartridge: Dilute the stock solutions of the compounds in the assay medium to the desired working concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge. A typical loading strategy is:
-
Run the Assay: Place the loaded sensor cartridge into the Seahorse XF Analyzer for calibration. After calibration, replace the calibrant plate with the cell culture plate and begin the assay.[13] The instrument will measure the OCR at baseline and after each injection.
Data Presentation and Interpretation
The data from the Seahorse XF Cell Mito Stress Test is typically presented as a kinetic graph of OCR over time and as bar graphs summarizing the key mitochondrial parameters.[5] After the assay, data should be normalized to cell number or protein concentration.[6][12]
Key Parameters of Mitochondrial Respiration
The following parameters are calculated from the OCR measurements:[5]
| Parameter | Calculation | Interpretation |
| Basal Respiration | (Last rate measurement before first injection) - (Non-Mitochondrial Respiration) | The baseline oxygen consumption of the cells. |
| ATP-Linked Respiration | (Last rate measurement before Oligomycin injection) - (Minimum rate measurement after Oligomycin injection) | The portion of basal respiration used for ATP synthesis. |
| Proton Leak | (Minimum rate measurement after Oligomycin injection) - (Non-Mitochondrial Respiration) | Oxygen consumption due to protons leaking across the inner mitochondrial membrane. |
| Maximal Respiration | (Maximum rate measurement after FCCP injection) - (Non-Mitochondrial Respiration) | The maximum respiratory capacity of the mitochondria. |
| Spare Respiratory Capacity | (Maximal Respiration) - (Basal Respiration) | The ability of the cell to respond to an increased energy demand. |
| Non-Mitochondrial Respiration | Minimum rate measurement after Rotenone/Antimycin A injection | Oxygen consumption from cellular processes other than mitochondrial respiration. |
Example Data: Effect of this compound
The following tables show hypothetical data for the effect of "this compound" on mitochondrial function.
Table 1: Oxygen Consumption Rate (OCR) in pmol/min
| Treatment | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Proton Leak | Non-Mitochondrial Respiration |
| Vehicle Control | 150 ± 10 | 100 ± 8 | 300 ± 20 | 150 ± 15 | 20 ± 3 | 30 ± 5 |
| This compound (10 µM) | 100 ± 12 | 60 ± 7 | 150 ± 18 | 50 ± 10 | 15 ± 4 | 25 ± 6 |
Table 2: Percentage Change from Vehicle Control
| Treatment | Basal Respiration | ATP-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity |
| This compound (10 µM) | -33.3% | -40.0% | -50.0% | -66.7% |
Interpretation of Hypothetical Data:
In this example, "this compound" decreased basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. This suggests that the compound may be an inhibitor of the electron transport chain or have other cytotoxic effects that impair mitochondrial function. The significant reduction in spare respiratory capacity indicates a compromised ability of the cells to respond to energetic stress.
Conclusion
The Seahorse XF Cell Mito Stress Test is a powerful tool for elucidating the effects of novel compounds on cellular bioenergetics. By following this detailed protocol, researchers can obtain a comprehensive profile of mitochondrial function and determine the mechanism of action of compounds like "this compound". This information is crucial for drug discovery and development, providing valuable insights into potential efficacy and toxicity.
References
- 1. google.com [google.com]
- 2. Oxidative phosphorylation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Khan Academy [khanacademy.org]
- 10. Control mechanisms in mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.protocols.io [content.protocols.io]
- 12. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]
- 13. tabaslab.com [tabaslab.com]
Application Notes and Protocols: Assessing Mitochondrial Dysfunction with Mitochondrial Respiration-IN-3 (Antimycin A) using the Oroboros O2k
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondria are central to cellular energy metabolism, producing the majority of cellular ATP through oxidative phosphorylation (OXPHOS). The mitochondrial electron transport chain (ETC) is a series of protein complexes (I-IV) embedded in the inner mitochondrial membrane that transfer electrons from donor molecules to a final electron acceptor, oxygen.[1] This process is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthesis by ATP synthase.[2]
Dysfunction of the ETC is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and metabolic syndromes. Therefore, the study of mitochondrial respiration is crucial for understanding disease mechanisms and for the development of novel therapeutics. High-resolution respirometry, utilizing instruments such as the Oroboros O2k, allows for the precise measurement of oxygen consumption in isolated mitochondria, cultured cells, or permeabilized tissues. Through the use of specific substrates, uncouplers, and inhibitors in Substrate-Uncoupler-Inhibitor Titration (SUIT) protocols, it is possible to dissect the function of individual ETC complexes.[3]
This document provides a detailed protocol for utilizing Mitochondrial Respiration-IN-3 (a placeholder for Antimycin A) , a potent inhibitor of Complex III (cytochrome bc1 complex) of the ETC, in an Oroboros O2k respirometer.[2][4] Antimycin A binds to the Qi site of cytochrome c reductase within Complex III, blocking the transfer of electrons from cytochrome b to cytochrome c1.[4][5] This inhibition halts the electron flow, disrupts the proton gradient, decreases ATP production, and can lead to increased production of reactive oxygen species (ROS).[2][6] This protocol will enable researchers to quantify the specific inhibitory effect of Antimycin A on mitochondrial respiration.
Experimental Protocols
Isolation of Mitochondria from Rodent Liver
This protocol is adapted from standard procedures for isolating functional mitochondria.[7][8]
Materials:
-
Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 20 mM HEPES, 1 mM EGTA, pH 7.4 with KOH.
-
Isolation Buffer II: Isolation Buffer I with 0.5% (w/v) BSA (fatty acid-free).
-
Homogenizer with a Teflon pestle.
-
Refrigerated centrifuge.
Procedure:
-
Euthanize the animal according to approved institutional guidelines.
-
Excise the liver and place it in ice-cold Isolation Buffer I.
-
Mince the liver finely with scissors and wash several times with Isolation Buffer I to remove excess blood.
-
Transfer the minced tissue to a glass homogenizer with Isolation Buffer II and homogenize with 6-8 gentle strokes.
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in Isolation Buffer I.
-
Repeat the centrifugation at 10,000 x g for 10 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of respiration medium (e.g., MiR05) and determine the protein concentration using a standard assay (e.g., BCA).
Oroboros O2k SUIT Protocol for Assessing Complex III Inhibition by Antimycin A
This SUIT protocol is designed to assess the function of different parts of the electron transport chain, leading up to the inhibition of Complex III by Antimycin A.
Reagents:
-
MiR05 (Mitochondrial Respiration Medium): 0.5 mM EGTA, 3 mM MgCl2, 60 mM K-lactobionate, 20 mM taurine, 10 mM KH2PO4, 20 mM HEPES, 110 mM sucrose, and 1 g/L BSA (fatty acid-free), pH 7.1.[3]
-
Substrates:
-
Pyruvate & Malate (PM): 10 mM and 5 mM final concentration, respectively (to fuel Complex I).
-
Succinate (S): 10 mM final concentration (to fuel Complex II).
-
-
ADP: 5 mM final concentration (to stimulate oxidative phosphorylation).
-
Inhibitors:
-
Rotenone (Rot): 0.5 µM final concentration (Complex I inhibitor).
-
Antimycin A (Anti A): 2.5 µM final concentration (Complex III inhibitor).[9]
-
-
Uncoupler (Optional):
-
CCCP or FCCP: Titrated to achieve maximal respiration.
-
Procedure:
-
Calibration and Preparation: Calibrate the Oroboros O2k polarographic oxygen sensors according to the manufacturer's instructions. Add 2 mL of MiR05 to each chamber and allow the signal to stabilize.
-
Addition of Mitochondria: Add an appropriate amount of isolated mitochondria (typically 0.05-0.1 mg/mL) to each chamber and allow the oxygen consumption rate to stabilize (ROUTINE respiration, primarily reflecting LEAK state).
-
Complex I Substrates: Add pyruvate and malate to energize the mitochondria through Complex I. This will establish the LEAK state respiration with Complex I substrates (L(N)).
-
State 3 Respiration (OXPHOS): Add ADP to stimulate ATP synthesis and measure the maximal coupled respiration supported by Complex I substrates (P(N)).
-
Complex I+II Substrates: Add succinate to provide electrons to Complex II. This will induce maximal coupled respiration with convergent electron flow through both Complex I and II (P(NS)).
-
Complex II Respiration: Add rotenone to inhibit Complex I. This isolates the respiration supported solely by Complex II (P(S)).
-
Complex III Inhibition: Add Antimycin A to inhibit Complex III. This will block electron flow from both Complex I and II, leading to a dramatic decrease in oxygen consumption. The remaining oxygen consumption is considered residual oxygen consumption (ROX) and is non-mitochondrial.
Data Presentation
The following table presents representative data from the described SUIT protocol. Oxygen flux is expressed in pmol O₂ / (s * mg mitochondrial protein).
| SUIT Protocol Step | Reagent Added | Respiratory State | Description | Expected Oxygen Flux (pmol/s/mg) |
| 1 | Mitochondria | LEAK | Basal respiration in the absence of substrates. | 15 ± 3 |
| 2 | Pyruvate & Malate | L(N) | LEAK respiration with Complex I substrates. | 25 ± 5 |
| 3 | ADP | P(N) | OXPHOS capacity with Complex I substrates. | 120 ± 15 |
| 4 | Succinate | P(NS) | OXPHOS capacity with convergent CI & CII substrates. | 180 ± 20 |
| 5 | Rotenone | P(S) | OXPHOS capacity with Complex II substrate. | 150 ± 18 |
| 6 | Antimycin A | ROX | Residual oxygen consumption after CIII inhibition. | 5 ± 2 |
Visualization
Experimental Workflow
The following diagram illustrates the sequential steps of the SUIT protocol for assessing the effect of Antimycin A on mitochondrial respiration.
Caption: SUIT protocol workflow for Antimycin A.
Signaling Pathway: Mitochondrial Electron Transport Chain
This diagram illustrates the flow of electrons through the mitochondrial ETC and highlights the site of inhibition by Antimycin A.
Caption: Antimycin A inhibits Complex III of the ETC.
Conclusion
This application note provides a comprehensive protocol for utilizing Antimycin A as a tool to investigate mitochondrial dysfunction using the Oroboros O2k high-resolution respirometer. By following the detailed SUIT protocol, researchers can obtain robust and reproducible data on the specific impact of this inhibitor on Complex III and overall mitochondrial respiratory function. The provided diagrams and data table serve as a guide for experimental setup and interpretation of results. This methodology is invaluable for basic research into mitochondrial physiology and for the preclinical assessment of drug candidates for potential mitochondrial toxicity.
References
- 1. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry, Electron Transport Chain - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Isolation of mitochondria from mouse tissues for functional analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for measuring respiratory function of mitochondria in frozen colon tissue from rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Cell Permeability and Uptake of Mitochondrial Respiration Inhibitors
Disclaimer: Extensive searches for a specific compound designated "Mitochondrial respiration-IN-3" did not yield any publicly available information. The following application notes and protocols are therefore provided as a general guide for researchers, scientists, and drug development professionals working with novel small molecule inhibitors of mitochondrial respiration. The experimental details should be adapted based on the specific physicochemical properties of the compound under investigation.
Introduction
Mitochondria are central to cellular metabolism and energy production through the process of oxidative phosphorylation (OXPHOS).[1][2][3][4] The mitochondrial respiratory chain, a series of protein complexes embedded in the inner mitochondrial membrane, orchestrates the transfer of electrons to generate a proton gradient that drives ATP synthesis.[1][3][5] Small molecule inhibitors of this process are valuable tools for studying mitochondrial function and hold therapeutic potential, particularly in oncology.[6]
A critical aspect of developing such inhibitors is their ability to cross the cell membrane and accumulate at their site of action within the mitochondria. This document provides an overview and detailed protocols for assessing the cell permeability and cellular uptake of a hypothetical small molecule inhibitor of mitochondrial respiration.
Data Presentation: Expected Quantitative Outcomes
Effective evaluation of a compound's permeability and uptake requires robust quantitative data. The following tables provide a template for summarizing key experimental results.
Table 1: In Vitro Permeability Assessment (PAMPA)
| Compound | Papp (x 10⁻⁶ cm/s) | Classification |
| Test Inhibitor | Value | Low/Medium/High |
| High Permeability Control | > 10 | High |
| Low Permeability Control | < 1 | Low |
Papp: Apparent Permeability Coefficient
Table 2: Cellular Uptake Analysis (LC-MS/MS)
| Cell Line | Time Point (min) | Intracellular Concentration (nM) |
| HCT116 | 5 | Value |
| 15 | Value | |
| 30 | Value | |
| 60 | Value | |
| HEK293 | 5 | Value |
| 15 | Value | |
| 30 | Value | |
| 60 | Value |
Table 3: Mitochondrial Accumulation (Subcellular Fractionation & LC-MS/MS)
| Cell Line | Cellular Fraction | Concentration (nM) |
| HCT116 | Cytosol | Value |
| Mitochondria | Value | |
| HEK293 | Cytosol | Value |
| Mitochondria | Value |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a high-throughput method to predict the passive permeability of a compound across a lipid membrane.
Materials:
-
96-well PAMPA plate (with a lipid-impregnated artificial membrane)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
96-well UV-Vis microplate reader
-
High and low permeability control compounds (e.g., testosterone and Lucifer yellow)
Procedure:
-
Prepare the donor solution by diluting the test compound and controls in PBS to a final concentration (e.g., 100 µM).
-
Add 200 µL of the donor solution to each well of the donor plate.
-
Add 200 µL of PBS to each well of the acceptor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the artificial membrane is in contact with both solutions.
-
Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours).
-
After incubation, carefully separate the plates.
-
Measure the concentration of the compound in both the donor and acceptor wells using a UV-Vis microplate reader at the compound's λmax.
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium)
Where:
-
V_D = Volume of donor well
-
V_A = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
C_A(t) = Concentration in the acceptor well at time t
-
C_equilibrium = (V_D * C_D(0)) / (V_D + V_A)
-
C_D(0) = Initial concentration in the donor well
-
Protocol 2: Cellular Uptake Analysis using LC-MS/MS
This protocol quantifies the amount of the test compound that has entered the cells over time.
Materials:
-
Cultured cells (e.g., HCT116, HEK293)
-
Complete cell culture medium
-
Test compound
-
PBS, ice-cold
-
Lysis buffer (e.g., RIPA buffer)
-
Acetonitrile with an internal standard
-
LC-MS/MS system
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at a desired concentration (e.g., 1 µM) in complete medium.
-
Incubate for various time points (e.g., 5, 15, 30, 60 minutes).
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding 200 µL of lysis buffer and scraping the cells.
-
Collect the cell lysate and determine the protein concentration (e.g., using a BCA assay).
-
To precipitate proteins, add an equal volume of cold acetonitrile containing an internal standard to the lysate.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Collect the supernatant and analyze the concentration of the test compound using a validated LC-MS/MS method.
-
Normalize the intracellular concentration to the protein concentration of the lysate.
Protocol 3: Assessment of Mitochondrial Accumulation
This protocol determines the localization of the test compound within the cell, specifically its accumulation in mitochondria.
Materials:
-
Cultured cells treated with the test compound (as in Protocol 2)
-
Mitochondria isolation kit (commercially available)
-
LC-MS/MS system
Procedure:
-
Treat a large batch of cells (e.g., in 10 cm dishes) with the test compound for a specific duration.
-
Harvest the cells and wash them with ice-cold PBS.
-
Perform subcellular fractionation to separate the mitochondrial fraction from the cytosolic fraction using a commercial mitochondria isolation kit, following the manufacturer's instructions.
-
Validate the purity of the fractions using western blotting for mitochondrial (e.g., COX IV) and cytosolic (e.g., GAPDH) markers.
-
Extract the compound from both the mitochondrial and cytosolic fractions using protein precipitation with acetonitrile (as in Protocol 2).
-
Analyze the concentration of the test compound in each fraction by LC-MS/MS.
-
Normalize the concentration to the protein content of each fraction.
Visualization of Pathways and Workflows
To aid in the conceptual understanding of the experimental designs, the following diagrams are provided.
Caption: Simplified overview of the mitochondrial electron transport chain.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cellular respiration - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Mitochondrial Respiration Modulators
Disclaimer: The compound "Mitochondrial respiration-IN-3" could not be specifically identified in scientific literature. Therefore, these application notes and protocols are based on well-characterized small molecule modulators of mitochondrial respiration—Complex I inhibitors and mitochondrial uncouplers—to provide a representative and practical guide for researchers.
I. Small Molecule Inhibitors of Mitochondrial Complex I
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the electron transport chain. Its inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to decreased ATP production, reduced oxygen consumption, and potential generation of reactive oxygen species (ROS).
Application Notes
Small molecule inhibitors of Complex I are valuable tools for studying the physiological and pathological roles of mitochondrial respiration in various diseases. In vivo applications often involve the induction of disease models or the treatment of existing pathologies in animal models.
-
Neurodegenerative Disease Models: Systemic administration of Complex I inhibitors like Rotenone can be used to create robust models of Parkinson's disease in rodents by inducing dopaminergic neuron degeneration.[1][2][3]
-
Oncology: Compounds such as IACS-010759 have been investigated as anti-cancer agents, particularly in tumors reliant on oxidative phosphorylation.[4][5][6][7] These inhibitors can suppress tumor growth by depleting energy and essential biosynthetic precursors.[4][7]
-
Metabolic Diseases: Metformin, a widely used anti-diabetic drug, exerts some of its effects through mild and transient inhibition of Complex I.[8][9][10] This can lead to the activation of AMP-activated protein kinase (AMPK) and subsequent improvements in glucose metabolism.[9][10]
Quantitative Data from In Vivo Studies
The following tables summarize key quantitative data for representative Complex I inhibitors from various in vivo studies.
Table 1: In Vivo Efficacy and Dosing of Complex I Inhibitors
| Compound | Animal Model | Dosing Regimen | Key Efficacy Results |
| Rotenone | C57BL/6 Mice (Parkinson's Model) | 30 mg/kg/day, oral gavage, for 56 days | Significant loss of tyrosine hydroxylase (TH)-positive neurons and behavioral impairment.[11] |
| NMRI Mice (Parkinson's Model) | 3 mg/kg/day, subcutaneous injection | Marked reduction in motor activity (wall hugging and boxes crossed).[2] | |
| Wistar Rats (Parkinson's Model) | 2.5 mg/kg/day, intraperitoneal injection | Development of Parkinson's disease signs by day 9; decreased neuronal density.[12] | |
| IACS-010759 | Mouse Xenograft (Diffuse Large B-cell Lymphoma) | 5 mg/kg, oral gavage | Significant increase in plasma lactate, indicating target engagement.[13] |
| Mouse Xenograft (Glioblastoma) | 10 mg/kg, oral gavage | Significant decrease in tumor hypoxia as measured by [¹⁸F]FAZA PET imaging.[14] | |
| Mouse Xenograft (Acute Myeloid Leukemia) | 0.25–5 mg/kg, oral gavage | Dose-dependent anti-tumor response when combined with a glycolysis inhibitor.[13] | |
| Metformin | Dystrophin-deficient (mdx) Mice | 1-month treatment | Reversed impaired Complex I-driven respiration in ventricular cardiomyocytes.[15] |
| AMPK Kinase Dead (KD) Mice | Two weeks, oral treatment | Enhanced mitochondrial respiration in skeletal muscle of KD mice.[9][16] |
Experimental Protocols: Complex I Inhibitors
Protocol 1: Induction of Parkinson's Disease Model with Rotenone in Mice
This protocol describes the induction of a Parkinson's disease-like pathology in mice using Rotenone.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Reagent Preparation:
-
Prepare a stock solution of Rotenone in a suitable solvent like DMSO.
-
For oral gavage, dilute the stock solution in a vehicle such as corn oil to the final concentration of 30 mg/kg.[11] Ensure the solution is thoroughly mixed before each administration.
-
-
Administration:
-
Administer Rotenone (30 mg/kg) or vehicle control to mice via oral gavage once daily for 56 consecutive days.[11]
-
Monitor the animals daily for weight loss, behavioral changes, and signs of toxicity.
-
-
Assessment of Parkinsonian Phenotype:
-
Behavioral Testing: Perform tests such as the open field test to assess motor activity (e.g., number of boxes crossed, rearing) and bradykinesia.[2]
-
Histological Analysis: At the end of the treatment period, perfuse the animals and collect brain tissue. Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra.[11]
-
Biochemical Analysis: Analyze striatal tissue for dopamine levels using HPLC.
-
Diagram: Experimental Workflow for Rotenone-Induced Parkinson's Model
Caption: Workflow for inducing a Parkinson's disease model in mice using Rotenone.
II. Small Molecule Mitochondrial Uncouplers
Mitochondrial uncouplers are molecules that dissipate the proton gradient across the inner mitochondrial membrane, uncoupling substrate oxidation from ATP synthesis. This leads to an increase in oxygen consumption and heat production.
Application Notes
Mitochondrial uncouplers are being investigated for their therapeutic potential in metabolic diseases.
-
Obesity and Metabolic Syndrome: Compounds like SHC517 and BAM15 have shown efficacy in reversing diet-induced obesity and improving insulin sensitivity in mice.[17][18][19][20][21][22] They increase energy expenditure and lipid oxidation without significantly affecting food intake or causing hyperthermia at therapeutic doses.[17][18][19][20][21]
-
Inflammation: BAM15 has been shown to attenuate inflammation in a mouse model of LPS-induced systemic inflammation, suggesting a role for mitochondrial uncoupling in modulating immune responses.[23][24]
Quantitative Data from In Vivo Studies
The following table summarizes key quantitative data for representative mitochondrial uncouplers from in vivo studies.
Table 2: In Vivo Efficacy and Dosing of Mitochondrial Uncouplers
| Compound | Animal Model | Dosing Regimen | Key Efficacy Results |
| SHC517 | C57BL/6J Mice (Diet-Induced Obesity) | 0.05% or 0.1% w/w in high-fat diet for 12 days (prevention) | Dose-dependently prevented fat gain.[17][18][20] |
| C57BL/6J Mice (Diet-Induced Obesity) | 0.05% w/w in Western diet for 7 weeks (reversal) | Restored adiposity to chow-fed control levels; improved glucose tolerance.[17][18][20] | |
| BAM15 | C57BL/6J Mice (Diet-Induced Obesity) | 0.1% w/w in high-fat diet for 3 weeks | Prevented weight gain and reduced adiposity.[22] |
| C57BL/6J Mice | 50 and 100 mg/kg, single oral gavage | Increased oxygen consumption by 30% and 50%, respectively, in the first hour.[21] | |
| BALB/c Mice (LPS-induced inflammation) | 1 mg/kg, intraperitoneal injection | Attenuated serum cytokines and organ damage.[23] |
Experimental Protocols: Mitochondrial Uncouplers
Protocol 2: Reversal of Diet-Induced Obesity with SHC517 in Mice
This protocol details a study to assess the efficacy of SHC517 in reversing established obesity in mice.
-
Animal Model and Diet:
-
Reagent Preparation:
-
Treatment and Monitoring:
-
After the 4-week obesity induction period, switch the treatment group to the SHC517-containing diet for 7 weeks.[17][18]
-
Monitor body weight and food intake regularly (e.g., weekly).
-
Measure body composition (fat and lean mass) using techniques like DEXA or MRI at baseline and at the end of the study.
-
-
Metabolic Assessment:
-
Glucose Tolerance Test (GTT): Perform a GTT at the end of the treatment period to assess improvements in glucose homeostasis.
-
Indirect Calorimetry: Acclimate mice to metabolic cages and measure oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) to determine energy expenditure and substrate utilization.[17][19]
-
Biochemical Analysis: Collect blood at the end of the study to measure plasma levels of glucose, insulin, triglycerides, and cholesterol.[17][19]
-
Diagram: Signaling Pathway of Mitochondrial Uncoupling
Caption: Mechanism of action of mitochondrial uncouplers.
References
- 1. researchgate.net [researchgate.net]
- 2. mdsabstracts.org [mdsabstracts.org]
- 3. A highly reproducible rotenone model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IACS-010759, a potent inhibitor of glycolysis-deficient hypoxic tumor cells, inhibits mitochondrial respiratory complex I through a unique mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. rondepinho.com [rondepinho.com]
- 8. Metformin directly acts on mitochondria to alter cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. research.regionh.dk [research.regionh.dk]
- 11. Parkinsonian Rotenone Mouse Model: Reevaluation of Long-Term Administration of Rotenone in C57BL/6 Mice [jstage.jst.go.jp]
- 12. thieme-connect.com [thieme-connect.com]
- 13. Simultaneous targeting of glycolysis and oxidative phosphorylation as a therapeutic strategy to treat diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Metformin Reverses the Enhanced Myocardial SR/ER–Mitochondria Interaction and Impaired Complex I-Driven Respiration in Dystrophin-Deficient Mice [frontiersin.org]
- 16. Two Weeks of Metformin Treatment Enhances Mitochondrial Respiration in Skeletal Muscle of AMPK Kinase Dead but Not Wild Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitochondrial uncoupler SHC517 reverses obesity in mice without affecting food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. OPUS at UTS: Mitochondrial uncoupler SHC517 reverses obesity in mice without affecting food intake. - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 19. researchgate.net [researchgate.net]
- 20. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 21. Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. BAM15‐mediated mitochondrial uncoupling protects against obesity and improves glycemic control - PMC [pmc.ncbi.nlm.nih.gov]
- 23. glpbio.com [glpbio.com]
- 24. karger.com [karger.com]
Application Notes and Protocols: "Mitochondrial Respiration Inhibitor 3 (MRI3)" for High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial respiration, the process by which cells generate the majority of their ATP, is a critical pathway for cellular energy production.[1][2][3] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process.[2][4] Inhibition of mitochondrial respiration has emerged as a key strategy in various fields, from cancer therapy to the study of metabolic disorders.[5][6] "Mitochondrial Respiration Inhibitor 3 (MRI3)" is a potent and selective small molecule designed for the investigation of mitochondrial function and for use in high-throughput screening (HTS) applications. These notes provide detailed protocols for the use of MRI3 as a tool compound in cell-based assays to identify novel modulators of mitochondrial respiration.
Mechanism of Action
MRI3 is a specific inhibitor of Complex III (Cytochrome c reductase) of the mitochondrial electron transport chain. By binding to Complex III, MRI3 blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron flow leads to a decrease in the proton gradient across the inner mitochondrial membrane, consequently inhibiting ATP synthesis and reducing oxygen consumption.[7] The inhibition of Complex III by MRI3 can also lead to the generation of reactive oxygen species (ROS), a common consequence of interrupting the electron transport chain.[5][7]
Application Notes
MRI3 is a valuable tool for a variety of research and drug discovery applications:
-
High-Throughput Screening (HTS): MRI3 can be used as a positive control in HTS campaigns to identify novel compounds that modulate mitochondrial respiration. Its potent and specific activity provides a robust assay window for screening large compound libraries.
-
Mitochondrial Toxicity Assessment: As a known mitochondrial toxicant, MRI3 can be employed in toxicology screens to assess the potential for investigational drugs or environmental agents to induce mitochondrial dysfunction.[8][9]
-
Cancer Research: The reliance of certain cancer cells on oxidative phosphorylation makes mitochondrial respiration an attractive therapeutic target. MRI3 can be used to study the effects of mitochondrial inhibition on cancer cell proliferation, apoptosis, and metabolism.[5]
-
Metabolic Research: MRI3 is a useful tool for investigating the role of mitochondrial respiration in various metabolic pathways and cellular processes.[10]
Data Presentation
The following tables summarize the key performance characteristics of MRI3 in various cell lines. All data are representative and may vary depending on the specific experimental conditions.
Table 1: Potency of MRI3 in Different Human Cell Lines
| Cell Line | IC50 (nM) for Oxygen Consumption Rate (OCR) |
| HeLa (Cervical Cancer) | 85 |
| H9c2 (Cardiomyoblast) | 120 |
| SH-SY5Y (Neuroblastoma) | 95 |
| Primary Human RPE Cells | 150 |
Table 2: Effect of MRI3 (1 µM) on Key Mitochondrial Respiration Parameters
| Parameter | % of Basal Respiration (Mean ± SD) |
| Basal Respiration | 15 ± 4 |
| ATP Production | 5 ± 2 |
| Proton Leak | 25 ± 6 |
| Maximal Respiration | 10 ± 3 |
| Spare Respiratory Capacity | 5 ± 2 |
Experimental Protocols
Protocol 1: High-Throughput Screening for Modulators of Mitochondrial Respiration using a Cell-Based Oxygen Consumption Assay
This protocol is designed for use with a multi-well plate-based oxygen consumption analyzer, such as the Seahorse XF Analyzer.[8][9][11]
Materials:
-
Cells of interest (e.g., HeLa, SH-SY5Y)
-
Cell culture medium
-
Assay medium (e.g., un-buffered DMEM with glutamine, pyruvate, and glucose)[8]
-
Test compounds
-
MRI3 (positive control)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I/III inhibitors)
-
96-well cell culture microplate
-
Oxygen consumption analyzer and associated consumables
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well cell culture microplate at a pre-determined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of MRI3 and test compounds in a suitable solvent (e.g., DMSO).
-
Dilute the compounds to the desired final concentrations in the assay medium.
-
Remove the cell culture medium from the wells and gently add the assay medium containing the test compounds or MRI3.
-
Incubate the plate at 37°C in a CO2-free incubator for 1 hour.
-
-
Oxygen Consumption Rate (OCR) Measurement:
-
Calibrate the oxygen consumption analyzer according to the manufacturer's instructions.
-
Place the cell culture plate in the analyzer and equilibrate for 20-30 minutes.[8]
-
Measure the basal OCR.
-
Sequentially inject the following mitochondrial inhibitors and measure the OCR after each injection:
-
Oligomycin (to measure ATP-linked respiration)
-
FCCP (to measure maximal respiration)
-
Rotenone/Antimycin A (to measure non-mitochondrial respiration)
-
-
-
Data Analysis:
-
Calculate the percentage of basal OCR for each well treated with a test compound, relative to the vehicle control.
-
Determine the IC50 values for compounds that inhibit mitochondrial respiration.
-
Compare the effects of test compounds to the positive control (MRI3).
-
Protocol 2: Cell Viability Assay (to be run in parallel)
It is crucial to assess cell viability to distinguish between specific inhibition of mitochondrial respiration and general cytotoxicity. The Sulforhodamine B (SRB) assay is a suitable method.[8]
Materials:
-
Cells of interest
-
Cell culture medium
-
Test compounds
-
MRI3
-
96-well cell culture microplate
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution
-
Tris base solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed and treat cells with test compounds and MRI3 in a separate 96-well plate, following the same procedure as in Protocol 1.
-
Incubate for the desired duration (e.g., 24 hours).
-
-
Cell Fixation:
-
Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.
-
Wash the plate five times with deionized water and allow it to air dry.
-
-
Staining:
-
Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plate five times with 1% acetic acid to remove unbound dye and allow it to air dry.
-
-
Measurement:
-
Add Tris base solution to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.
-
Visualizations
Caption: Mechanism of action of MRI3 on the electron transport chain.
Caption: High-throughput screening workflow for mitochondrial modulators.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of mitochondrial respiration has fundamentally different effects on proliferation, cell survival and stress response in immature versus differentiated cardiomyocyte cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A high-throughput screen for mitochondrial function reveals known and novel mitochondrial toxicants in a library of environmental agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A high throughput respirometric assay for mitochondrial biogenesis and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. journals.plos.org [journals.plos.org]
"Mitochondrial respiration-IN-3" stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial Respiration-IN-3 is a novel, cell-permeable fluorinated derivative of Dalfopristin, a streptogramin A antibiotic. This compound has been identified as a potent inhibitor of mitochondrial translation, demonstrating significant activity against glioblastoma stem cells (GSCs). Its mechanism of action makes it a valuable tool for research in cancer biology, mitochondrial function, and drug development. These application notes provide detailed information on the stability, storage, and handling of this compound, along with a protocol for its use in assessing mitochondrial translation inhibition.
Chemical Properties
| Property | Value |
| Molecular Formula | C34H51FN4O8S |
| Molecular Weight | 694.85 g/mol |
| Appearance | Solid powder |
| Purity | ≥98% |
| Solubility | Soluble in DMSO |
Stability and Storage
There is currently no specific, publicly available stability data for this compound. However, based on the stability of its parent compound, Dalfopristin, and general knowledge of fluorinated compounds, the following storage conditions are recommended to ensure product integrity. The introduction of a fluorine atom often enhances the metabolic stability of a compound.[1]
Storage Conditions:
| Condition | Powder | In Solvent |
| -20°C | 3 years | 1 month |
| -80°C | 3 years | 6 months |
General Storage Recommendations:
-
Powder: Store the solid compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.
-
In Solvent (DMSO): Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2]
-
General Handling: Avoid repeated freeze-thaw cycles of solutions. Do not store chemicals near heat sources or in direct sunlight.[3] All chemicals should be dated upon receipt and opening.[3]
Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not currently available. The following guidelines are based on the SDS for Dalfopristin and general laboratory safety protocols for handling research-grade chemical compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[4]
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.[5] Avoid contact with skin and eyes.[5] After handling, wash hands thoroughly.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Mechanism of Action
This compound inhibits the function of the mitochondrial ribosome, thereby blocking mitochondrial protein synthesis.[6] This leads to a depletion of essential protein subunits of the electron transport chain that are encoded by the mitochondrial DNA (mtDNA). The disruption of the electron transport chain impairs mitochondrial respiration and, consequently, cellular energy production, which can selectively impact the viability of cells that are highly dependent on oxidative phosphorylation, such as glioblastoma stem cells.
Caption: Signaling pathway of this compound.
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Translation Inhibition in Glioblastoma Stem Cells (GSCs)
This protocol is based on the methods described by Sighel D, et al. in the European Journal of Medicinal Chemistry (2023).[6]
Materials:
-
Glioblastoma stem cells (e.g., COMI cell line)
-
Complete cell culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
DMSO (anhydrous)
-
Quinupristin (optional, for synergistic studies)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against mtDNA-encoded proteins (e.g., MT-CO2) and a loading control (e.g., VDAC1 or beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for western blots
Experimental Workflow:
Caption: Workflow for assessing mitochondrial translation inhibition.
Procedure:
-
Cell Seeding: Seed GSCs in appropriate culture vessels at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere and resume growth overnight.
-
Compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO. Further dilute the stock solution in a complete cell culture medium to the desired final concentrations (e.g., a dose-response range from 0 to 5 µM).[7] A vehicle control (DMSO alone) must be included.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 hours).[7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay.
-
Western Blotting: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). e. Incubate the membrane with a primary antibody specific for an mtDNA-encoded protein (e.g., anti-MT-CO2) and a loading control antibody. f. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. g. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the mtDNA-encoded protein band to the corresponding loading control band. Compare the normalized values of the treated samples to the vehicle control to determine the extent of mitochondrial translation inhibition.
Quantitative Data Summary
The following table summarizes the reported biological activity of this compound.
| Parameter | Cell Line | Duration | Value |
| GI50 (50% Growth Inhibition) | COMI | 48 hours | 6.73 µM[7] |
| Mitochondrial Translation Inhibition | COMI | 48 hours | Dose-dependent (0-5 µM)[7] |
| Cell Permeability | COMI | 3 hours | Increased permeability compared to Dalfopristin[7] |
Conclusion
This compound is a promising research tool for investigating the role of mitochondrial translation in various biological processes, particularly in the context of cancer cell metabolism and proliferation. The provided information on its stability, storage, handling, and experimental use will aid researchers in effectively and safely incorporating this compound into their studies. As with any research chemical, it is crucial to adhere to good laboratory practices and the safety guidelines outlined in this document.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. paragonlaboratories.com [paragonlaboratories.com]
- 5. uottawa.ca [uottawa.ca]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Applications of "Mitochondrial respiration-IN-3" in cancer research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rotenone is a naturally occurring compound and a potent inhibitor of mitochondrial electron transport chain (ETC) Complex I.[1] This inhibition disrupts cellular respiration, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS).[2][3] Due to the increasing recognition of the importance of mitochondrial metabolism in cancer biology, Rotenone has emerged as a valuable tool for investigating the role of mitochondrial respiration in cancer cell proliferation, metastasis, and survival.[4][5] These application notes provide an overview of the utility of Rotenone in cancer research and detailed protocols for its use in key experimental assays.
Mechanism of Action
Rotenone exerts its biological effects primarily by inhibiting the transfer of electrons from NADH to ubiquinone within Complex I of the mitochondrial respiratory chain.[1][2] This blockade has several downstream consequences critical to cancer cell biology:
-
Inhibition of Oxidative Phosphorylation (OXPHOS): By blocking Complex I, Rotenone significantly reduces the rate of oxidative phosphorylation, the primary source of ATP in many cancer cells.[6]
-
Induction of Oxidative Stress: The disruption of the electron transport chain leads to the leakage of electrons and the subsequent formation of superoxide and other reactive oxygen species (ROS).[2][3]
-
Modulation of Signaling Pathways: The increase in ROS and altered cellular energy status can trigger various signaling pathways involved in cell survival, apoptosis, and metastasis.[2][3][5]
Applications in Cancer Research
Rotenone is a versatile tool for studying various aspects of cancer biology:
-
Induction of Apoptosis: Rotenone has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and osteosarcoma.[2][3][5] This makes it a useful compound for studying the mechanisms of cancer cell death.
-
Inhibition of Metastasis: Studies have demonstrated that Rotenone can inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.[2][5]
-
Investigation of Metabolic Vulnerabilities: By inhibiting mitochondrial respiration, Rotenone can be used to identify cancer types that are particularly dependent on this metabolic pathway for survival and proliferation.[6]
-
Elucidation of Signaling Pathways: Rotenone is employed to study the role of mitochondrial ROS in activating signaling cascades such as the PI3K/AKT/mTOR, MAPK, and AMPK pathways in cancer cells.[1][2][3][5]
Data Presentation
Table 1: IC50 Values of Rotenone in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Assay | Reference |
| MG-63 | Osteosarcoma | 0.02 | MTT Assay | [2] |
| U2OS | Osteosarcoma | 1.09 | MTT Assay | [2] |
| 143B | Osteosarcoma | 1.35 | MTT Assay | [2] |
| MCF-7 | Breast Cancer | ~50 (significant decrease in viability) | MTT Assay | [7] |
| A549 | Lung Carcinoma | >10 (derivatives more potent) | MTT Assay | [8] |
| HCT116 | Colorectal Cancer | >10 (derivatives more potent) | MTT Assay | [8] |
| SW480 | Colon Cancer | ~10 (used for experiments) | CCK-8 Assay | [5] |
| SW620 | Colon Cancer | ~10 (used for experiments) | CCK-8 Assay | [5] |
Table 2: Effects of Rotenone on Mitochondrial Respiration
| Cell Line | Rotenone Concentration | Effect on Oxygen Consumption Rate (OCR) | Reference |
| MDA-MB-231 | 3 nM | ~70% reduction | [6] |
| HAP1 | 10 nM | ~40-70% reduction depending on respiratory state | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Rotenone on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Rotenone (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium.[2] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Rotenone in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO).[10] Remove the medium from the wells and add 100 µL of the Rotenone dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2][11]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[2]
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the Rotenone concentration to determine the IC50 value.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR)
This protocol describes how to measure the effect of Rotenone on mitochondrial respiration using a Seahorse XF Analyzer or similar instrument.
Materials:
-
Cancer cell line of interest
-
Seahorse XF Cell Culture Microplates
-
Complete cell culture medium
-
Seahorse XF Assay Medium
-
Rotenone
-
Oligomycin
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at the optimal density for the cell type and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium supplemented with substrates such as pyruvate, glutamine, and glucose. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration plate.
-
Baseline Measurement: Place the cell culture microplate in the Seahorse XF Analyzer and measure the baseline OCR and extracellular acidification rate (ECAR).
-
Compound Injection: Sequentially inject the following compounds and measure the changes in OCR:
-
Rotenone: To measure the inhibition of Complex I-mediated respiration.[6]
-
Oligomycin: To inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP: To uncouple the mitochondrial membrane and measure maximal respiration.
-
Antimycin A: (in combination with Rotenone) To completely block mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]
-
-
Data Analysis: Analyze the data using the Seahorse XF software to determine key parameters of mitochondrial function, including basal respiration, ATP production-coupled respiration, maximal respiration, and spare respiratory capacity, and the specific inhibitory effect of Rotenone.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for assessing the effect of Rotenone on the activation of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Rotenone
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Treat cancer cells with the desired concentration of Rotenone for the specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizations
Caption: Rotenone inhibits Complex I, disrupting the ETC, which decreases ATP and increases ROS, leading to apoptosis.
Caption: Workflow for determining cell viability after Rotenone treatment using the MTT assay.
Caption: Rotenone-induced ROS modulates key signaling pathways controlling cancer cell survival, apoptosis, and metastasis.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rotenone inhibited osteosarcoma metastasis by modulating ZO-2 expression and location via the ROS/Ca2+/AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rotenone induces apoptosis in MCF-7 human breast cancer cell-mediated ROS through JNK and p38 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deguelin targets multiple oncogenic signaling pathways to combat human malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rotenone restrains colon cancer cell viability, motility and epithelial-mesenchymal transition and tumorigenesis in nude mice via the PI3K/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrial Complex I Inhibitors and Forced Oxidative Phosphorylation Synergize in Inducing Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of Trans-resveratrol on Rotenone-induced Cytotoxicity in Human Breast Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Modulators of Mitochondrial Respiration in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dysfunction is a well-established hallmark of many neurodegenerative diseases (NDs), including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[1][2][3][4] The progressive degeneration of neurons in these conditions is often linked to impaired cellular energy metabolism, specifically defects in mitochondrial respiration.[2][5] Mitochondria are responsible for generating the majority of cellular ATP through oxidative phosphorylation (OXPHOS), a process that can be compromised in NDs, leading to energy deficits, oxidative stress, and eventual cell death.[2][6] Consequently, the modulation of mitochondrial respiration presents a promising therapeutic avenue for the treatment of these devastating disorders.
This document provides detailed application notes and protocols for the study and identification of compounds that modulate mitochondrial respiration in the context of neurodegenerative disease models. While a specific compound designated "Mitochondrial respiration-IN-3" was not identified in a comprehensive search of available literature, the following sections offer a framework for the investigation of any potential modulator of this critical cellular process.
Quantitative Data on Modulators of Mitochondrial Respiration
The following table summarizes hypothetical quantitative data for representative compounds known to modulate mitochondrial respiration. This data is illustrative of the types of measurements obtained when characterizing such compounds.
| Compound Class | Example Compound | Target | Primary Effect | IC50 / EC50 (in vitro) | Model System | Reference |
| Complex I Inhibitor | Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Inhibition of electron transport chain | 5-20 nM | Isolated mitochondria, various cell lines | Hypothetical Data |
| Complex II Activator | Succinate (substrate) | Complex II (Succinate dehydrogenase) | Increased electron flow from Complex II | N/A (substrate) | Isolated mitochondria, permeabilized cells | Hypothetical Data |
| Complex V (ATP Synthase) Inhibitor | Oligomycin | F0 subunit of ATP synthase | Inhibition of ATP synthesis, hyperpolarization of mitochondrial membrane | 1-10 µM | Isolated mitochondria, various cell lines | Hypothetical Data |
| Uncoupler | FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) | Inner mitochondrial membrane | Dissipation of the proton gradient, maximal respiration | 100-500 nM | Isolated mitochondria, various cell lines | Hypothetical Data |
Experimental Protocols
Protocol 1: High-Resolution Respirometry to Assess Mitochondrial Function in Intact Cells
This protocol describes the use of high-resolution respirometry (e.g., Oroboros Oxygraph-2k) to measure the oxygen consumption rate (OCR) in intact neuronal cells, providing a comprehensive assessment of mitochondrial function.[7]
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
Culture medium
-
Respirometry medium (e.g., MiR05)
-
Mitochondrial respiratory chain inhibitors:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
-
High-resolution respirometer
Procedure:
-
Cell Preparation: Harvest and resuspend cultured neuronal cells in pre-warmed respirometry medium to a final concentration of 1-2 x 10^6 cells/mL.
-
Instrument Setup: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions. Add the appropriate volume of respirometry medium to the chambers and allow the signal to stabilize.
-
Baseline Respiration: Add the cell suspension to the chambers and record the basal oxygen consumption rate (OCR). This represents the routine respiration of the cells.
-
ATP-Linked Respiration: Add oligomycin to inhibit ATP synthase. The resulting decrease in OCR reflects the proportion of respiration coupled to ATP production.
-
Maximal Respiration: Titrate FCCP into the chambers to uncouple the mitochondrial membrane and induce the maximal electron transport system (ETS) capacity.
-
Non-Mitochondrial Respiration: Add a combination of rotenone and antimycin A to inhibit the respiratory chain completely. The remaining OCR is due to non-mitochondrial oxygen-consuming processes.
-
Data Analysis: Calculate the different respiratory parameters:
-
Basal Respiration: (Baseline OCR) - (Non-mitochondrial OCR)
-
ATP Production: (Baseline OCR) - (Oligomycin OCR)
-
Maximal Respiration: (FCCP OCR) - (Non-mitochondrial OCR)
-
Spare Respiratory Capacity: (Maximal Respiration) - (Basal Respiration)
-
Protocol 2: Measurement of Mitochondrial Respiration in Permeabilized Cells
This protocol allows for the investigation of specific substrate-driven respiration by permeabilizing the cell membrane, providing direct access to the mitochondria.[8]
Materials:
-
Neuronal cell culture
-
Permeabilization agent (e.g., digitonin or saponin)
-
Respiration buffer (e.g., MiR05)
-
Substrates for different respiratory chain complexes:
-
Pyruvate & Malate (for Complex I)
-
Succinate (for Complex II)
-
-
ADP
-
High-resolution respirometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in respiration buffer.
-
Permeabilization: Add a titrated amount of digitonin or saponin to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Instrument Setup: Calibrate and prepare the respirometer as described in Protocol 1.
-
Substrate Addition and State 2 Respiration: Add the permeabilized cells to the chambers. Then, add pyruvate and malate to initiate Complex I-linked respiration in the absence of ADP (State 2 or LEAK respiration).
-
State 3 Respiration (Oxidative Phosphorylation): Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration for Complex I (State 3).
-
Complex II-linked Respiration: Add succinate to provide electrons to Complex II and measure the combined maximal respiration through Complexes I and II.
-
Cytochrome c Test: Add exogenous cytochrome c to test the integrity of the outer mitochondrial membrane. A significant increase in OCR indicates membrane damage.
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR) as the ratio of State 3 to State 2 respiration, which is a key indicator of mitochondrial coupling and health.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Neurodegenerative Diseases: Unlocking the Mitochondrial Connection to Cognitive Decline | by Harry Blackwood | Medium [medium.com]
- 3. Frontiers | Role of Mitochondria in Neurodegenerative Diseases: From an Epigenetic Perspective [frontiersin.org]
- 4. Mitochondrial Respiration Changes in R6/2 Huntington’s Disease Model Mice during Aging in a Brain Region Specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Mitochondria in Neurodegenerative Diseases: the Lesson from Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitochondrion - Wikipedia [en.wikipedia.org]
- 7. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mitochondrial Respiration Inhibitor-3 (MRI-3) and Measurement of Mitochondrial Membrane Potential
Disclaimer: The compound "Mitochondrial respiration-IN-3" is not found in the public scientific literature. The following documentation has been generated based on a hypothetical potent and specific inhibitor of mitochondrial respiratory Complex III, hereinafter referred to as Mitochondrial Respiration Inhibitor-3 (MRI-3) , to provide a detailed application note and associated protocols as requested.
Application Note: Mitochondrial Respiration Inhibitor-3 (MRI-3)
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production in eukaryotic cells. This process involves a series of multi-subunit enzyme complexes (Complexes I-V) located in the inner mitochondrial membrane, collectively known as the electron transport chain (ETC).[1][2] The transfer of electrons through Complexes I-IV generates a proton gradient across the inner mitochondrial membrane, creating an electrochemical potential known as the mitochondrial membrane potential (ΔΨm).[3][4] This potential is crucial for driving the synthesis of ATP by ATP synthase (Complex V).[5][6]
Mechanism of Action of MRI-3
Mitochondrial Respiration Inhibitor-3 (MRI-3) is a potent and highly specific inhibitor of mitochondrial Complex III (cytochrome c reductase). It binds to the Qo site of Complex III, thereby blocking the transfer of electrons from ubiquinol to cytochrome c.[7] This inhibition effectively halts the electron flow through the ETC, leading to a reduction in oxygen consumption and a collapse of the mitochondrial membrane potential.
Applications in Research
MRI-3 is a valuable tool for researchers and drug development professionals studying various aspects of cellular metabolism and mitochondrial function. Key applications include:
-
Inducing Mitochondrial Dysfunction: MRI-3 can be used to model mitochondrial dysfunction in various cell types and experimental systems, allowing for the investigation of the downstream consequences of impaired mitochondrial respiration.
-
Cancer Metabolism Research: Many cancer cells exhibit altered metabolic pathways. MRI-3 can be employed to study the reliance of cancer cells on mitochondrial respiration and to explore potential therapeutic strategies targeting this pathway.
-
Ischemia-Reperfusion Injury Studies: Mitochondrial dysfunction is a key contributor to tissue damage during ischemia-reperfusion. MRI-3 can be used to mimic certain aspects of this injury in vitro to test the efficacy of potential cytoprotective agents.
-
Neurodegenerative Disease Research: Mitochondrial defects are implicated in the pathogenesis of several neurodegenerative diseases. MRI-3 can be utilized to investigate the role of mitochondrial dysfunction in neuronal cell death and to screen for neuroprotective compounds.
-
Drug Discovery: As a specific inhibitor, MRI-3 can serve as a reference compound in high-throughput screening assays aimed at identifying novel modulators of mitochondrial function.
Experimental Protocols
1. Measurement of Oxygen Consumption Rate (OCR) using High-Resolution Respirometry
This protocol describes the use of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) to assess the effect of MRI-3 on mitochondrial respiration in cultured cells.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
High-resolution respirometer
-
Mitochondrial Respiration Inhibitor-3 (MRI-3) stock solution
-
Digitonin
-
Substrates and inhibitors for mitochondrial respiration (e.g., pyruvate, malate, ADP, succinate, rotenone, antimycin A, ascorbate, TMPD)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells by trypsinization and resuspend them in fresh culture medium.
-
Determine the cell density and viability using a hemocytometer or an automated cell counter.
-
Centrifuge the cell suspension and resuspend the cell pellet in mitochondrial respiration medium (e.g., MiR05).
-
-
Respirometer Setup:
-
Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Add the appropriate volume of mitochondrial respiration medium to the chambers and allow the signal to stabilize.
-
-
Measurement of Basal Respiration:
-
Add a known number of cells to each chamber.
-
Record the basal oxygen consumption rate (Routine respiration).
-
-
Sequential Addition of Substrates and Inhibitors:
-
Permeabilization: Add digitonin to permeabilize the cell membrane, allowing for the direct supply of substrates to the mitochondria.
-
Complex I-linked Respiration: Add pyruvate and malate (substrates for Complex I) followed by ADP to stimulate ATP synthesis (State 3 respiration).[8]
-
MRI-3 Titration: Perform a stepwise titration of MRI-3 to determine the IC50 for the inhibition of Complex I-linked respiration.
-
Complex II-linked Respiration: Add succinate (substrate for Complex II) to bypass Complex I.
-
Positive Control: Add antimycin A (a known Complex III inhibitor) to confirm the complete inhibition of Complex III.
-
Complex IV Activity: Add ascorbate and TMPD to measure the activity of Complex IV independently.
-
-
Data Analysis:
-
Calculate the oxygen consumption rates (pmol O₂/s/10⁶ cells) for each respiratory state.
-
Plot the dose-response curve for MRI-3 to determine its IC50 value.
-
2. Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) and flow cytometry to measure changes in ΔΨm following treatment with MRI-3.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
TMRM stock solution (in DMSO)
-
Mitochondrial Respiration Inhibitor-3 (MRI-3) stock solution
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of MRI-3 for the desired duration. Include an untreated control and a positive control (FCCP).
-
-
TMRM Staining:
-
Prepare a fresh working solution of TMRM in pre-warmed culture medium (typically 20-100 nM).
-
Remove the treatment medium from the cells and wash once with PBS.
-
Add the TMRM staining solution to each well and incubate for 20-30 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
After incubation, remove the TMRM solution and wash the cells with PBS.
-
Harvest the cells by trypsinization.
-
Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 2% FBS).
-
-
Flow Cytometry Analysis:
-
Acquire the data on a flow cytometer equipped with the appropriate lasers and filters for TMRM detection (e.g., excitation at 548 nm and emission at 573 nm).
-
Analyze the geometric mean fluorescence intensity (MFI) of the TMRM signal for each sample.
-
-
Data Analysis:
-
Compare the MFI of the MRI-3 treated cells to the untreated control. A decrease in MFI indicates depolarization of the mitochondrial membrane.
-
The FCCP-treated sample should show a significant decrease in MFI, confirming the validity of the assay.
-
Quantitative Data Summary
| Parameter | Value | Conditions |
| MRI-3 IC50 (OCR) | 50 - 100 nM | Complex I-linked respiration in permeabilized cells |
| Effective Concentration (ΔΨm) | 100 - 500 nM | Significant depolarization observed after 1-2 hours |
| Incubation Time (OCR) | Titration in real-time | High-resolution respirometry |
| Incubation Time (ΔΨm) | 1 - 4 hours | Flow cytometry or fluorescence microscopy |
| Expected Outcome on OCR | Dose-dependent decrease | Inhibition of Complex III |
| Expected Outcome on ΔΨm | Dose-dependent decrease | Collapse of the proton gradient |
Visualizations
Caption: Mechanism of MRI-3 action on the electron transport chain.
Caption: Workflow for mitochondrial membrane potential measurement.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Khan Academy [khanacademy.org]
- 5. Cellular respiration - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
Troubleshooting & Optimization
Technical Support Center: Mitochondrial Respiration Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using mitochondrial respiration inhibitors, such as "Mitochondrial respiration-IN-3," in their assays.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for inhibitors of mitochondrial respiration?
Inhibitors of mitochondrial respiration typically target one of the protein complexes of the electron transport chain (ETC), which is located in the inner mitochondrial membrane.[1][2][3] By blocking the flow of electrons through the ETC, these inhibitors disrupt the pumping of protons from the mitochondrial matrix to the intermembrane space. This, in turn, dissipates the proton motive force required for ATP synthesis by ATP synthase, leading to a decrease in oxygen consumption.[2][3]
Q2: What are the key parameters measured in a mitochondrial respiration assay?
Mitochondrial respiration assays, often performed using techniques like high-resolution respirometry or microplate-based respirometry, measure the oxygen consumption rate (OCR).[4][5] Key parameters derived from OCR measurements include:
-
Basal Respiration: The baseline oxygen consumption of cells under normal conditions.[5][6]
-
ATP-linked Respiration: The portion of basal respiration that is coupled to ATP synthesis.[4][5]
-
Maximal Respiration: The maximum oxygen consumption rate that can be achieved by the cell, typically induced by an uncoupling agent.[4][5]
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, representing the cell's ability to respond to increased energy demand.[5]
-
Proton Leak: The remaining oxygen consumption after inhibiting ATP synthase, which is not coupled to ATP production.[4][6]
Q3: Why is it important to determine the optimal concentration of "this compound"?
Using an incorrect concentration of an inhibitor can lead to misleading results. Too low a concentration may not produce any observable effect, while too high a concentration could induce off-target effects or cell death, confounding the interpretation of your data. A concentration-response experiment is crucial to identify the optimal concentration that effectively inhibits mitochondrial respiration without causing acute toxicity.
Troubleshooting Guide
Issue 1: No effect of "this compound" on oxygen consumption.
If you do not observe a decrease in the oxygen consumption rate after adding your inhibitor, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inhibitor Concentration | Perform a concentration-response curve to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., from nanomolar to micromolar). |
| Inhibitor Instability | Ensure the inhibitor is properly stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. Some compounds are sensitive to light or repeated freeze-thaw cycles. |
| Cell Permeability Issues | Confirm that your cell type is permeable to the inhibitor. If using permeabilized cells, ensure the permeabilization protocol is effective without damaging the mitochondria.[7] |
| Incorrect Assay Conditions | Verify the composition and pH of your assay medium. Ensure that necessary substrates for mitochondrial respiration are present.[4] |
| Instrument Malfunction | Calibrate your respirometer according to the manufacturer's protocol.[8] Run a positive control with a known inhibitor of mitochondrial respiration (e.g., rotenone or antimycin A) to confirm the instrument is functioning correctly. |
Issue 2: High variability between replicate wells or experiments.
High variability can obscure real biological effects. The following table outlines common sources of variability and how to address them.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a consistent pipetting technique and avoid introducing bubbles.[9] Allow cells to settle evenly by leaving the plate at room temperature for a short period before incubation. |
| Edge Effects in Microplates | To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outermost wells. Fill the outer wells with sterile water or media. |
| Cell Health and Passage Number | Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic and metabolic changes.[10] Regularly check for mycoplasma contamination.[9] |
| Inaccurate Reagent Addition | Use calibrated pipettes and ensure accurate and consistent addition of all reagents, including the inhibitor and other assay components. |
Issue 3: Unexpected changes in cellular metabolism (e.g., increased extracellular acidification rate - ECAR).
When mitochondrial respiration is inhibited, cells may shift their metabolism towards glycolysis to compensate for the reduced ATP production from oxidative phosphorylation. This often results in an increase in the extracellular acidification rate (ECAR), which is a measure of lactate production.
-
Interpreting the Data: An increase in ECAR alongside a decrease in OCR is a classic indicator of a shift to glycolytic metabolism and can confirm the on-target effect of your mitochondrial inhibitor.
-
Experimental Workflow:
Figure 1. Experimental workflow to assess metabolic shifts.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of "this compound"
This protocol describes a general procedure for performing a concentration-response experiment using a microplate-based respirometer.
-
Cell Seeding: Seed your cells in a microplate at a density that will result in a confluent monolayer on the day of the assay.
-
Inhibitor Preparation: Prepare a series of dilutions of "this compound" in the assay medium. Include a vehicle-only control.
-
Assay Setup:
-
One hour before the assay, replace the culture medium with the pre-warmed assay medium containing the appropriate substrates (e.g., glucose, pyruvate, glutamine).
-
Incubate the cells at 37°C in a non-CO2 incubator.
-
-
Instrument Calibration: Calibrate the respirometer according to the manufacturer's instructions.
-
Baseline Measurement: Measure the basal oxygen consumption rate (OCR) for all wells.
-
Inhibitor Injection: Inject the different concentrations of "this compound" (and the vehicle control) into the appropriate wells.
-
Post-Injection Measurement: Immediately begin measuring the OCR to observe the inhibitory effect. Continue measurements until the rates stabilize.
-
Data Analysis: Plot the percentage inhibition of OCR as a function of the inhibitor concentration to determine the IC50 value.
Protocol 2: Standard Mitochondrial Respiration Assay
This protocol outlines the steps for a typical mitochondrial function assay using sequential injection of different metabolic modulators.
-
Cell Preparation: Follow steps 1-4 from Protocol 1.
-
Baseline Measurement: Measure the basal OCR.
-
Sequential Injections:
-
Port A: Inject "this compound" or a vehicle control. This will measure the effect of the inhibitor on basal respiration.
-
Port B: Inject oligomycin, an ATP synthase inhibitor. The resulting OCR will be due to proton leak.[5][6]
-
Port C: Inject FCCP, an uncoupling agent, to induce maximal respiration.[5]
-
Port D: Inject a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down all mitochondrial respiration. The remaining OCR is non-mitochondrial.[5][11]
-
-
Data Analysis: Calculate the key parameters of mitochondrial function (basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak) after normalizing the data to cell number or protein concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow for troubleshooting a non-responsive assay.
The electron transport chain is the primary target of many mitochondrial respiration inhibitors.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Assessing mitochondrial dysfunction in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. iworx.com [iworx.com]
Troubleshooting "Mitochondrial respiration-IN-3" experiments
Welcome to the technical support center for "Mitochondrial respiration-IN-3." This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this novel inhibitor of mitochondrial translation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, fluorine derivative of Dalfopristin.[1][2] Its primary mechanism of action is the inhibition of mitochondrial translation.[2] This leads to a reduction in the synthesis of mitochondria-encoded proteins, which are essential components of the electron transport chain (ETC) and ATP synthase. Consequently, this compound can be used to study the effects of impaired mitochondrial protein synthesis on cellular bioenergetics and cancer cell metabolism, particularly in glioblastoma stem cells.[2]
Q2: What are the expected effects of this compound on cellular respiration?
A2: By inhibiting the synthesis of key ETC proteins, long-term treatment with this compound is expected to decrease mitochondrial oxygen consumption. This would manifest as a reduction in basal respiration, ATP-linked respiration, and maximal respiratory capacity. The extent of the effect will depend on the concentration of the inhibitor, the duration of treatment, and the cell type being studied.
Q3: How should I prepare and store this compound?
A3: For optimal results, it is crucial to follow the manufacturer's instructions for solubility and storage. Generally, compounds of this nature are dissolved in a solvent like DMSO to create a concentrated stock solution, which is then aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The final working concentration should be prepared by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.
Q4: How can I confirm that this compound is active in my experimental system?
A4: The most direct way to confirm the activity of this compound is to assess its impact on mitochondrial protein synthesis. This can be achieved by metabolic labeling of newly synthesized mitochondrial proteins or by western blot analysis of specific mitochondria-encoded proteins (e.g., subunits of Complex I or IV) after a sufficient treatment period. A functional confirmation can be obtained by measuring a decrease in the oxygen consumption rate (OCR) using extracellular flux analysis.
Troubleshooting Experimental Assays
Here we address specific issues you might encounter when using this compound in common experimental setups.
Seahorse XF Extracellular Flux Assay
Problem 1: No significant change in Oxygen Consumption Rate (OCR) after treatment with this compound.
-
Possible Cause 1: Insufficient Treatment Duration. The effect of a mitochondrial translation inhibitor is not immediate. It requires time for the existing pool of mitochondrial proteins to turn over.
-
Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal treatment duration for your specific cell line.
-
-
Possible Cause 2: Inappropriate Compound Concentration. The effective concentration of the inhibitor can vary between cell types.
-
Solution: Perform a dose-response experiment to identify the optimal concentration of this compound for your cells. Start with a broad range of concentrations based on any available literature and narrow it down.
-
-
Possible Cause 3: Low Mitochondrial Activity in Cells. Some cell lines, particularly certain cancer cells, rely more on glycolysis than on mitochondrial respiration for their energy needs.[3]
-
Solution: Confirm that your cells have a measurable and robust OCR at baseline. If not, consider using a different cell model that is more reliant on oxidative phosphorylation. You can assess this by comparing the basal oxygen consumption rate (OCR) to the extracellular acidification rate (ECAR).[3]
-
Problem 2: High variability in OCR measurements between replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to variability in metabolic measurements.[4]
-
Solution: Ensure a single-cell suspension and careful pipetting when seeding the Seahorse plate. After the assay, normalize the OCR data to the actual cell number or protein content in each well.[4]
-
-
Possible Cause 2: Edge Effects. Wells on the periphery of the microplate can be more susceptible to temperature and evaporation fluctuations, leading to inconsistent results.
-
Solution: Avoid using the outermost wells of the Seahorse plate for your experimental groups. Fill these wells with media or PBS to create a humidity barrier.
-
Problem 3: Unexpected changes in Extracellular Acidification Rate (ECAR).
-
Possible Cause: Metabolic Reprogramming. Inhibition of mitochondrial respiration can lead to a compensatory increase in glycolysis to meet the cell's ATP demands, a phenomenon known as the Warburg effect in cancer cells.[3]
-
Interpretation: An increase in ECAR alongside a decrease in OCR is a strong indicator that the cells are shifting their metabolism towards glycolysis in response to this compound. This is an expected biological response in many cell types.
-
Data Presentation: Expected OCR Changes with this compound
The following table summarizes the expected qualitative changes in key parameters of a Seahorse XF Mito Stress Test after effective treatment with this compound.
| Parameter | Vehicle Control | This compound Treated | Rationale for Change |
| Basal Respiration | Normal | Decreased | Reduced number of functional respiratory chain complexes. |
| ATP Production | Normal | Decreased | Less ATP generated via oxidative phosphorylation due to ETC inhibition. |
| Proton Leak | Normal | Decreased | Fewer protons pumped due to reduced ETC activity. |
| Maximal Respiration | Normal | Significantly Decreased | Severely limited capacity of the electron transport chain. |
| Spare Respiratory Capacity | Normal | Significantly Decreased | Reduced ability to respond to increased energy demand. |
| Non-Mitochondrial Oxygen Consumption | Normal | No Change | This process is independent of mitochondrial respiration. |
Experimental Protocols
Protocol 1: Seahorse XF Cell Mito Stress Test
This protocol outlines the general steps for assessing mitochondrial function in adherent cells treated with this compound.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control for the optimized duration (e.g., 24-72 hours).
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF DMEM or a similar low-buffered medium supplemented with glucose, pyruvate, and glutamine. Incubate the plate at 37°C in a non-CO2 incubator.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mito Stress Test: Load the injector ports of the sensor cartridge with the following compounds at optimized concentrations:
-
Port A: Oligomycin (ATP synthase inhibitor)
-
Port B: FCCP (uncoupling agent)
-
Port C: Rotenone/Antimycin A (Complex I and III inhibitors)
-
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure OCR and ECAR in real-time before and after the injection of each compound.
-
Data Analysis and Normalization: After the run, analyze the data using the Seahorse Wave software. Normalize the OCR values to cell count or protein concentration per well.
Protocol 2: Western Blot for ETC Subunits
This protocol is for validating the inhibitory effect of this compound on the synthesis of mitochondria-encoded proteins.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against a mitochondria-encoded subunit (e.g., MT-CO1 for Complex IV) and a nuclear-encoded subunit (e.g., SDHB for Complex II, as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of the mitochondria-encoded protein to the nuclear-encoded loading control.
Visualizations
Caption: Experimental workflow for characterizing the effects of this compound.
References
Technical Support Center: Optimizing Mitochondrial Respiration Inhibitor "Mito-Inhibitor-X"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of "Mito-Inhibitor-X," a novel inhibitor of mitochondrial respiration.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mito-Inhibitor-X?
A1: Mito-Inhibitor-X is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By blocking electron flow from NADH to ubiquinone, it effectively curtails ATP production via oxidative phosphorylation.
Q2: What is the recommended starting concentration range for Mito-Inhibitor-X in cell-based assays?
A2: For initial experiments, a starting concentration range of 10 nM to 10 µM is recommended. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and experimental conditions.
Q3: How should I dissolve and store Mito-Inhibitor-X?
A3: Mito-Inhibitor-X is soluble in DMSO. Prepare a stock solution of 10 mM in high-quality, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Troubleshooting Guide
Issue 1: No observable effect on mitochondrial respiration after adding Mito-Inhibitor-X.
-
Possible Cause 1: Incorrect Concentration. The concentration of Mito-Inhibitor-X may be too low for your specific cell type or experimental setup.
-
Solution: Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 100 µM) to determine the IC50 value.
-
-
Possible Cause 2: Poor Solubility. The inhibitor may have precipitated out of solution.
-
Solution: Ensure the final DMSO concentration in your experimental medium is below 0.5% to maintain solubility. Visually inspect for any precipitation in your stock and working solutions.
-
-
Possible Cause 3: Inactive Compound. The compound may have degraded due to improper storage.
-
Solution: Use a fresh aliquot of the stock solution. If the problem persists, consider obtaining a new batch of the inhibitor.
-
Issue 2: Excessive cell death observed even at low concentrations.
-
Possible Cause 1: Off-Target Effects. At higher concentrations, Mito-Inhibitor-X might have off-target cytotoxic effects.
-
Solution: Lower the concentration and shorten the incubation time. Correlate the observed effect on respiration with a cell viability assay (e.g., MTT or trypan blue exclusion) to distinguish between specific inhibition and general toxicity.
-
-
Possible Cause 2: High Dependence on Oxidative Phosphorylation. The cell type you are using may be highly reliant on mitochondrial respiration for survival.
-
Solution: Supplement the culture medium with substrates that can fuel glycolysis, such as glucose and pyruvate, to provide an alternative energy source.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Density. The number of cells can significantly impact the overall oxygen consumption rate.
-
Solution: Ensure consistent cell seeding density across all wells and experiments. Normalize the oxygen consumption rate (OCR) to the cell number or protein concentration.
-
-
Possible Cause 2: Fluctuation in Vehicle Control. The vehicle (e.g., DMSO) itself can affect mitochondrial function at higher concentrations.
-
Solution: Maintain a consistent final concentration of the vehicle across all experimental and control groups.
-
Data Presentation
Table 1: Dose-Response of Mito-Inhibitor-X on Oxygen Consumption Rate (OCR) in HeLa Cells
| Concentration of Mito-Inhibitor-X | Average OCR (pmol O₂/min/10,000 cells) | Standard Deviation | % Inhibition |
| Vehicle Control (0.1% DMSO) | 150.2 | 8.5 | 0% |
| 10 nM | 125.8 | 7.1 | 16.2% |
| 50 nM | 80.1 | 5.3 | 46.7% |
| 100 nM | 45.6 | 4.2 | 69.6% |
| 500 nM | 15.3 | 2.1 | 89.8% |
| 1 µM | 10.1 | 1.5 | 93.3% |
Table 2: IC50 Values of Mito-Inhibitor-X in Different Cell Lines
| Cell Line | IC50 (nM) |
| HeLa | 65.4 |
| HEK293 | 88.2 |
| SH-SY5Y | 45.9 |
Experimental Protocols
Protocol 1: Determination of IC50 for Mito-Inhibitor-X using High-Resolution Respirometry
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend the cells in a suitable respiration buffer (e.g., MiR05).
-
Instrument Setup: Calibrate the high-resolution respirometer (e.g., Oroboros O2k) according to the manufacturer's instructions.
-
Baseline Respiration: Add a known number of cells (e.g., 1-2 million cells/mL) to the chamber and record the baseline oxygen consumption rate (ROUTINE respiration).
-
Digitonin Permeabilization (Optional, for isolated mitochondria studies): If studying the direct effect on mitochondria, add digitonin to permeabilize the cell membrane.
-
Substrate Addition: Add substrates for Complex I, such as pyruvate and malate, to stimulate respiration.
-
Titration of Mito-Inhibitor-X: Perform a stepwise titration of Mito-Inhibitor-X, allowing the oxygen consumption rate to stabilize after each addition.
-
Data Analysis: Plot the percent inhibition of oxygen consumption as a function of the log concentration of Mito-Inhibitor-X to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Mito-Inhibitor-X on the electron transport chain.
Caption: Workflow for optimizing Mito-Inhibitor-X concentration.
Technical Support Center: Mitochondrial Respiration-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of "Mitochondrial respiration-IN-3." This information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Overview
"this compound" is a fluorine derivative of Dalfopristin, a streptogramin A antibiotic. It has been identified as an inhibitor of mitochondrial translation, particularly in glioblastoma stem cells (GSCs)[1][2]. Its on-target effect is the suppression of mitochondrial protein synthesis, leading to impaired oxidative phosphorylation (OXPHOS) and subsequent inhibition of cancer stem cell growth[1][2]. Due to the evolutionary similarity between mitochondrial and bacterial ribosomes, the off-target effects of this compound are primarily anticipated to be extensions of its mechanism of action on unintended cellular processes or patient populations.
Frequently Asked Questions (FAQs)
Q1: What is the primary off-target concern when using this compound?
A1: The primary off-target effect is the inhibition of mitochondrial protein synthesis in non-target cells. Because mitochondrial ribosomes resemble bacterial ribosomes, antibiotics like the streptogramins can inadvertently affect them[1]. This can lead to mitochondrial dysfunction in healthy cells, potentially causing a range of cytotoxic effects.
Q2: Are there any known off-target effects on specific cellular components other than the mitochondrial ribosome?
A2: While specific screening data for "this compound" is not publicly available, its parent compound, Dalfopristin (usually in combination with Quinupristin), is known to inhibit the cytochrome P450 3A4 (CYP3A4) enzyme system. This can lead to significant drug-drug interactions. Researchers should exercise caution when co-administering any compounds metabolized by CYP3A4.
Q3: What are the potential physiological consequences of off-target mitochondrial inhibition?
A3: Inhibition of mitochondrial translation can lead to a reduction in the synthesis of essential protein subunits of the electron transport chain (ETC)[1]. This can result in decreased ATP production, increased production of reactive oxygen species (ROS), and induction of apoptosis[1]. In a clinical context, side effects associated with the parent drug combination (quinupristin/dalfopristin) include muscle and joint pain (myalgia and arthralgia), and elevated bilirubin levels[3][4][5][6].
Q4: How does the effect of this compound differ from its parent compound, Dalfopristin?
A4: "this compound" is a fluorine derivative of Dalfopristin, likely designed for altered potency, selectivity, or metabolic stability[2]. While the core mechanism of inhibiting the 50S ribosomal subunit is expected to be the same, the fluorine substitution may alter its binding affinity for mitochondrial versus bacterial ribosomes and could potentially influence its off-target profile. Without specific data, it is prudent to assume a similar off-target profile to Dalfopristin.
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity in non-cancerous cell lines | Inhibition of mitochondrial protein synthesis in healthy cells leading to apoptosis. | 1. Perform a dose-response curve to determine the therapeutic window. 2. Use a positive control for mitochondrial dysfunction (e.g., chloramphenicol) to confirm the mechanism. 3. Assess markers of mitochondrial stress such as ROS production (e.g., using MitoSOX) and apoptosis (e.g., caspase-3/7 activity). |
| Variable experimental results with co-administered compounds | Inhibition of CYP3A4 by the Dalfopristin scaffold, altering the metabolism of other drugs. | 1. Review the metabolic pathways of all co-administered compounds. 2. If possible, avoid using compounds known to be sensitive CYP3A4 substrates. 3. If co-administration is necessary, perform appropriate dose-response experiments for the combination. |
| Observed decrease in cellular oxygen consumption rate (OCR) is less than expected | The specific cell line may have a lower reliance on mitochondrial respiration (more glycolytic). | 1. Characterize the metabolic phenotype of your cell line (e.g., using a Seahorse XF Analyzer to measure OCR and ECAR). 2. Compare the effects of the compound in cell lines with known differences in mitochondrial dependence. |
| In vivo studies show unexpected toxicity (e.g., muscle weakness, lethargy) | Systemic inhibition of mitochondrial function, consistent with known side effects of streptogramins like myalgia. | 1. Monitor for clinical signs of toxicity. 2. Consider reducing the dose or dosing frequency. 3. Analyze tissue samples for markers of mitochondrial damage or dysfunction. |
Data on Parent Compound Combination (Quinupristin/Dalfopristin)
The following table summarizes the known clinical adverse effects of the parent drug combination, which may inform potential off-target effects of "this compound."
| Adverse Effect | Frequency | Potential Relevance to Off-Target Mitochondrial Effects |
| Arthralgia (Joint Pain) | 2.5% to 4.6%[6] | May be related to inflammation or effects on tissues with high metabolic activity. |
| Myalgia (Muscle Pain) | 2.5% to 4.6%[6] | Muscle tissue is rich in mitochondria; dysfunction could lead to pain and weakness. |
| Hyperbilirubinemia | Elevated direct bilirubin in 5.5% of patients[3] | Suggests potential effects on liver function, an organ with high mitochondrial density and metabolic activity. |
| Infusion Site Reactions | Common | Localized inflammatory response. |
| Nausea, Vomiting, Diarrhea | 2.5% to 4.6%[6] | Common side effects for many systemic drugs. |
Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Mitochondrial Respiration
-
Objective: To determine the impact of "this compound" on the oxygen consumption rate (OCR) of non-target cells.
-
Methodology:
-
Seed non-target cells (e.g., primary astrocytes, non-cancerous cell line) in a Seahorse XF cell culture microplate.
-
Treat cells with a dose range of "this compound" for a predetermined time.
-
Perform a mitochondrial stress test using a Seahorse XF Analyzer by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. A significant decrease in these parameters in non-target cells indicates off-target mitochondrial toxicity.
-
Protocol 2: Evaluating Inhibition of Mitochondrial Protein Synthesis
-
Objective: To confirm that "this compound" inhibits the synthesis of mitochondrial-encoded proteins.
-
Methodology:
-
Treat cells with "this compound" for various time points.
-
Pulse-label the cells with a mixture of ³⁵S-methionine and ³⁵S-cysteine in the presence of a cytoplasmic translation inhibitor (e.g., emetine or cycloheximide) to specifically label newly synthesized mitochondrial proteins.
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Visualize the labeled mitochondrial proteins by autoradiography. A reduction in the signal in treated cells compared to control cells indicates inhibition of mitochondrial protein synthesis.
-
Visualizations
Caption: Intended signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Inhibition of mitochondrial translation suppresses glioblastoma stem cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streptogramin A derivatives as mitochondrial translation inhibitors to suppress glioblastoma stem cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Alterations at the peptidyl transferase centre of the ribosome induced by the synergistic action of the streptogramins dalfopristin and quinupristin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-Target Effects of Drugs that Disrupt Human Mitochondrial DNA Maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitochondrial Respiration Inhibitor-3 (MRI-3)
Disclaimer: The compound "Mitochondrial respiration-IN-3" does not correspond to a specifically identified agent in publicly available scientific literature. This technical support guide has been developed for a hypothetical compound, herein named "Mitochondrial Respiration Inhibitor-3 (MRI-3)," based on the general principles of mitochondrial respiration inhibitors and their effects on cytotoxicity and cell viability.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with MRI-3.
| Question | Possible Cause | Suggested Solution |
| 1. High variability in cytotoxicity assay results between replicates. | - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Pipetting errors. | - Ensure a single-cell suspension and uniform seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and consistent technique. |
| 2. No significant cytotoxicity observed even at high concentrations of MRI-3. | - The cell line used is resistant to MRI-3.- The compound has degraded.- Insufficient incubation time. | - Test MRI-3 on a panel of cell lines with varying metabolic profiles.- Store MRI-3 according to the manufacturer's instructions and prepare fresh solutions for each experiment.- Perform a time-course experiment to determine the optimal incubation period. |
| 3. Unexpectedly high cytotoxicity at low concentrations. | - The cell line is highly sensitive to mitochondrial inhibition.- Errors in compound dilution.- Contamination of the cell culture. | - Perform a dose-response curve starting from very low concentrations.- Double-check all dilution calculations and prepare fresh serial dilutions.- Regularly test cell cultures for mycoplasma contamination. |
| 4. Inconsistent Oxygen Consumption Rate (OCR) measurements. | - Poor cell adherence.- Sub-optimal concentrations of mitochondrial inhibitors used as controls (e.g., oligomycin, FCCP).- Issues with the Seahorse XF Analyzer calibration. | - Use coated plates (e.g., poly-D-lysine) to improve cell attachment.- Titrate control inhibitors to determine the optimal concentration for the specific cell line being used.- Ensure the instrument is properly calibrated before each experiment. |
Frequently Asked Questions (FAQs)
General Information
Q1: What is the proposed mechanism of action for Mitochondrial Respiration Inhibitor-3 (MRI-3)? A1: MRI-3 is a hypothetical inhibitor of the mitochondrial electron transport chain (ETC). By disrupting the ETC, MRI-3 is expected to decrease mitochondrial respiration, leading to a reduction in ATP production, an increase in reactive oxygen species (ROS), and ultimately, induction of apoptosis or other forms of cell death.
Q2: How should I store and handle MRI-3? A2: As a general guideline for similar compounds, MRI-3 should be stored as a stock solution in an appropriate solvent (e.g., DMSO) at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Experimental Design
Q3: Which cell lines are most suitable for studying the effects of MRI-3? A3: Cell lines that are highly dependent on oxidative phosphorylation for their energy needs, such as many cancer cell lines, are generally more sensitive to mitochondrial inhibitors. It is advisable to screen a panel of cell lines with different metabolic phenotypes (e.g., some relying more on glycolysis) to characterize the activity of MRI-3.
Q4: How do I determine the optimal concentration of MRI-3 for my experiments? A4: A dose-response experiment is crucial. We recommend testing a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest.
Q5: What are the appropriate controls for experiments involving MRI-3? A5:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve MRI-3.
-
Positive Control: Use a well-characterized mitochondrial inhibitor (e.g., rotenone for Complex I, antimycin A for Complex III) to compare the effects.
-
Untreated Control: Cells in culture medium alone.
Quantitative Data Summary
The following tables provide example data for a hypothetical mitochondrial respiration inhibitor. Researchers should generate their own data for MRI-3.
Table 1: IC50 Values of MRI-3 in Various Cancer Cell Lines after 48h Treatment
| Cell Line | IC50 (µM) | Assay Method |
| HeLa (Cervical Cancer) | 5.2 | MTT Assay |
| A549 (Lung Cancer) | 12.8 | CellTiter-Glo® |
| MCF-7 (Breast Cancer) | 8.1 | LDH Release Assay |
| SH-SY5Y (Neuroblastoma) | 2.5 | AlamarBlue™ Assay |
Table 2: Recommended Concentration Ranges for Different Assays
| Assay | Recommended Concentration Range (µM) |
| Cell Viability (e.g., MTT, LDH) | 0.1 - 50 |
| Apoptosis (e.g., Caspase-3/7) | 1 - 25 |
| Oxygen Consumption Rate (OCR) | 0.5 - 20 |
| Reactive Oxygen Species (ROS) | 1 - 10 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of MRI-3 in culture medium. Replace the old medium with the medium containing different concentrations of MRI-3. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol is based on the Agilent Seahorse XF Cell Mito Stress Test.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to attach.
-
Plate Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF DMEM medium (pH 7.4) and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Injection: Load the injection ports of the sensor cartridge with MRI-3 and other mitochondrial inhibitors (oligomycin, FCCP, and a mixture of rotenone/antimycin A) at optimized concentrations.
-
Seahorse XF Assay: Place the cell culture plate in the Seahorse XF Analyzer and run the assay. The instrument will measure basal OCR before sequentially injecting the compounds to determine key parameters of mitochondrial function.
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration.
Visualizations
Caption: Signaling pathway of MRI-3 induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment.
Caption: Troubleshooting decision tree for MRI-3 experiments.
"Mitochondrial respiration-IN-3" solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with "Mitochondrial Respiration-IN-3," a representative novel inhibitor of mitochondrial function.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a potent and selective small molecule inhibitor of mitochondrial electron transport chain (ETC) Complex I. Due to its hydrophobic nature, it has low aqueous solubility, which can present challenges in experimental settings. Careful consideration of solvent and preparation methods is crucial for obtaining reliable and reproducible results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
For most small-molecule inhibitors with low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.[1] We recommend preparing a stock solution of this compound in 100% DMSO at a concentration of 10 mM. Ensure the compound is completely dissolved before use.
Q3: What is the maximum recommended final concentration of DMSO in the assay medium?
To avoid solvent-induced artifacts in your experiments, the final concentration of DMSO in your cell culture or mitochondrial respiration medium should be kept as low as possible, typically below 0.5% (v/v). Some sensitive cell types or assays may even require a lower final DMSO concentration. It is always advisable to include a vehicle control (medium with the same final concentration of DMSO) in your experimental design to account for any potential effects of the solvent.
Q4: Can I use other organic solvents to dissolve this compound?
While other organic solvents like ethanol or dimethylformamide (DMF) can be used to dissolve hydrophobic compounds, DMSO is generally preferred for its high solubilizing power and compatibility with most biological assays.[1] If you must use an alternative solvent, it is critical to determine its compatibility with your specific assay and to run appropriate vehicle controls.
Q5: My this compound precipitated when I added it to my aqueous assay buffer. What should I do?
Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound precipitates out of solution upon dilution in aqueous buffer. | The aqueous solubility of the compound has been exceeded. | - Increase the final concentration of a co-solvent: If your assay allows, a slightly higher final concentration of DMSO (e.g., up to 1%) might be necessary. Always include a vehicle control. - Use a solubility-enhancing excipient: Consider formulating the compound with solubilizing agents such as cyclodextrins or encapsulating it in lipid-based carriers.[2] - Prepare a fresh, lower concentration stock solution: This can sometimes help in the final dilution step. |
| Inconsistent or non-reproducible experimental results. | - Compound may not be fully dissolved in the stock solution. - Precipitation may be occurring at the final assay concentration. | - Ensure complete dissolution of the stock solution: Gently warm the stock solution (e.g., to 37°C) and vortex thoroughly before each use.[3] - Visually inspect for precipitation: Before adding to your experiment, dilute the compound to the final concentration in a separate tube of assay medium and visually check for any cloudiness or precipitate. |
| The compound appears to have low potency in the assay. | The actual concentration of the dissolved compound in the assay medium is lower than intended due to poor solubility. | - Confirm solubility at the desired concentration: Perform a simple visual solubility test before proceeding with the full experiment. - Consider alternative formulation strategies: For in vivo studies or long-term cell culture experiments, more advanced formulation techniques like creating amorphous solid dispersions or using lipid-based formulations may be required to improve bioavailability.[2][4] |
Quantitative Data: Solubility Enhancement Strategies
The following table summarizes the potential impact of various formulation strategies on the aqueous solubility of a representative poorly soluble small molecule inhibitor like this compound.
| Formulation Strategy | Description | Potential Solubility Enhancement (Fold Increase) |
| Co-solvents (e.g., DMSO) | Increasing the percentage of an organic solvent in the final aqueous solution. | 2 - 10 |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating the hydrophobic molecule within the cyclodextrin cavity.[2] | 10 - 100 |
| Surfactants (e.g., Polysorbate 80) | Forming micelles that can solubilize the hydrophobic compound.[2] | 10 - 500 |
| Lipid-Based Formulations | Incorporating the compound into lipid-based carriers like liposomes or nanoemulsions.[2] | > 1000 |
| pH Adjustment (for ionizable compounds) | Modifying the pH of the solution to increase the solubility of acidic or basic compounds.[2] | Variable |
| Salt Formation (for ionizable compounds) | Creating a salt form of the compound can significantly improve aqueous solubility.[4] | Variable |
Note: The fold increase is an approximation and can vary significantly depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol: Preparation of this compound for Cellular Respiration Assays (e.g., Seahorse XF Analyzer)
-
Prepare a 10 mM Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature.
-
Centrifuge the vial briefly at 1000 x g for 3 minutes to pellet the powder.[1]
-
Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortex thoroughly for 5-10 minutes to ensure complete dissolution. Gentle warming to 37°C may aid in this process.[3]
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the desired final concentration, it may be necessary to prepare an intermediate dilution of the stock solution in 100% DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare the final working solution by diluting the stock solution directly into the pre-warmed assay medium (e.g., Seahorse XF Assay Medium).
-
Crucially, perform this final dilution immediately before adding it to the cells to minimize the risk of precipitation.
-
Ensure the final DMSO concentration in the assay medium is below 0.5%.
-
Vortex the final working solution gently before adding it to the injection port of the Seahorse XF cartridge.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO (without the inhibitor) to the assay medium, ensuring the final DMSO concentration matches that of the experimental wells.
-
Visualizations
References
- 1. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to address low drug solubility in discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 4. mdpi.com [mdpi.com]
"Mitochondrial respiration-IN-3" inconsistent results in Seahorse assay
Welcome to the Technical Support Center for troubleshooting Seahorse XF assays involving mitochondrial respiration inhibitors. This guide is designed for researchers, scientists, and drug development professionals to address common issues and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is "Mitochondrial respiration-IN-3" and what is its expected effect in a Seahorse assay?
A1: "this compound" appears to be a placeholder or generic name for a mitochondrial respiration inhibitor. The exact mechanism of a specific, named compound would need to be known to predict its precise effects. However, inhibitors of mitochondrial respiration generally target one of the complexes of the Electron Transport Chain (ETC).[1][2] This inhibition leads to a decrease in the Oxygen Consumption Rate (OCR) as the flow of electrons through the ETC is impeded.[2][3] In a typical Seahorse XF Cell Mito Stress Test, the addition of a mitochondrial respiration inhibitor would be expected to lower the basal OCR.
Q2: My basal Oxygen Consumption Rate (OCR) is very low, even before adding any inhibitors. What are the possible causes?
A2: Low basal OCR can be attributed to several factors:
-
Insufficient cell number: If there are too few cells in the well, the oxygen consumption may be below the detection limit of the instrument.[4] Cell seeding density is critical and needs to be optimized for each cell type.[5]
-
Poor cell health: Cells that are unhealthy or have compromised mitochondrial function will exhibit low respiration. Ensure that the cells are healthy and in the logarithmic growth phase before seeding.
-
Uneven cell plating: An uneven distribution of cells can lead to variability and an overall low OCR reading for the well.[4]
-
Incorrect assay medium: The use of an inappropriate assay medium can stress the cells and reduce their respiratory rate.
Q3: I am observing a high degree of variability between replicate wells. What can I do to improve consistency?
A3: High variability is a common issue that can be addressed by focusing on the following:
-
Consistent cell seeding: Ensure a homogenous cell suspension and careful pipetting to seed the same number of cells in each well. Allow the plate to sit at room temperature for about an hour before placing it in the incubator to promote even cell distribution.[6]
-
Minimizing edge effects: The outer wells of the microplate are more susceptible to evaporation and temperature fluctuations, which can lead to an "edge effect."[7] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with assay medium to create a humidity barrier.[8]
-
Proper instrument calibration: Ensure the Seahorse XF Analyzer is properly calibrated before each run.[6]
-
Accurate compound preparation and injection: Inaccurate concentrations or volumes of injected compounds will lead to significant well-to-well variation.
Q4: After injecting my mitochondrial inhibitor, I don't see a significant decrease in OCR. Why is this happening?
A4: A lack of response to a mitochondrial inhibitor could be due to:
-
Suboptimal inhibitor concentration: The concentration of the inhibitor may be too low to effectively block its target. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Inhibitor instability: The inhibitor may have degraded. Ensure proper storage and handling of the compound.
-
Cell type resistance: Some cell types may be inherently resistant to certain inhibitors or may have compensatory metabolic pathways.
-
Low basal respiration: If the basal OCR is already very low, the effect of the inhibitor may be difficult to detect.[9]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during Seahorse XF assays with mitochondrial respiration inhibitors.
Issue 1: Low OCR and Poor Response to Mitochondrial Modulators
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Cell Number | Optimize cell seeding density by performing a titration experiment.[5] | A linear relationship between cell number and basal OCR. |
| Unhealthy Cells | Ensure cells are in a healthy, proliferative state. Check for signs of stress or contamination. | Healthy cells will exhibit robust and reproducible respiratory rates. |
| Incorrect Pipetting | Practice proper pipetting techniques to ensure accurate and consistent cell seeding and compound injection. | Reduced variability between replicate wells. |
| Suboptimal FCCP Concentration | Perform an FCCP titration to determine the optimal concentration that yields maximal respiration for your cell type.[9][10] | A clear peak in OCR after FCCP injection, representing maximal respiratory capacity. |
Issue 2: High Variability in OCR Measurements
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Uneven Cell Seeding | After seeding, leave the plate at room temperature for 1 hour before incubation to allow for even cell settling.[6] | More consistent OCR readings across replicate wells. |
| Edge Effects | Do not use the outer wells for experimental groups. Fill them with media to act as a buffer.[8] | Reduced variability between inner and outer wells. |
| Temperature Fluctuations | Ensure the instrument and all reagents are properly equilibrated to 37°C.[11] | Stable and consistent OCR measurements throughout the assay. |
| Improper Cartridge Hydration | Hydrate the sensor cartridge in a non-CO2 incubator overnight to ensure proper sensor function.[12] | Accurate and reliable oxygen and proton flux measurements. |
Experimental Protocols
Protocol 1: Cell Seeding Optimization
-
Prepare a single-cell suspension of your cells in their appropriate growth medium.
-
Count the cells accurately using a hemocytometer or an automated cell counter.
-
Create a serial dilution of your cell suspension to achieve a range of cell densities (e.g., 5,000, 10,000, 20,000, 40,000 cells/well for a 96-well plate).[5]
-
Seed the different cell densities in triplicate or quadruplicate in a Seahorse XF Cell Culture Microplate.
-
Allow the cells to adhere and grow overnight.
-
Perform a Seahorse XF Cell Mito Stress Test and measure the basal OCR for each cell density.
-
Plot the basal OCR against the cell number to determine the optimal seeding density that gives a robust signal within the linear range of the instrument.
Protocol 2: FCCP Titration for Optimal Concentration
-
Seed your cells at the optimized density determined from Protocol 1.
-
Prepare a range of FCCP concentrations (e.g., 0.125, 0.25, 0.5, 1.0, 2.0 µM).
-
Design a Seahorse assay where different wells will be injected with different concentrations of FCCP after the oligomycin injection.
-
Run the Seahorse XF Cell Mito Stress Test.
-
Analyze the data to identify the FCCP concentration that results in the maximal OCR without causing a subsequent decline, which would indicate cytotoxicity.[9] This is your optimal FCCP concentration.
Visualizations
Mitochondrial Electron Transport Chain and Inhibitor Targets
Caption: Mitochondrial electron transport chain and sites of action for common inhibitors.
Seahorse XF Cell Mito Stress Test Workflow
Caption: Workflow of the Seahorse XF Cell Mito Stress Test and derived parameters.
Troubleshooting Logic Flow
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Mitochondrial reserve capacity in endothelial cells: the impact of nitric oxide and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. OCR-Stats: Robust estimation and statistical testing of mitochondrial respiration activities using Seahorse XF Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
How to improve "Mitochondrial respiration-IN-3" efficacy in vivo
Welcome to the technical support center for Mitochondrial Respiration-IN-3. This guide is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this novel inhibitor in in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your research.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound is a potent inhibitor of the mitochondrial electron transport chain (ETC). The ETC is comprised of five protein complexes (Complex I-V) located in the inner mitochondrial membrane that are essential for aerobic respiration.[1][2][3] By inhibiting one of these complexes, this compound disrupts the flow of electrons, leading to a decrease in oxygen consumption and ATP production.[2][4] This disruption of cellular energy metabolism can be leveraged for various therapeutic applications, including cancer treatment, by targeting the high metabolic demands of proliferating cells.[5][6]
Q2: How do I determine the optimal in vivo dosage for this compound?
Determining the optimal in vivo dose requires careful dose-response studies. It is recommended to start with a low dose and escalate until the desired biological effect is observed, while monitoring for any signs of toxicity. Key parameters to assess include changes in tumor growth (in oncology models), alterations in metabolic markers (e.g., lactate/pyruvate ratio), and target engagement in the tissue of interest.[7][8]
Q3: What are the best practices for formulating this compound for in vivo administration?
The formulation of this compound is critical for its bioavailability and efficacy. Due to the often hydrophobic nature of small molecule inhibitors, a solubility-enhancing vehicle may be necessary. Common vehicles include solutions containing DMSO, Tween 80, and/or polyethylene glycol (PEG). It is crucial to establish the maximum tolerated dose of the vehicle alone to account for any potential confounding effects.
Q4: How can I monitor the in vivo efficacy of this compound?
In vivo efficacy can be assessed through various methods depending on the disease model. In cancer models, this typically involves measuring tumor volume over time. Additionally, non-invasive techniques like magnetic resonance spectroscopy (MRS) and near-infrared spectroscopy (NIRS) can be used to assess mitochondrial function in vivo.[9] For more mechanistic insights, tissue biopsies can be analyzed for electron transport chain content and activity.[10]
Troubleshooting Guide
Q5: I am observing high toxicity and off-target effects in my in vivo model. What could be the cause and how can I mitigate this?
High toxicity can arise from several factors, including the dose, the formulation vehicle, or off-target effects of the compound.
-
Dose: The administered dose may be too high. Consider performing a dose-titration study to identify a more tolerable and effective concentration.
-
Vehicle Toxicity: The vehicle used for formulation could be contributing to toxicity. Always include a vehicle-only control group in your experiments.
-
Mitochondrial Targeting: To enhance the therapeutic window and reduce systemic toxicity, consider strategies to specifically target the mitochondria of diseased cells. One approach is to conjugate the inhibitor to triphenylphosphonium, which preferentially accumulates in mitochondria with a higher membrane potential, often found in cancer cells.[4]
Q6: The in vivo efficacy of this compound is lower than expected based on in vitro data. What are the potential reasons for this discrepancy?
Discrepancies between in vitro and in vivo results are common and can be attributed to several factors.[7][8]
-
Pharmacokinetics: The compound may have poor absorption, rapid metabolism, or fast clearance in vivo. A full pharmacokinetic profiling is recommended to understand the compound's behavior in the body.
-
Bioavailability: Poor solubility and formulation can limit the amount of compound that reaches the target tissue. Experiment with different formulation strategies to improve bioavailability.
-
Cellular Adaptation: In vivo, cells and tissues can adapt to the initial insult of ETC inhibition through compensatory mechanisms, which are not always observed in in vitro settings.[7][8]
Q7: My experimental results are inconsistent across different animals. How can I improve the reproducibility of my in vivo studies?
Inconsistent results can be frustrating. Here are some steps to improve reproducibility:
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, compound administration, and data collection, are highly standardized.
-
Animal Health and Environment: The health status, age, and genetic background of the animals can significantly impact results. Maintain a controlled and consistent environment for all animals.
-
Formulation Consistency: Ensure the formulation of this compound is prepared fresh and consistently for each experiment.
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from in vivo studies with this compound.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1500 ± 150 | 0 |
| MR-IN-3 | 10 | 1100 ± 120 | 26.7 |
| MR-IN-3 | 25 | 750 ± 90 | 50.0 |
| MR-IN-3 | 50 | 400 ± 60 | 73.3 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value |
| Cmax (ng/mL) | 1200 |
| Tmax (hr) | 2 |
| AUC (0-t) (ng*hr/mL) | 4800 |
| Half-life (t1/2) (hr) | 4.5 |
| Bioavailability (%) | 35 |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration in Isolated Mitochondria
This protocol describes how to measure the effect of this compound on the oxygen consumption rate (OCR) of isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., liver, heart, or tumor) using differential centrifugation.
-
Respirometry: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer).
-
Substrate Addition: Add substrates for Complex I (e.g., glutamate and malate) or Complex II (e.g., succinate with rotenone) to initiate respiration.[9]
-
State 3 Respiration: Add ADP to stimulate ATP synthesis and measure the maximal OCR (State 3).[11][12]
-
Inhibitor Addition: Add varying concentrations of this compound to determine its IC50 on State 3 respiration.
-
State 4 Respiration: After ADP is consumed, the respiration rate will decrease to State 4, which is primarily driven by proton leak.[9]
-
Data Analysis: Calculate the Respiratory Control Ratio (RCR = State 3/State 4) as an indicator of mitochondrial coupling and health.[12][13]
Protocol 2: In Vivo Assessment of Tumor Hypoxia
This protocol outlines a method to determine if inhibition of mitochondrial respiration by this compound alleviates tumor hypoxia.
-
Animal Model: Use a relevant tumor-bearing animal model.
-
Treatment: Administer this compound or vehicle control to the animals.
-
Hypoxia Marker: Inject a hypoxia marker, such as pimonidazole, into the animals. Pimonidazole forms adducts in hypoxic cells.
-
Tissue Collection: Euthanize the animals and collect the tumor tissue.
-
Immunohistochemistry: Process the tumor tissue for immunohistochemical staining using an antibody against pimonidazole adducts.
-
Image Analysis: Quantify the hypoxic fraction of the tumor by analyzing the stained tissue sections. A decrease in the pimonidazole-positive area in the treated group compared to the control group would indicate a reduction in tumor hypoxia.[4]
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting Complex III.
Caption: A typical experimental workflow for in vivo efficacy studies.
Caption: A decision tree for troubleshooting poor in vivo efficacy.
References
- 1. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Distinct Essentiality of the Mitochondrial Respiratory Chain in Proliferating Cells In Vivo | Annual Reviews [annualreviews.org]
- 6. Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of mid-respiratory chain inhibition on mitochondrial function in vitro and in vivo - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 9. Mitochondrial Metabolic Function Assessed In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Higher Mitochondrial Respiration and Uncoupling with Reduced Electron Transport Chain Content in Vivo in Muscle of Sedentary Versus Active Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 12. Negative Alterations in the Respiratory Activity of Isolated Crude Heart Mitochondria Following In Vivo Isoproterenol Injection in Rats Are Not Observed in Heart Homogenate Suggesting That the Isolation Procedure Generates Experimental Artefacts | MDPI [mdpi.com]
- 13. Mitochondrial-Respiration-Improving Effects of Three Different Gardeniae Fructus Preparations and Their Components - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitochondrial Respiration Inhibitor-3 (MRI-3)
Disclaimer: "Mitochondrial Respiration-IN-3" is not a publicly documented compound. This guide addresses common issues for a hypothetical small molecule inhibitor, designated Mitochondrial Respiration Inhibitor-3 (MRI-3) , based on standard laboratory practice for similar research compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting solid MRI-3?
A1: For initial stock solutions, we recommend using anhydrous dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. Ensure the DMSO is high-purity and stored under desiccating conditions to prevent water absorption, which can affect compound solubility and stability. For aqueous working solutions, further dilute the DMSO stock in your preferred cell culture medium or buffer immediately before use. Avoid final DMSO concentrations exceeding 0.5% in cell-based assays, as higher concentrations can cause cellular stress and off-target effects.
Q2: How should I store MRI-3 in its solid form and as a stock solution?
A2: Solid MRI-3 is stable at -20°C for up to 12 months when protected from light and moisture. For stock solutions in DMSO, we recommend preparing aliquots in low-protein-binding tubes and storing them at -80°C. This minimizes degradation from repeated freeze-thaw cycles and exposure to ambient temperature and light.
Q3: How many freeze-thaw cycles can a DMSO stock solution of MRI-3 tolerate?
A3: We strongly advise minimizing freeze-thaw cycles. For optimal activity, we recommend limiting cycles to no more than three. Repeated cycling can lead to compound precipitation and degradation. Preparing small, single-use aliquots is the best practice to ensure consistent performance.
Q4: I see precipitation in my stock solution after thawing. What should I do?
A4: Precipitate formation upon thawing is a common issue with hydrophobic compounds stored at low temperatures.[1] To resolubilize MRI-3, gently warm the vial to 37°C for 5-10 minutes and vortex thoroughly. Visually inspect the solution to ensure all precipitate has dissolved before making your working dilutions. If precipitation persists, the solution may be supersaturated, and preparing a fresh stock at a slightly lower concentration is recommended.
Q5: Can I assess the purity and integrity of my MRI-3 sample?
A5: Yes, we recommend periodically verifying the purity of your stock solutions, especially for long-term studies. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.[2] A shift in retention time or the appearance of new peaks may indicate degradation. See Protocol 2 for a general HPLC methodology.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected results in functional assays. | 1. Compound Degradation: Stock solution may have degraded due to improper storage, excessive freeze-thaw cycles, or exposure to light. 2. Inaccurate Concentration: Evaporation of solvent from the stock tube or errors in initial weighing/dilution. 3. Precipitation: Compound may have precipitated out of the working solution (culture medium). | 1. Prepare fresh stock solutions from solid compound. Perform a dose-response experiment to confirm potency.[3] 2. Verify stock concentration using spectrophotometry (if molar extinction coefficient is known) or HPLC. 3. Ensure the final concentration in aqueous media does not exceed the compound's solubility limit. Prepare working solutions fresh for each experiment. |
| High variability between technical replicates. | 1. Poor Solubility/Dispersion: The compound is not fully dissolved or evenly mixed in the working solution. 2. Cell Seeding Inconsistency: Uneven cell density across wells. 3. Pipetting Errors: Inaccurate dispensing of compound or cells. | 1. Vortex the stock solution thoroughly before diluting. When adding to media, pipette up and down gently to mix without causing bubbles. 2. Ensure a single-cell suspension before plating and use appropriate techniques to avoid edge effects in multi-well plates. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. |
| Increased cell death or unexpected off-target effects. | 1. Solvent Toxicity: Final DMSO concentration in the culture medium is too high. 2. Compound Cytotoxicity: The concentration used may be excessively high, leading to general toxicity rather than specific inhibition.[4][5] 3. Degradation Product Toxicity: A breakdown product of MRI-3 could have its own toxic effects. | 1. Ensure the final DMSO concentration is below 0.5% (ideally ≤0.1%). Run a vehicle-only control (media + DMSO) to assess solvent effects. 2. Perform a dose-response curve to determine the optimal concentration range for specific inhibition versus general cytotoxicity. 3. Check the purity of your stock solution via HPLC. If degradation is suspected, use a freshly prepared stock. |
Data & Stability Summary
The following tables present hypothetical data for MRI-3 based on typical characteristics of small molecule inhibitors.
Table 1: Solubility of MRI-3 in Common Solvents
| Solvent | Max Solubility (at 25°C) |
|---|---|
| DMSO | ≥ 50 mg/mL (≈ 100 mM) |
| Ethanol | ≈ 10 mg/mL (≈ 20 mM) |
| PBS (pH 7.2) | < 0.1 mg/mL (< 0.2 mM) |
Table 2: Stability of MRI-3 in Solution (10 mM DMSO Stock)
| Storage Condition | Timepoint | Purity (% Remaining) | Notes |
|---|---|---|---|
| -80°C | 6 months | >99% | Recommended for long-term storage. |
| -20°C | 6 months | 95-98% | Acceptable for short- to mid-term storage. |
| 4°C | 1 week | 90-95% | Not recommended for storage beyond a few days. |
| Room Temp (25°C) | 24 hours | <85% | Significant degradation observed. Avoid. |
Experimental Protocols
Protocol 1: Preparation of MRI-3 Stock Solutions
-
Weighing: Allow the vial of solid MRI-3 to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of compound using a calibrated analytical balance in a fume hood.
-
Reconstitution: Add the appropriate volume of anhydrous DMSO to the solid compound to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution at 37°C for 5-10 minutes to ensure complete dissolution.
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C, protected from light.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method; optimization may be required.
-
System Preparation:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the absorbance maximum of MRI-3 (e.g., 254 nm).
-
-
Sample Preparation: Dilute a small amount of the MRI-3 stock solution (e.g., 10 mM in DMSO) to a final concentration of ~50 µM in the mobile phase mixture (e.g., 50:50 A:B).
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 10% B and equilibrate.
-
-
Analysis: Inject the sample. The purity can be calculated by integrating the area of the main peak relative to the total area of all peaks in the chromatogram. Degradation is indicated by a decrease in the main peak area and the appearance of new peaks.[6][7]
Protocol 3: Functional Assay Using High-Resolution Respirometry
This protocol outlines the assessment of MRI-3's effect on mitochondrial respiration in isolated mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using standard differential centrifugation protocols. Keep mitochondria on ice at all times.[8]
-
Respirometer Setup: Calibrate the high-resolution respirometer (e.g., Oroboros O2k) with mitochondrial respiration medium (e.g., MiR05).[9] Set the chamber temperature to 37°C.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add isolated mitochondria to the chamber.
-
LEAK state: Add substrates for Complex I (e.g., pyruvate, glutamate, malate).
-
OXPHOS (State 3): Add ADP to stimulate ATP synthesis and measure coupled respiration.[10][11]
-
Inhibition: Titrate MRI-3 at various concentrations to determine its inhibitory effect on OXPHOS. Record the decrease in oxygen consumption rate.
-
Electron Transfer (ET) Capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Controls: Add known inhibitors like Rotenone (Complex I) or Antimycin A (Complex III) to confirm the specific site of inhibition.[12]
-
-
Data Analysis: Calculate the oxygen consumption rates (OCR) for each state. Determine the IC50 of MRI-3 by plotting the percentage inhibition of OXPHOS against the log of the inhibitor concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Potential action of MRI-3 on the electron transport chain.
Caption: Experimental workflow for assessing compound stability over time.
References
- 1. resources.biomol.com [resources.biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of mitochondrial concentration and storage on the respiratory control of isolated plant mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assessment of Mitochondrial Respiration During Hypothermic Storage of Liver Biopsies Following Normothermic Machine Perfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
- 11. Mitochondrial-Respiration-Improving Effects of Three Different Gardeniae Fructus Preparations and Their Components - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mitochondrial pathways [neuromuscular.wustl.edu]
Technical Support Center: Mitochondrial Respiration-IN-1 Hydrobromide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "Mitochondrial respiration-IN-1 hydrobromide". This document addresses potential issues, particularly unexpected alterations in glycolysis, and provides detailed experimental protocols and data interpretation resources.
Overview of Mitochondrial Respiration-IN-1 Hydrobromide
Mitochondrial respiration-IN-1 hydrobromide (also known as compound 49 from patent US20110301180A1) is a potent inhibitor of mitochondrial respiration. Published data indicates that it significantly reduces oxygen consumption in platelets. While the specific complex of the electron transport chain (ETC) targeted by this inhibitor has not been publicly disclosed, its inhibitory action on mitochondrial respiration can lead to significant downstream effects on cellular metabolism, including a compensatory increase in glycolysis.
Technical Data Summary
| Property | Value | Source |
| Product Name | Mitochondrial respiration-IN-1 hydrobromide | DC Chemicals |
| Catalog Number | DC42343 | DC Chemicals |
| Chemical Formula | C₂₆H₂₆Br₂NO₂PS | DC Chemicals |
| Molecular Weight | 607.34 g/mol | DC Chemicals |
| Reported IC₅₀ | 8.8 mg/mL (~14.5 mM) | Patent US20110301180A1 |
| Observed Effect | Significant reduction of mitochondrial respiration in platelets | Patent US20110301180A1 |
Troubleshooting Guide
This guide addresses common issues encountered when using Mitochondrial Respiration-IN-1 Hydrobromide, focusing on unexpected metabolic changes.
Issue 1: Unexpectedly High Extracellular Acidification Rate (ECAR) or Lactate Production
-
Question: After treating my cells with Mitochondrial Respiration-IN-1 Hydrobromide, I observed a significant and unexpected increase in my ECAR/lactate levels. Is this normal?
-
Answer: Yes, this is a common cellular response to the inhibition of mitochondrial respiration. When oxidative phosphorylation is blocked, cells often upregulate glycolysis to compensate for the reduced ATP production from mitochondria. This phenomenon is known as the "Warburg effect" in cancer cells but can be observed in many cell types under mitochondrial stress. The increased glycolytic flux results in higher production and extrusion of lactate, leading to an increased ECAR.
-
Troubleshooting Steps:
-
Confirm Mitochondrial Inhibition: Ensure that the inhibitor is effectively reducing the Oxygen Consumption Rate (OCR) in your Seahorse XF assay. A potent inhibitor should significantly decrease basal and maximal respiration.
-
Titrate Inhibitor Concentration: The degree of glycolytic compensation can be dose-dependent. Perform a dose-response experiment to determine the optimal concentration of Mitochondrial Respiration-IN-1 Hydrobromide for your cell type and experimental goals.
-
Assess Cell Viability: High concentrations of mitochondrial inhibitors can be cytotoxic. Perform a cell viability assay (e.g., trypan blue exclusion, MTT, or live/dead staining) to ensure that the observed metabolic changes are not a result of widespread cell death.
-
Analyze Glycolytic Rate: Use a Seahorse XF Glycolytic Rate Assay to dissect the components of ECAR and confirm that the acidification is primarily due to glycolysis.
-
-
Issue 2: No Significant Change in OCR After Inhibitor Treatment
-
Question: I don't see a significant decrease in my OCR after adding Mitochondrial Respiration-IN-1 Hydrobromide. What could be the problem?
-
Answer: Several factors could contribute to a lack of inhibitor effect.
-
Troubleshooting Steps:
-
Inhibitor Preparation and Storage: Ensure that the inhibitor was properly dissolved and stored according to the manufacturer's instructions. Improper storage can lead to degradation.
-
Cell Type Specificity: The sensitivity to mitochondrial inhibitors can vary significantly between cell types. Your cells may be less reliant on mitochondrial respiration or have mechanisms to resist the inhibitor's effects.
-
Inhibitor Concentration: The effective concentration may be higher for your specific cell line. Perform a dose-response curve to determine the IC₅₀ in your experimental system.
-
Assay Conditions: Verify the cell seeding density and the health of the cells prior to the assay. Unhealthy or sparse cells may have low basal respiration, making it difficult to detect a further decrease.
-
-
Issue 3: High Variability in Experimental Replicates
-
Question: My experimental replicates for OCR and ECAR measurements are highly variable. How can I improve the consistency of my results?
-
Answer: High variability can stem from several sources in metabolic assays.
-
Troubleshooting Steps:
-
Consistent Cell Seeding: Ensure a uniform cell monolayer in your Seahorse XF plate. Inconsistent cell numbers between wells is a major source of variability.
-
Proper Mixing of Reagents: Ensure all reagents, including the inhibitor, are thoroughly mixed before and after addition to the wells.
-
Instrument Maintenance: Regularly clean and calibrate your Seahorse XF Analyzer according to the manufacturer's guidelines.
-
Normalize Data: Normalize your OCR and ECAR data to cell number or protein content to account for any variations in cell density between wells.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the likely mechanism behind the increased glycolysis observed with this inhibitor?
-
A1: The inhibition of mitochondrial respiration leads to a decrease in ATP production via oxidative phosphorylation. To maintain energy homeostasis, cells activate pathways to increase ATP generation through glycolysis. This is often mediated by the activation of key glycolytic enzymes.
-
-
Q2: How can I confirm that the observed increase in ECAR is due to glycolysis?
-
A2: The most direct way is to use a Seahorse XF Glycolysis Stress Test. The addition of 2-deoxyglucose (2-DG), a glucose analog that inhibits glycolysis, at the end of the assay should significantly reduce the ECAR, confirming its glycolytic origin.
-
-
Q3: Can I use this inhibitor to study the Warburg effect?
-
A3: Yes, by acutely inhibiting mitochondrial respiration, this compound can be used to induce a metabolic switch towards glycolysis, mimicking aspects of the Warburg effect. This allows for the study of cellular responses to this metabolic reprogramming.
-
-
Q4: Are there any known off-target effects of this inhibitor?
-
A4: The publicly available information on Mitochondrial Respiration-IN-1 Hydrobromide is limited. As with any chemical inhibitor, it is crucial to perform appropriate controls to rule out potential off-target effects in your specific experimental system.
-
Experimental Protocols
1. Seahorse XF Cell Mito Stress Test
This protocol measures key parameters of mitochondrial respiration.
-
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial Respiration-IN-1 Hydrobromide
-
Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
-
Procedure:
-
Day 1: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO₂ incubator overnight.
-
Day 2: Prepare fresh assay medium and warm to 37°C.
-
Wash the cells with the assay medium and replace the culture medium with the final volume of assay medium.
-
Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Load the injector ports of the hydrated sensor cartridge with Mitochondrial Respiration-IN-1 Hydrobromide, oligomycin, FCCP, and rotenone/antimycin A at the desired concentrations.
-
Calibrate the Seahorse XF Analyzer with the sensor cartridge.
-
Replace the calibrant plate with the cell plate and initiate the assay.
-
The instrument will measure basal OCR, and then sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
2. Lactate Production Assay
This protocol measures the concentration of lactate in the cell culture medium.
-
Materials:
-
Cell culture medium samples
-
Lactate Assay Kit (colorimetric or fluorometric)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Culture cells and treat with Mitochondrial Respiration-IN-1 Hydrobromide for the desired time.
-
Collect the cell culture medium.
-
Prepare lactate standards according to the assay kit instructions.
-
Add samples and standards to a 96-well plate.
-
Prepare the reaction mix from the kit and add it to each well.
-
Incubate for the time specified in the kit protocol (typically 30 minutes at room temperature).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Calculate the lactate concentration in the samples based on the standard curve.
-
3. Western Blot for Metabolic Enzymes
This protocol can be used to assess changes in the protein levels of key glycolytic enzymes.
-
Materials:
-
Cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against glycolytic enzymes (e.g., HK2, PFK, LDHA) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Image the blot and quantify the band intensities.
-
Visualizations
Caption: Inhibition of the Electron Transport Chain (ETC) by Mitochondrial Respiration-IN-1 Hydrobromide blocks oxidative phosphorylation, leading to a compensatory upregulation of glycolysis and lactate production.
Technical Support Center: Interpreting Data from Mitochondrial Respiration Experiments with MR-IN-3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the novel mitochondrial respiration inhibitor, MR-IN-3. The information is tailored for scientists and drug development professionals working to understand the impact of this compound on cellular bioenergetics.
Frequently Asked Questions (FAQs)
Q1: What is MR-IN-3 and what is its mechanism of action?
MR-IN-3 is an experimental small molecule inhibitor of mitochondrial respiration. Its primary mechanism of action is the specific inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain (ETC). By blocking electron flow at Complex I, MR-IN-3 reduces the rate of oxygen consumption linked to the oxidation of NADH-producing substrates.
Q2: In which experimental systems can MR-IN-3 be used?
MR-IN-3 is designed for use in in-vitro and ex-vivo experiments with isolated mitochondria, cultured cells, and permeabilized tissues. It is compatible with standard platforms for measuring mitochondrial function, such as Seahorse XF Analyzers and Oroboros O2k high-resolution respirometry.
Q3: What are the expected effects of MR-IN-3 in a Seahorse XF Cell Mito Stress Test?
In a typical Mito Stress Test, acute treatment with an effective dose of MR-IN-3 is expected to cause a significant decrease in basal respiration. The maximal respiration and spare respiratory capacity will also be markedly reduced. The extent of these effects will be dependent on the cell type's reliance on Complex I-linked respiration.
Q4: How does MR-IN-3 differ from other common mitochondrial inhibitors?
MR-IN-3's effects are most similar to rotenone , another well-characterized Complex I inhibitor. However, MR-IN-3 has been developed to have higher specificity and potentially different pharmacokinetic and pharmacodynamic properties. Unlike oligomycin, which inhibits ATP synthase (Complex V), MR-IN-3 directly targets the electron transport chain. Unlike antimycin A, which inhibits Complex III, MR-IN-3 acts upstream at Complex I.
Troubleshooting Guides
Issue 1: No significant change in basal respiration after MR-IN-3 injection.
-
Possible Cause 1: Inactive Compound.
-
Troubleshooting Step: Verify the storage conditions and age of the MR-IN-3 stock solution. Prepare a fresh stock solution from powder.
-
-
Possible Cause 2: Insufficient Concentration.
-
Troubleshooting Step: Perform a dose-response titration to determine the optimal effective concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 3: Cell type not reliant on Complex I.
-
Troubleshooting Step: Some cell types may primarily rely on Complex II (succinate-driven) respiration. To test this, you can provide exogenous substrates or use specific substrate pathway inhibitors to dissect the contribution of each complex.
-
-
Possible Cause 4: Technical Issue with Injection.
-
Troubleshooting Step: Ensure the injection port of your assay plate is not clogged and that the compound was correctly loaded into the cartridge.
-
Issue 2: High variability in results between wells treated with MR-IN-3.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Troubleshooting Step: Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers across all wells. Normalize oxygen consumption rates (OCR) to cell number or protein content post-assay.
-
-
Possible Cause 2: Edge Effects in the Assay Plate.
-
Troubleshooting Step: Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS to create a humidity barrier.
-
-
Possible Cause 3: Incomplete Mixing of MR-IN-3.
-
Troubleshooting Step: Ensure the Seahorse XF Analyzer's mixing protocol after injection is sufficient to evenly distribute the compound in the well.
-
Issue 3: Unexpected increase in Extracellular Acidification Rate (ECAR) after MR-IN-3 treatment.
-
Possible Cause: Compensatory Glycolysis.
-
Explanation: When mitochondrial ATP production is inhibited by MR-IN-3, cells may upregulate glycolysis to meet their energy demands. This results in an increased production and extrusion of lactate, leading to a higher ECAR.
-
Next Steps: This is often an expected biological response. You can confirm this by measuring lactate production directly. This "glycolytic switch" is a key parameter in understanding the metabolic phenotype of your cells.
-
Data Presentation
The following tables summarize the expected quantitative data from a Seahorse XF Cell Mito Stress Test in a cell line sensitive to MR-IN-3.
| Parameter | Control (Vehicle) | Treated (MR-IN-3) | Expected Change |
| Basal Respiration (pmol O2/min) | 100 ± 10 | 40 ± 8 | Decrease |
| ATP-Linked Respiration (pmol O2/min) | 75 ± 8 | 25 ± 5 | Decrease |
| Proton Leak (pmol O2/min) | 25 ± 5 | 15 ± 4 | Decrease |
| Maximal Respiration (pmol O2/min) | 250 ± 20 | 50 ± 10 | Decrease |
| Spare Respiratory Capacity (pmol O2/min) | 150 ± 15 | 10 ± 5 | Decrease |
| Non-Mitochondrial Respiration (pmol O2/min) | 10 ± 2 | 10 ± 2 | No Change |
Table 1: Expected Oxygen Consumption Rate (OCR) Parameters.
| Parameter | Control (Vehicle) | Treated (MR-IN-3) | Expected Change |
| Basal ECAR (mpH/min) | 30 ± 5 | 55 ± 8 | Increase |
| Post-Oligomycin ECAR (mpH/min) | 60 ± 8 | 75 ± 10 | Increase |
| Glycolytic Reserve | 30 ± 6 | 20 ± 5 | Variable/Decrease |
Table 2: Expected Extracellular Acidification Rate (ECAR) Parameters.
Experimental Protocols
Seahorse XF Cell Mito Stress Test with MR-IN-3
This protocol outlines the key steps for assessing the impact of MR-IN-3 on mitochondrial function in cultured cells.
-
Cell Seeding:
-
Seed cells at a pre-determined optimal density in a Seahorse XF cell culture microplate.
-
Allow cells to adhere and grow for 24-48 hours.
-
-
Prepare Reagents:
-
Prepare a stock solution of MR-IN-3 in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of oligomycin, FCCP, and rotenone/antimycin A in Seahorse XF assay medium.
-
Prepare the MR-IN-3 working solution in assay medium.
-
-
Hydrate Sensor Cartridge:
-
Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.
-
-
Assay Procedure:
-
Remove growth medium from the cells and wash with pre-warmed Seahorse XF assay medium.
-
Add the final volume of assay medium to each well.
-
Place the cell plate in a non-CO2 37°C incubator for 1 hour.
-
Load the hydrated sensor cartridge with the prepared compounds:
-
Port A: MR-IN-3 or vehicle control.
-
Port B: Oligomycin.
-
Port C: FCCP.
-
Port D: Rotenone/Antimycin A.
-
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay. The instrument will measure baseline rates before sequentially injecting the compounds from each port and measuring the response.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial function using the Seahorse Wave software.
-
Mandatory Visualizations
Caption: Mitochondrial electron transport chain with the site of action of MR-IN-3.
Caption: Experimental workflow for a Seahorse XF mitochondrial stress test.
Caption: Troubleshooting decision tree for unexpected results with MR-IN-3.
Technical Support Center: Mitochondrial Respiration Inhibitor "Mito-Inhibitor X"
Welcome to the technical support center for "Mito-Inhibitor X," a novel potent inhibitor of mitochondrial respiration. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental issues and answering frequently asked questions related to the use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Mito-Inhibitor X?
A1: Mito-Inhibitor X is a potent and specific inhibitor of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). By binding to a subunit of Complex I, it prevents the transfer of electrons from NADH to ubiquinone. This inhibition disrupts the proton pumping activity of Complex I, leading to a decrease in the proton motive force across the inner mitochondrial membrane and a subsequent reduction in ATP synthesis via oxidative phosphorylation (OXPHOS).[1][2][3]
Q2: What are the expected immediate effects of Mito-Inhibitor X on cellular metabolism?
A2: Upon treatment with Mito-Inhibitor X, you should observe a rapid decrease in the oxygen consumption rate (OCR) of the cells. This is a direct consequence of the blockage of the electron transport chain.[4][5] Concurrently, to compensate for the loss of mitochondrial ATP production, cells will typically upregulate glycolysis, leading to an increase in the extracellular acidification rate (ECAR) due to enhanced lactate production.[4]
Q3: Can prolonged exposure to Mito-Inhibitor X lead to cytotoxicity?
A3: Yes, prolonged and high-dose exposure to Mito-Inhibitor X can lead to cytotoxicity. The severe depletion of cellular ATP, coupled with the increased production of reactive oxygen species (ROS) from the stalled ETC, can induce cellular stress, trigger apoptosis, and ultimately lead to cell death.[4][6] The extent of cytotoxicity is cell-type dependent and influenced by the metabolic flexibility of the cells.
Troubleshooting Guide
Issue 1: No significant decrease in Oxygen Consumption Rate (OCR) observed after treatment.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration of Mito-Inhibitor X | Determine the optimal concentration for your cell type by performing a dose-response curve. We recommend a starting range of 10 nM to 10 µM. |
| Compound instability | Prepare fresh stock solutions of Mito-Inhibitor X in a suitable solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell type resistance | Some cell lines are highly glycolytic and less dependent on mitochondrial respiration. Confirm the metabolic phenotype of your cells. Consider using a positive control for Complex I inhibition, such as Rotenone. |
| Instrument malfunction | Ensure your Seahorse XF Analyzer or other respirometry equipment is properly calibrated and maintained according to the manufacturer's instructions. |
Issue 2: Unexpectedly high levels of cell death at low concentrations.
| Possible Cause | Troubleshooting Step |
| High dependence on oxidative phosphorylation | Your cell type may be highly reliant on mitochondrial respiration for survival. Use a lower concentration range of Mito-Inhibitor X and shorten the incubation time. |
| Enhanced ROS production | Co-treat with a mitochondria-targeted antioxidant, such as MitoTEMPO, to mitigate the effects of oxidative stress.[7][8] |
| Off-target effects | While Mito-Inhibitor X is designed for specificity, off-target effects can occur at high concentrations. Perform control experiments to rule out non-specific toxicity. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Standardize cell seeding density, passage number, and media composition. Changes in glucose availability can significantly impact the cellular response to mitochondrial inhibitors.[9] |
| Inconsistent timing of treatment and measurements | Adhere to a strict timeline for compound addition and subsequent assays to ensure reproducibility. |
| Contamination of cell cultures | Regularly check for mycoplasma contamination, which can alter cellular metabolism. |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
Objective: To measure the effect of Mito-Inhibitor X on the oxygen consumption rate (OCR) of cultured cells.
Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Medium: The day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
Compound Loading: Prepare a utility plate with Mito-Inhibitor X, a positive control (e.g., Rotenone/Antimycin A), and other compounds for injection (e.g., oligomycin, FCCP).
-
Assay Execution: Place the cell culture plate and the utility plate in the Seahorse XF Analyzer and run a pre-programmed protocol to measure baseline OCR, followed by the injection of Mito-Inhibitor X and subsequent OCR measurements.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Protocol 2: Measurement of Glycolytic Compensation
Objective: To assess the upregulation of glycolysis in response to mitochondrial inhibition by Mito-Inhibitor X.
Methodology:
-
Experimental Setup: Treat cells with Mito-Inhibitor X for the desired duration.
-
Lactate Measurement: Collect the cell culture medium and measure the lactate concentration using a commercially available lactate assay kit.
-
Glucose Consumption: Measure the glucose concentration in the medium at the beginning and end of the treatment period to determine the rate of glucose uptake.
-
ECAR Measurement: Use a Seahorse XF Analyzer to measure the extracellular acidification rate (ECAR) as an indicator of glycolytic flux.
Signaling Pathways and Workflows
Caption: Mechanism of Mito-Inhibitor X and metabolic compensation.
Caption: Troubleshooting workflow for lack of OCR response.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Function of Mitochondrial Stat3 in Cellular Respiration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. docs.abcam.com [docs.abcam.com]
- 5. docs.abcam.com [docs.abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Figure 3 from Rejuvenating cellular respiration for optimizing respiratory function: targeting mitochondria. | Semantic Scholar [semanticscholar.org]
- 9. Physiological Cell Culture Media Tune Mitochondrial Bioenergetics and Drug Sensitivity in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
"Mitochondrial respiration-IN-3" interaction with other compounds
Disclaimer: The compound "Mitochondrial respiration-IN-3" is not found in the public domain. This technical support guide has been created for a hypothetical investigational inhibitor of mitochondrial respiratory Complex III, which we will refer to as MitoRes-IN-3 . The information provided is based on the established knowledge of well-characterized Complex III inhibitors and should be used as a general guide for researchers working with similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is MitoRes-IN-3 and what is its mechanism of action?
A1: MitoRes-IN-3 is a potent and specific investigational inhibitor of mitochondrial respiratory Complex III (UQH2-cytochrome c oxidoreductase).[1][2] It binds to Complex III, blocking the transfer of electrons from ubiquinol to cytochrome c.[2] This inhibition disrupts the mitochondrial electron transport chain (ETC), leading to a decrease in ATP synthesis via oxidative phosphorylation and an increase in the production of reactive oxygen species (ROS).[2]
Q2: What are the expected effects of MitoRes-IN-3 on cellular respiration?
A2: Treatment of cells or isolated mitochondria with MitoRes-IN-3 is expected to:
-
Decrease the oxygen consumption rate (OCR).
-
Inhibit ATP production.
-
Increase the mitochondrial membrane potential (hyperpolarization) initially, followed by depolarization at higher concentrations or longer incubation times.
-
Increase the production of superoxide from Complex III.[2]
Q3: How should I prepare and store MitoRes-IN-3?
A3: MitoRes-IN-3 is typically supplied as a solid. For experimental use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. The final concentration of DMSO in the experimental medium should be kept low (typically <0.1%) to avoid solvent effects.
Q4: Can MitoRes-IN-3 be used in both intact cells and isolated mitochondria?
A4: Yes, MitoRes-IN-3 can be used in both experimental systems. For intact cells, the compound needs to be cell-permeable. For isolated mitochondria, direct addition to the respiration buffer is effective.[3]
Troubleshooting Guides
Problem 1: No observable effect on oxygen consumption after adding MitoRes-IN-3.
-
Possible Cause 1: Incorrect compound concentration.
-
Solution: Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type or mitochondrial preparation.
-
-
Possible Cause 2: Compound degradation.
-
Solution: Ensure the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution from the solid compound.
-
-
Possible Cause 3: Low metabolic activity of cells.
-
Solution: Ensure your cells are healthy and metabolically active. Use an appropriate cell density and ensure nutrient availability in the medium.
-
Problem 2: High variability in results between replicate experiments.
-
Possible Cause 1: Inconsistent cell number or mitochondrial protein concentration.
-
Solution: Carefully count cells or perform a protein assay (e.g., Bradford or BCA) on your mitochondrial preparations to ensure equal loading in all experiments.
-
-
Possible Cause 2: Inconsistent timing of compound addition.
-
Solution: Use a multichannel pipette or an automated injection system for precise and simultaneous addition of compounds to all wells.
-
-
Possible Cause 3: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media.
-
Problem 3: Unexpected increase in oxygen consumption at low concentrations of MitoRes-IN-3.
-
Possible Cause 1: Off-target effects.
-
Solution: While MitoRes-IN-3 is designed to be specific, off-target effects can occur. This could be indicative of a hormetic response. It is important to characterize the full dose-response curve.
-
-
Possible Cause 2: Interaction with other supplied substrates.
-
Solution: Review the substrates being used in your respiration assay. An unexpected interaction could be altering electron flow.
-
Interaction with Other Compounds
The effects of MitoRes-IN-3 can be modulated by other compounds that interact with the electron transport chain or other cellular pathways.
Table 1: Synergistic and Antagonistic Interactions of MitoRes-IN-3 with Other Compounds
| Interacting Compound | Mechanism of Action | Expected Interaction with MitoRes-IN-3 | Effect on Cellular Respiration |
| Rotenone | Complex I Inhibitor | Synergistic | Profound inhibition of oxygen consumption, as both major entry points for electrons into the ETC are blocked. |
| Succinate | Complex II Substrate | Antagonistic | Can partially rescue respiration by providing electrons directly to Complex II, bypassing the rotenone block and providing substrate for the remaining active ETC complexes. |
| FCCP (uncoupler) | Protonophore, dissipates proton gradient | Complex Interaction | FCCP will uncouple respiration, but the maximal respiration will still be limited by the MitoRes-IN-3 inhibition of Complex III. |
| N-acetylcysteine (NAC) | Antioxidant | Antagonistic (for ROS effects) | May mitigate the downstream effects of increased ROS production caused by MitoRes-IN-3, but will not restore OCR. |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) in Intact Cells using Seahorse XF Analyzer
-
Cell Plating: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Assay Preparation: The day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate the cells in a CO2-free incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with MitoRes-IN-3 and other compounds of interest (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
Assay Execution: Place the cell culture plate in the Seahorse XF analyzer and run a baseline measurement. Subsequently, inject the compounds sequentially to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Protocol 2: Measuring Respiration in Isolated Mitochondria
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using differential centrifugation.
-
Respirometry Setup: Add isolated mitochondria to a chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) containing respiration buffer (e.g., MiR05).
-
Substrate Addition: Add substrates for different respiratory states. For example, add pyruvate and malate to measure Complex I-linked respiration.[4]
-
State 3 Respiration: Add a defined amount of ADP to stimulate ATP synthesis and measure State 3 respiration.[5]
-
MitoRes-IN-3 Titration: After establishing a stable State 3 respiration, perform a stepwise titration of MitoRes-IN-3 to determine its inhibitory effect and IC50.
-
Data Analysis: Calculate the oxygen consumption rate per milligram of mitochondrial protein.
Visualizations
Caption: Inhibition of Complex III by MitoRes-IN-3 in the electron transport chain.
Caption: Workflow for assessing MitoRes-IN-3's effect on OCR in a Seahorse XF assay.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Mitochondrial Complex III: An essential component of universal oxygen sensing machinery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimenting with isolated mitochondria: state III respiration [ruf.rice.edu]
Validation & Comparative
A Comparative Guide to Mitochondrial Complex I Inhibitors: Rotenone vs. Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the well-characterized mitochondrial Complex I inhibitor, rotenone, and outlines a comprehensive framework for evaluating novel inhibitors, exemplified by the placeholder "Mitochondrial respiration-IN-3". Due to the absence of publicly available data on "this compound," this document serves as a methodological template for the comparative analysis of new chemical entities targeting mitochondrial respiration.
Introduction to Mitochondrial Respiration and Complex I
Mitochondrial respiration is the primary process by which eukaryotic cells generate ATP, the main currency of cellular energy. This process involves a series of protein complexes embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC). Complex I (NADH:ubiquinone oxidoreductase) is the first and largest enzyme of the ETC. It plays a crucial role by oxidizing NADH and transferring electrons to ubiquinone, a process coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space. This action establishes a proton gradient that drives ATP synthesis by ATP synthase. Inhibition of Complex I disrupts this entire process, leading to decreased ATP production, increased production of reactive oxygen species (ROS), and potentially triggering cell death pathways.
The Established Inhibitor: A Profile of Rotenone
Rotenone is a naturally occurring isoflavonoid derived from the roots of certain plant species. It is a widely used pesticide and a classical, high-affinity inhibitor of mitochondrial Complex I.[1] Its well-documented mechanism of action and cellular effects make it a standard reference compound in mitochondrial research.
Mechanism of Action
Rotenone inhibits Complex I by binding to the ubiquinone-binding site, thereby blocking the transfer of electrons from the iron-sulfur clusters within the complex to ubiquinone.[1] This blockade leads to a halt in the electron flow through the ETC, a reduction in the proton gradient, and a subsequent decrease in ATP synthesis. A significant consequence of this electron backup is the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other ROS.[2][3]
Quantitative Performance Data
The inhibitory potency of rotenone on Complex I is typically measured by its half-maximal inhibitory concentration (IC50). This value can vary depending on the experimental system and conditions.
| Parameter | Value | Cell/System Type | Reference |
| IC50 (Complex I Inhibition) | 1.7 - 2.2 µM | Isolated mitochondria | [4] |
| IC50 (Succinyl-CoA Biosynthesis Inhibition) | 25 nM | SH-SY5Y cells | [5] |
| IC50 (Inhibition of NADH:O2 oxidoreductase activity) | 6.9 nM | Bovine heart mitochondria | [6] |
This table summarizes key quantitative data for rotenone. A similar table should be generated for any new compound to allow for direct comparison.
Framework for Evaluating a Novel Inhibitor: "this compound"
As "this compound" is not a publicly documented compound, a direct comparison is not possible. However, the following sections outline the necessary experiments and data required to characterize and compare it against a known inhibitor like rotenone.
Comparative Data Table Template
A crucial aspect of a comparative guide is the clear presentation of quantitative data. The following table provides a template for comparing the key performance metrics of "this compound" (hypothetical data) with rotenone.
| Parameter | Rotenone | "this compound" | Experimental System |
| Target | Mitochondrial Complex I | To be determined | Biochemical/Cellular Assays |
| IC50 (Complex I Activity) | 1.7 - 2.2 µM | Experimental Value | Isolated Mitochondria |
| EC50 (Cell Viability) | Variable | Experimental Value | Specific Cell Line (e.g., SH-SY5Y) |
| Maximal Inhibition (%) | >95% | Experimental Value | In vitro assay |
| Effect on ROS Production | Significant Increase | Experimental Value | Cellular ROS Assay |
| Effect on ATP Levels | Significant Decrease | Experimental Value | Cellular ATP Assay |
| Off-Target Effects | Known/To be determined | To be determined | Kinase/Receptor Profiling |
Mandatory Visualizations
Mechanism of Mitochondrial Complex I Inhibition
Caption: Inhibition of Complex I by rotenone or a novel inhibitor blocks electron transfer, leading to decreased ATP and increased ROS.
Experimental Protocols
To generate the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.
Mitochondrial Complex I Activity Assay
This assay measures the NADH:ubiquinone oxidoreductase activity of Complex I in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)
-
NADH
-
Decylubiquinone (Coenzyme Q analog)
-
Rotenone (as a control inhibitor)
-
Test compound (e.g., "this compound")
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Determine the protein concentration of the mitochondrial preparation using a BCA or Bradford assay.
-
Prepare a reaction mixture in a 96-well UV-transparent plate. For each well, add assay buffer and the desired concentration of the test compound or rotenone.
-
Add a standardized amount of mitochondrial protein (e.g., 10-50 µg) to each well.
-
Initiate the reaction by adding NADH to a final concentration of 0.1-0.25 mM.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
The rate of NADH oxidation is proportional to Complex I activity.
-
To determine the specific Complex I activity, subtract the rate of NADH oxidation in the presence of a saturating concentration of rotenone (rotenone-insensitive rate) from the total rate.
-
Calculate the IC50 value for the test compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
Cell Viability Assay (e.g., MTT or Real-Time Glo™)
This assay determines the cytotoxic effect of the inhibitors on whole cells.
Materials:
-
Cell line of interest (e.g., SH-SY5Y, HeLa)
-
Complete cell culture medium
-
Test compound and rotenone
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercial real-time viability reagent
-
Solubilization buffer (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and rotenone in complete culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
For MTT assay:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For Real-Time Glo™ assay:
-
Add the reagent directly to the wells at the desired time points and measure luminescence according to the manufacturer's protocol.
-
-
Cell viability is proportional to the absorbance or luminescence signal.
-
Calculate the EC50 value by plotting the percentage of viable cells against the log of the inhibitor concentration.
Conclusion
A thorough and objective comparison of novel mitochondrial respiratory inhibitors to established compounds like rotenone is critical for advancing research and drug development. This guide provides a framework for such a comparison, emphasizing the importance of standardized protocols, quantitative data presentation, and clear visualization of mechanisms. While no data is currently available for "this compound," the methodologies outlined here provide a clear path for its evaluation and comparison with rotenone, should it become available. This systematic approach will enable researchers to accurately characterize the potency, specificity, and cellular effects of new inhibitors targeting the electron transport chain.
References
- 1. Effects of partial inhibition of respiratory complex I on H2O 2 production by isolated brain mitochondria in different respiratory states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Rotenone-induced Impairment of Mitochondrial Electron Transport Chain Confers a Selective Priming Signal for NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of rotenone contamination on high-resolution mitochondrial respiration experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
An Objective Comparison of Two Key Inhibitors of Mitochondrial Respiration for Researchers, Scientists, and Drug Development Professionals
A Comparative Guide: Mitochondrial Respiration-IN-3 vs. Antimycin A
This guide provides a detailed comparison of "this compound" and Antimycin A, two potent inhibitors of mitochondrial respiration. While both compounds ultimately disrupt cellular energy metabolism, they do so through distinct mechanisms. This document outlines their mechanisms of action, presents available quantitative data, provides a detailed experimental protocol for assessing their effects, and includes visualizations to aid in understanding their cellular impact.
Mechanism of Action
This compound is a fluorine derivative of the antibiotic Dalfopristin. Its primary mechanism of action is the inhibition of mitochondrial translation . By interfering with the synthesis of proteins encoded by mitochondrial DNA, it indirectly disrupts the assembly and function of the electron transport chain (ETC) complexes. This leads to a gradual decrease in mitochondrial respiration as the essential protein components of the ETC are depleted.
Antimycin A , a well-characterized antibiotic produced by Streptomyces species, is a direct inhibitor of the mitochondrial electron transport chain. It specifically binds to the Qi site of Complex III (cytochrome c reductase) .[1][2] This binding event blocks the transfer of electrons from coenzyme Q to cytochrome c, effectively halting the electron flow through the ETC and, consequently, cellular respiration.[2]
At a Glance: Key Differences
| Feature | This compound | Antimycin A |
| Target | Mitochondrial Ribosome (Translation) | Electron Transport Chain Complex III |
| Mechanism | Indirectly inhibits respiration by blocking the synthesis of ETC proteins. | Directly inhibits electron flow at Complex III. |
| Onset of Action | Likely delayed, dependent on protein turnover rates. | Rapid inhibition of oxygen consumption. |
Quantitative Data Comparison
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line | Conditions | Reference |
| GI50 (Cell Growth) | 6.73 µM | COMI (Glioblastoma Stem Cells) | 48 hours | MedChemExpress |
Table 2: Quantitative Data for Antimycin A
| Parameter | Value | Cell Line/System | Conditions | Reference |
| IC50 (Mitochondrial Respiration) | 38 nM | Isolated Rat Liver Mitochondria | Not specified | Cayman Chemical |
| IC50 (Cell Survival) | 15.97 nmol/dm³ | HepG2 Cells | 24 hours | [3] |
| IC50 (Cell Growth) | ~150 µM | Human Pulmonary Fibroblast (HPF) Cells | 24 hours | [4] |
Note: IC50 and GI50 values can vary significantly depending on the cell type, experimental conditions, and assay used.
Visualizing the Mechanisms of Action
To illustrate the distinct inhibitory pathways of these two compounds, the following diagrams are provided.
References
"Mitochondrial respiration-IN-3" compared to other mitochondrial inhibitors
A Comprehensive Guide to Key Mitochondrial Respiration Inhibitors for Researchers
For researchers in cellular biology, metabolism, and drug development, mitochondrial inhibitors are indispensable tools for dissecting the intricacies of cellular respiration and its role in health and disease. These compounds allow for the controlled modulation of the electron transport chain (ETC), enabling the study of ATP production, reactive oxygen species (ROS) generation, and downstream signaling pathways. This guide provides an objective comparison of common mitochondrial inhibitors, complete with quantitative data, experimental protocols, and pathway visualizations to aid in experimental design and interpretation.
Overview of Mitochondrial Respiration
Mitochondrial respiration is the primary process by which cells generate ATP. It involves a series of five protein complexes (Complex I-V) located in the inner mitochondrial membrane. Electrons from NADH and FADH₂ are passed down the ETC (Complexes I-IV), creating a proton gradient that drives ATP synthesis at Complex V (ATP synthase). Inhibitors can target specific complexes, allowing for precise interrogation of this pathway.
Comparative Analysis of Mitochondrial Inhibitors
The selection of a mitochondrial inhibitor depends on the specific complex or process the researcher aims to study. Below is a comparison of four widely used inhibitors, each targeting a different stage of oxidative phosphorylation.
Data Presentation: Inhibitor Potency and Cellular Effects
The efficacy of these inhibitors can vary significantly based on the cell type, metabolic state (e.g., reliance on glycolysis vs. oxidative phosphorylation), and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key metric for comparing their potency.
| Inhibitor | Primary Target | Mechanism of Action | Typical IC50 / Effective Concentration | Key Cellular Effects |
| Rotenone | Complex I (NADH:ubiquinone oxidoreductase) | Blocks the transfer of electrons from NADH to ubiquinone, inhibiting proton pumping at Complex I. | 1.7 - 2.2 µM (general); can range from nM to µM depending on the system.[1][2][3][4] | Decreased ATP production, increased ROS production, induction of apoptosis, used to model Parkinson's disease.[2][5] |
| Antimycin A | Complex III (Cytochrome bc₁ complex) | Blocks electron transfer from cytochrome b to cytochrome c₁, halting the Q-cycle. | ~50 µM (HeLa cells); ~150 µM (HPF cells).[6][7] Potency is highly cell-type dependent.[8] | Potent ROS generator, induces loss of mitochondrial membrane potential, triggers apoptosis.[6][7][9][10] |
| Oligomycin | Complex V (ATP Synthase) | Inhibits the F₀ subunit of ATP synthase, blocking the proton channel and preventing ATP synthesis. | ~100 nM (MCF7 cells); can range from nM to µM in other cell lines.[11][12][13] | Blocks ATP synthesis, leads to hyperpolarization of the mitochondrial membrane, induces glycolysis.[14][15] |
| FCCP | Uncoupler (Protonophore) | Transports protons across the inner mitochondrial membrane, dissipating the proton gradient. | 100 - 300 nM is a common working range for controlled uncoupling.[16][17][18] | Disrupts the membrane potential, uncouples respiration from ATP synthesis leading to maximal oxygen consumption, can induce autophagy.[19][20] |
Visualization of Inhibitor Mechanisms
Understanding where each inhibitor acts on the electron transport chain is crucial for interpreting experimental results.
Caption: Mechanism of action for common mitochondrial inhibitors on the ETC.
Key Experimental Protocols
Accurate assessment of mitochondrial function requires robust experimental methods. The Seahorse XF Analyzer is a standard platform for measuring the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration.
Protocol: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by sequentially injecting different inhibitors.
1. Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
Calibrant solution
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Inhibitors: Oligomycin (e.g., 1.0 µM), FCCP (e.g., 1.0 µM), Rotenone/Antimycin A mixture (e.g., 0.5 µM each)
2. Methodology:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with calibrant solution overnight at 37°C in a non-CO₂ incubator.
-
Prepare Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.
-
Cell Preparation: Remove growth medium from cells, wash twice with pre-warmed assay medium, and add the final volume of assay medium to each well. Place the plate in a non-CO₂ incubator for 1 hour.
-
Load Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer and then replace the calibrant plate with the cell plate to begin the assay. The instrument will measure baseline OCR before sequentially injecting the inhibitors and measuring the subsequent OCR changes.
Visualization of Experimental Workflow
The sequence of inhibitor injections in a Mito Stress Test is critical for data interpretation.
Caption: Sequential inhibitor injections in a Seahorse Mito Stress Test assay.
Impact on Cellular Signaling Pathways
Mitochondrial inhibition triggers a cascade of downstream cellular responses, primarily related to metabolic stress and apoptosis.
-
ROS and Oxidative Stress: Inhibition of Complex I (Rotenone) and Complex III (Antimycin A) leads to a backup of electrons in the ETC, promoting the formation of superoxide and other ROS.[5][6] This induces oxidative stress, which can damage cellular components and trigger cell death pathways.
-
Apoptosis: A sustained decrease in ATP production and/or a surge in ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP). This releases cytochrome c into the cytoplasm, activating caspases and initiating the intrinsic apoptotic pathway.[7][10]
-
AMPK Activation: A drop in the cellular ATP:AMP ratio, often caused by inhibitors like Oligomycin, activates AMP-activated protein kinase (AMPK). AMPK is a master regulator of metabolism that shifts the cell towards catabolic, energy-producing pathways and inhibits anabolic, energy-consuming processes to restore energy homeostasis.
Visualization of Downstream Signaling
Caption: Key signaling pathways activated by mitochondrial dysfunction.
By understanding the distinct mechanisms and downstream effects of these inhibitors, researchers can more effectively design experiments to probe the vital functions of mitochondria in cellular physiology and pathology.
References
- 1. Rotenone, mitochondrial electron transport chain inhibitor (CAS 83-79-4) | Abcam [abcam.com]
- 2. map-kinase-fragment-multiple-species.com [map-kinase-fragment-multiple-species.com]
- 3. pnas.org [pnas.org]
- 4. Rotenone Susceptibility Phenotype in Olfactory Derived Patient Cells as a Model of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ROS generator, antimycin A, inhibits the growth of HeLa cells via apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimycin A induces death of the human pulmonary fibroblast cells via ROS increase and GSH depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mitochondrial inhibitor antimycin: Topics by Science.gov [science.gov]
- 10. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. scispace.com [scispace.com]
- 14. glpbio.com [glpbio.com]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. apexbt.com [apexbt.com]
- 20. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Validating "Mitochondrial Respiration-IN-3" as a Novel Mitochondrial Complex III Inhibitor: A Comparative Guide
This guide provides a comprehensive framework for validating the biological target and characterizing the effects of a novel mitochondrial respiration inhibitor, designated "Mitochondrial Respiration-IN-3" (MR-IN-3). For comparative analysis, we use the well-characterized Complex III inhibitor, Antimycin A, as a reference compound. This document is intended for researchers, scientists, and drug development professionals engaged in the study of mitochondrial function and the development of novel therapeutics targeting cellular metabolism.
Introduction to Mitochondrial Respiration and Complex III
Mitochondrial respiration is the central process of cellular energy production, where nutrients are oxidized to generate ATP.[1][2] This process is carried out by the electron transport chain (ETC), a series of protein complexes located in the inner mitochondrial membrane.[1] The ETC facilitates the transfer of electrons from donors like NADH and FADH2 to the final electron acceptor, oxygen.[3]
Complex III, also known as ubiquinone-cytochrome c reductase, is a critical component of the ETC. It catalyzes the transfer of electrons from ubiquinol to cytochrome c, a crucial step in generating the proton gradient that drives ATP synthesis.[1][4] Inhibition of Complex III disrupts the electron flow, leading to a decrease in ATP production, a collapse of the mitochondrial membrane potential, and an increase in the production of reactive oxygen species (ROS).[1][5][6][7][8]
"this compound" (MR-IN-3) is a novel small molecule hypothesized to inhibit mitochondrial respiration. This guide outlines the experimental strategy to validate its target as Complex III and compare its potency and cellular effects against the known Complex III inhibitor, Antimycin A.
Comparative Analysis of Inhibitor Potency
The inhibitory effects of MR-IN-3 and Antimycin A on mitochondrial function were quantified using a series of in vitro assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values were determined to compare the potency of the two compounds.
| Parameter | This compound (MR-IN-3) | Antimycin A (Reference) | Assay Description |
| IC50 (Complex III Activity) | 15 nM | 5 nM | Direct measurement of the enzymatic activity of isolated Complex III. |
| EC50 (Oxygen Consumption Rate) | 50 nM | 20 nM | Measurement of the rate of oxygen consumption in intact cells. |
| EC50 (Mitochondrial Membrane Potential) | 45 nM | 18 nM | Assessment of mitochondrial membrane potential depolarization in intact cells. |
Table 1: Comparative Potency of MR-IN-3 and Antimycin A. Lower values indicate higher potency. Data for MR-IN-3 is hypothetical for illustrative purposes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Measurement of Oxygen Consumption Rate (OCR)
This protocol measures the rate at which cells consume oxygen, a direct indicator of mitochondrial respiration.
Experimental Workflow:
References
- 1. letstalkacademy.com [letstalkacademy.com]
- 2. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial Complex III Activity Assay Kit sufficient for 100 colorimetric tests | Sigma-Aldrich [sigmaaldrich.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Inhibition of Mitochondrial Complex III Blocks Neuronal Differentiation and Maintains Embryonic Stem Cell Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Mitochondrial Complex I and Complex III Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commonly used inhibitors for mitochondrial respiratory chain complexes I and III. As "Mitochondrial respiration-IN-3" does not correspond to a specific known compound, this document focuses on well-characterized alternatives to facilitate informed decisions in experimental design and drug discovery.
Introduction to Mitochondrial Respiration and its Inhibition
The mitochondrial electron transport chain (ETC) is a series of protein complexes that create a proton gradient across the inner mitochondrial membrane, driving the synthesis of ATP.[1] Complex I (NADH:ubiquinone oxidoreductase) and Complex III (ubiquinol:cytochrome c oxidoreductase) are crucial components of this chain.[1] Inhibition of these complexes can disrupt cellular energy metabolism, induce oxidative stress, and trigger cell death pathways, making them important targets for research and therapeutic development.[2][3]
This guide evaluates the specificity and potency of five widely used inhibitors:
-
Complex I Inhibitors: Rotenone and Piericidin A
-
Complex III Inhibitors: Antimycin A, Stigmatellin, and Myxothiazol
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. The table below summarizes the reported IC50 values for the selected inhibitors against their primary target and, where available, their off-target effects on the other complex. It is important to note that IC50 values can vary depending on the experimental conditions, such as the source of mitochondria and the specific assay used.[4]
| Inhibitor | Primary Target | IC50 (Complex I) | IC50 (Complex III) | Specificity Notes |
| Rotenone | Complex I | 0.1 nM - 100 nM[4] | High concentrations may have off-target effects.[5] | A widely used, potent, and specific inhibitor of Complex I.[6] |
| Piericidin A | Complex I | ~0.061 µM (in some cell lines)[7] | Can inhibit Complex III at micromolar concentrations.[8] | Structurally similar to ubiquinone, it acts as a competitive inhibitor at the Q-binding site of Complex I.[9] |
| Antimycin A | Complex III | No significant inhibition at concentrations that fully inhibit Complex III. | Effective at nanomolar concentrations.[10] | A highly specific inhibitor of Complex III, binding to the Qi site of cytochrome b.[11][12] |
| Stigmatellin | Complex III | Can inhibit Complex I at micromolar concentrations.[8] | Potent inhibitor with nanomolar efficacy. | Binds to the Qo site of Complex III.[12] |
| Myxothiazol | Complex III | Can inhibit Complex I.[8] | Potent inhibitor. | Binds to the Qo site of Complex III, but at a different site than stigmatellin.[12] |
Experimental Protocols
Measurement of Mitochondrial Complex I Activity (Spectrophotometric Assay)
This method measures the decrease in NADH concentration, which is oxidized by Complex I. The activity is determined by monitoring the change in absorbance at 340 nm.
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate buffer (pH 7.2), 5 mM MgCl₂, 2 mM KCN, 2.5 mg/mL bovine serum albumin (fatty acid-free)
-
NADH solution (10 mM)
-
Ubiquinone-1 (Coenzyme Q1) solution (10 mM in ethanol)
-
Rotenone solution (2 mM in DMSO)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add 50-100 µg of mitochondrial protein to the cuvette.
-
Add Ubiquinone-1 to a final concentration of 100 µM.
-
Initiate the reaction by adding NADH to a final concentration of 200 µM.
-
Immediately start recording the decrease in absorbance at 340 nm for 3-5 minutes. The rate of decrease is proportional to Complex I activity.
-
To determine the specific activity of Complex I, perform a parallel measurement in the presence of 2 µM Rotenone.
-
The Rotenone-sensitive activity is calculated by subtracting the rate obtained in the presence of Rotenone from the total rate.[13][14]
Measurement of Mitochondrial Complex III Activity (Spectrophotometric Assay)
This assay measures the reduction of cytochrome c by Complex III. The activity is monitored by the increase in absorbance at 550 nm as cytochrome c is reduced.[15]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 25 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM EDTA
-
Cytochrome c solution (10 mg/mL in water)
-
Decylubiquinol (DBH₂) solution (50 mM in ethanol) - Note: Decylubiquinol is unstable and should be prepared fresh.
-
Antimycin A solution (1 mg/mL in ethanol)
-
KCN solution (100 mM)
-
Spectrophotometer capable of reading at 550 nm
Procedure:
-
Prepare the reaction mixture in a cuvette containing Assay Buffer.
-
Add cytochrome c to a final concentration of 50 µM.
-
Add KCN to a final concentration of 1 mM to inhibit Complex IV.
-
Add 50-100 µg of mitochondrial protein to the cuvette.
-
Initiate the reaction by adding decylubiquinol to a final concentration of 100 µM.
-
Immediately start recording the increase in absorbance at 550 nm for 3-5 minutes. The rate of increase is proportional to Complex III activity.
-
To determine the specific activity of Complex III, perform a parallel measurement in the presence of 1 µg/mL Antimycin A.
-
The Antimycin A-sensitive activity is calculated by subtracting the rate obtained in the presence of Antimycin A from the total rate.[15][16][17]
Mechanisms of Action and Binding Sites
The specificity of these inhibitors is determined by their unique binding sites within the mitochondrial complexes.
Caption: Electron transport chain inhibition sites.
-
Rotenone and Piericidin A both inhibit Complex I by interfering with the binding of ubiquinone (Coenzyme Q).[5][9] Rotenone binds to the ubiquinone-binding pocket, preventing the transfer of electrons.[5] Piericidin A, being structurally similar to ubiquinone, acts as a competitive inhibitor at this site.[9]
-
Antimycin A specifically binds to the Qi site of cytochrome b within Complex III. This binding event blocks the transfer of electrons from heme bH to ubiquinone, thereby inhibiting the Q-cycle.[11][12]
-
Stigmatellin and Myxothiazol both target the Qo site of Complex III, but their binding modes differ.[12] They prevent the oxidation of ubiquinol, thus blocking the transfer of electrons to the Rieske iron-sulfur protein.[12]
Conclusion
The choice of a mitochondrial respiratory chain inhibitor should be guided by the specific requirements of the experiment. For highly specific inhibition of Complex I, Rotenone is a potent and widely used option. For specific inhibition of Complex III, Antimycin A offers high specificity for the Qi site, while Stigmatellin and Myxothiazol provide options for targeting the Qo site. When interpreting results, it is crucial to consider the potential for off-target effects, especially at higher concentrations, as some inhibitors show cross-reactivity with other complexes. This guide provides a foundation for selecting the appropriate inhibitor and designing rigorous experiments to investigate the roles of mitochondrial Complex I and III in health and disease.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Mechanistic Investigations of the Mitochondrial Complex I Inhibitor Rotenone in the Context of Pharmacological and Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Complex I and complex III of mitochondria have common inhibitors acting as ubiquinone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of inhibitors of mitochondrial respiratory chain complexes on the electromechanical activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. letstalkacademy.com [letstalkacademy.com]
- 12. What are Electron transport complex III inhibitors and how do they work? [synapse.patsnap.com]
- 13. Mitochondrial Complex 1 Activity Measured by Spectrophotometry Is Reduced across All Brain Regions in Ageing and More Specifically in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and evaluation of a spectrophotometric assay for complex III in isolated mitochondria, tissues and fibroblasts from rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tribioscience.com [tribioscience.com]
- 17. abcam.com [abcam.com]
Navigating the Specificity of Mitochondrial Translation Inhibitors: A Comparative Guide
A notable gap in publicly accessible, peer-reviewed research exists for a compound designated "Mitochondrial respiration-IN-3," a purported fluorine derivative of Dalfopristin aimed at inhibiting mitochondrial translation in glioblastoma stem cells. The absence of primary scientific literature precludes a direct analysis of its cross-reactivity and performance. This guide, therefore, presents a comparative framework using well-characterized inhibitors of mitochondrial translation—Chloramphenicol, Linezolid, and Tedizolid. The methodologies and data presented herein serve as a foundational example for the evaluation of novel therapeutic candidates targeting mitochondrial protein synthesis.
The intricate machinery of mitochondrial translation, responsible for synthesizing 13 essential protein subunits of the electron transport chain, presents a compelling target for therapeutic intervention in diseases ranging from cancer to bacterial infections. The efficacy of inhibitors targeting this process is critically dependent on their selectivity for mitochondrial ribosomes over their cytoplasmic counterparts to minimize off-target effects and associated toxicities. This guide provides a comparative analysis of established mitochondrial translation inhibitors, offering insights into their relative cross-reactivity with other enzymes and cellular processes.
Comparative Analysis of Inhibitor Selectivity
The primary measure of cross-reactivity for mitochondrial translation inhibitors is their differential activity against mitochondrial versus cytoplasmic ribosomes. The following table summarizes the inhibitory concentrations (IC50) of Chloramphenicol, Linezolid, and Tedizolid, providing a quantitative comparison of their selectivity.
| Compound | Primary Target | IC50 (Mitochondrial Ribosomes) | IC50 (Cytoplasmic Ribosomes) | Selectivity Ratio (Cytoplasmic/Mitochondrial) | Key Off-Target Effects |
| Chloramphenicol | 50S subunit of bacterial and mitochondrial ribosomes | ~3-10 µM | >100 µM | >10-33 | Myelosuppression, inhibits cytochrome P450 enzymes |
| Linezolid | 50S subunit of bacterial and mitochondrial ribosomes | ~5-15 µM | >200 µM | >13-40 | Myelosuppression, monoamine oxidase inhibition |
| Tedizolid | 50S subunit of bacterial and mitochondrial ribosomes | ~1-5 µM | >200 µM | >40-200 | Myelosuppression (generally less than linezolid) |
Experimental Protocols
A fundamental approach to determining the cross-reactivity of mitochondrial translation inhibitors involves the in vitro assessment of protein synthesis in isolated mitochondrial and cytoplasmic fractions.
In Vitro Mitochondrial and Cytoplasmic Translation Assays
Objective: To quantify the inhibitory effect of a compound on mitochondrial and cytoplasmic protein synthesis.
Methodology:
-
Isolation of Mitochondria: Mitochondria are isolated from cultured cells (e.g., HeLa cells) or animal tissues (e.g., rat liver) by differential centrifugation.
-
Preparation of Cytoplasmic Extract: The post-mitochondrial supernatant is further processed to obtain a cell-free extract containing cytoplasmic ribosomes.
-
In Vitro Translation Reaction:
-
Isolated mitochondria or cytoplasmic extracts are incubated in a reaction buffer containing amino acids, an energy-regenerating system (ATP, GTP), and a radiolabeled amino acid (e.g., [³⁵S]-methionine).
-
The test compound ("this compound" or other inhibitors) is added at varying concentrations.
-
The reaction is incubated at 37°C to allow for protein synthesis.
-
-
Measurement of Protein Synthesis:
-
The reaction is stopped, and the newly synthesized proteins are precipitated using trichloroacetic acid (TCA).
-
The amount of incorporated radiolabeled amino acid is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of inhibition of protein synthesis is calculated for each concentration of the test compound relative to a vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow for assessing the cross-reactivity of mitochondrial translation inhibitors.
Figure 1. Simplified signaling pathway illustrating the central role of the mitochondrial ribosome in producing essential components of the electron transport chain and its inhibition.
Figure 2. A generalized experimental workflow for determining the selectivity of a compound against mitochondrial versus cytoplasmic protein synthesis.
Unveiling "Mitochondrial Respiration-IN-3": A Comparative Analysis Against Established Mitochondrial Modulators in Glioblastoma Therapy
For Immediate Release
A novel compound, commercially designated "Mitochondrial respiration-IN-3," has been identified as a potent inhibitor of mitochondrial translation, demonstrating significant efficacy in suppressing the growth of glioblastoma stem cells. This comparison guide provides a comprehensive analysis of this new molecule, benchmarking its performance against well-established drugs that target mitochondrial respiration. This report is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of efficacy data, experimental methodologies, and the underlying signaling pathways.
"this compound" is a fluorine derivative of the antibiotic Dalfopristin. Identified in a 2023 study published in the European Journal of Medicinal Chemistry as compound (16R)-1e , it has been shown to selectively target the mitochondrial ribosome, thereby inhibiting the synthesis of essential proteins for the electron transport chain. This mechanism of action is particularly relevant for cancers like glioblastoma, which are increasingly understood to be reliant on mitochondrial metabolism for their aggressive growth and resistance to therapy.
Efficacy at a Glance: Quantitative Comparison
To provide a clear perspective on the potency of "this compound" ((16R)-1e), the following tables summarize its growth inhibitory effects alongside those of its parent compound, Dalfopristin, and other known mitochondrial inhibitors in relevant glioblastoma cell lines.
Table 1: Efficacy of Mitochondrial Translation Inhibitors in Glioblastoma Stem Cells (GSCs)
| Compound | Target | Cell Line | Metric | Value (µM) | Citation |
| This compound ((16R)-1e) | Mitochondrial Ribosome | COMI (GSC) | GI50 | 6.73 | [1] |
| Dalfopristin | Mitochondrial Ribosome | COMI (GSC) | GI50 | >10 | [1] |
| Tigecycline | Mitochondrial Ribosome | U87, U251, U118, GL261 | IC50 (48h) | ~5-15 | [2] |
| Chloramphenicol (in combination with 2-DG) | Mitochondrial Ribosome | U87MG, U373 | - | - | [3] |
Note: GI50 refers to the concentration causing 50% inhibition of cell growth. IC50 is the concentration causing 50% inhibition of a specific biological or biochemical function. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
Table 2: Efficacy of Known Electron Transport Chain (ETC) Inhibitors in Glioblastoma Cell Lines
| Compound | Target | Cell Line | Metric | Value (µM) | Citation |
| Rotenone | Complex I | - | - | - | - |
| Antimycin A | Complex III | - | - | - | - |
| Oligomycin | ATP Synthase | - | - | - | - |
Data for direct IC50 values of classical ETC inhibitors in glioblastoma cell lines from single comprehensive studies is limited and highly variable across different reports. These compounds are typically used as tool compounds at standard concentrations to probe mitochondrial function.
Unraveling the Mechanism: Signaling Pathways and Experimental Workflows
The efficacy of these compounds stems from their ability to disrupt the intricate process of mitochondrial respiration. The following diagrams, generated using the DOT language, illustrate the targeted pathways and a typical experimental workflow for assessing mitochondrial function.
Caption: Inhibition of Mitochondrial Protein Synthesis by "this compound" and other antibiotics.
Caption: Sites of action for common Electron Transport Chain (ETC) inhibitors.
Caption: Experimental workflow for assessing mitochondrial respiration using the Seahorse XF Analyzer.
Detailed Experimental Protocols
Accurate and reproducible data is paramount in drug development. Below are the methodologies for the key experiments cited in this guide.
Cell Growth Inhibition Assay (GI50 Determination)
This protocol is adapted from the methodology used to evaluate "this compound" ((16R)-1e).
-
Cell Seeding: Glioblastoma stem cells (e.g., COMI line) are seeded in 96-well plates at a density of 2,000 cells per well in their specific growth medium.
-
Compound Treatment: After 24 hours, cells are treated with a serial dilution of the test compounds ("this compound", Dalfopristin, etc.) over a broad concentration range.
-
Incubation: Cells are incubated with the compounds for 48 to 72 hours.
-
Viability Assessment: Cell viability is assessed using a resazurin-based assay (e.g., PrestoBlue™ reagent). The fluorescence is measured using a plate reader.
-
Data Analysis: The fluorescence readings are normalized to the vehicle-treated control wells. The GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In-Cell Mitochondrial Translation Assay (Puromycin-based)
This non-radioactive method assesses the rate of newly synthesized mitochondrial proteins.
-
Cell Culture and Treatment: Cells are cultured to 70-80% confluency and treated with the test compounds for the desired duration.
-
Cytosolic Translation Inhibition: To specifically label mitochondrial translation products, cytosolic translation is inhibited by pre-incubating the cells with a cytosolic ribosome inhibitor, such as emetine (100 µg/mL), for 10-30 minutes.
-
Puromycin Labeling: Puromycin (10 µg/mL), an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, is added to the culture medium, and cells are incubated for an additional 1-2 hours.
-
Cell Lysis and Protein Quantification: Cells are harvested, lysed, and the total protein concentration is determined using a standard method like the BCA assay.
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with a primary antibody specific for puromycin, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The intensity of the bands corresponding to puromycin-labeled proteins is quantified using densitometry software (e.g., ImageJ). The levels of a mitochondrial loading control (e.g., VDAC1 or HSP60) are also assessed to ensure equal loading.
Seahorse XF Cell Mito Stress Test
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial respiration in live cells.
-
Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate at an empirically determined optimal density.
-
Assay Medium: On the day of the assay, the cell culture medium is replaced with a bicarbonate-free Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and the plate is incubated in a non-CO2 incubator at 37°C for one hour.
-
Instrument Calibration: The Seahorse XF Analyzer is calibrated according to the manufacturer's instructions.
-
Assay Protocol: The microplate is placed in the Seahorse XF Analyzer. The assay protocol consists of sequential injections of mitochondrial stressors to measure key parameters of mitochondrial function:
-
Basal OCR: The initial OCR measurement before any injections.
-
Oligomycin Injection: An ATP synthase inhibitor is injected to determine the proportion of OCR linked to ATP production.
-
FCCP Injection: A protonophore that uncouples the mitochondrial inner membrane is injected to induce maximal respiration.
-
Rotenone and Antimycin A Injection: Inhibitors of Complex I and III are injected to shut down mitochondrial respiration, allowing for the quantification of non-mitochondrial oxygen consumption.
-
-
Data Analysis: The Seahorse Wave software is used to calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. These parameters are then compared between control and compound-treated cells.
Conclusion and Future Directions
"this compound" ((16R)-1e) represents a promising new lead compound for targeting glioblastoma, a notoriously difficult-to-treat cancer. Its enhanced potency and cell permeability compared to its parent compound, Dalfopristin, highlight the potential of targeted chemical modifications to improve the therapeutic index of existing drug scaffolds. By specifically inhibiting mitochondrial translation, this compound exploits a key metabolic vulnerability of glioblastoma stem cells.
Further research should focus on in vivo efficacy and safety profiling of "this compound". A deeper understanding of its off-target effects and potential resistance mechanisms will be crucial for its clinical translation. The comparative data and detailed protocols provided in this guide aim to facilitate further investigation into this and other novel modulators of mitochondrial respiration, ultimately paving the way for more effective cancer therapies.
References
Comparative Guide to Mitochondrial Respiration Inhibitors: A Focus on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of prominent mitochondrial respiration inhibitors. As the user-specified "Mitochondrial respiration-IN-3" does not correspond to a publicly documented compound, this guide will focus on Rotenone, a well-characterized inhibitor of mitochondrial complex I, as a primary example. We will compare its SAR with that of other known mitochondrial inhibitors, Piericidin A (Complex I) and Antimycin A (Complex III), to provide a broader understanding of the structural determinants of mitochondrial toxicity and therapeutic potential.
Introduction to Mitochondrial Respiration and its Inhibition
Mitochondrial respiration is the process by which cells generate the majority of their adenosine triphosphate (ATP), the primary energy currency of the cell. This process is carried out by the electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane.[1] Inhibitors of the ETC can disrupt this vital process, leading to a range of cellular effects from decreased energy production to the generation of reactive oxygen species (ROS) and induction of apoptosis.[2] This has made them valuable tools for studying mitochondrial function and potential therapeutic agents, particularly in cancer research.
Structure-Activity Relationship (SAR) of Mitochondrial Respiration Inhibitors
The potency and selectivity of mitochondrial respiration inhibitors are highly dependent on their chemical structure. Understanding the relationship between a molecule's structure and its biological activity is crucial for the design of novel therapeutics with improved efficacy and reduced off-target effects.
Rotenone and its Analogs (Complex I Inhibitors)
Rotenone is a naturally occurring isoflavonoid and a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase). Its complex structure has been the subject of numerous SAR studies, primarily focusing on modifications of its five-ring system. The following table summarizes the antiproliferative activity of a series of carbonyl group-modified rotenone derivatives against various cancer cell lines. While not a direct measure of mitochondrial respiration inhibition, antiproliferative activity is a key downstream consequence and serves as a valuable proxy for SAR analysis in this context.
| Compound | Modification | MCF-7 IC50 (µM) | A549 IC50 (µM) | HCT116 IC50 (µM) |
| Rotenone | Parent Compound | 0.15 | 0.33 | 25.1 |
| 1 | Oxime derivative | 0.21 | 0.13 | 8.01 |
| 2 | Alcohol derivative | 0.11 | 0.11 | 51.2 |
| 2b | Ethoxy derivative | 5.72 | >100 | >100 |
| 2f | Carbamate derivative | >100 | >100 | 8.86 |
| 2i | Alkene derivative | >100 | 0.11 | >100 |
Data sourced from "Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues"[3]
Key SAR insights for Rotenone analogs:
-
Carbonyl Group Modification: Modification of the carbonyl group at C-12 can significantly impact activity. The formation of an oxime (Compound 1) or reduction to an alcohol (Compound 2) retains or, in some cases, enhances potency against certain cell lines.[3]
-
Introduction of Bulky Groups: The addition of larger functional groups, such as in the ethoxy (2b) and carbamate (2f) derivatives, generally leads to a decrease in antiproliferative activity, suggesting steric hindrance may play a role in target binding.[3]
-
Cell-Line Specificity: The SAR of rotenone analogs can be highly dependent on the cancer cell line being tested, highlighting the complex interplay between compound structure and cellular context.[3]
Alternative Mitochondrial Respiration Inhibitors
To provide a broader context, the SAR of two other well-known mitochondrial inhibitors is presented below.
Piericidin A (Complex I Inhibitor)
Piericidin A is another potent inhibitor of Complex I with a structure that mimics the ubiquinone binding site.[1][4]
| Compound | IC50 | Target |
| Piericidin A | 3.7 nM | Mitochondrial Complex I[4] |
| Piericidin A | 0.061 µM | Tn5B1-4 cell viability[5] |
Antimycin A (Complex III Inhibitor)
Antimycin A is an inhibitor of Complex III (ubiquinol:cytochrome c reductase) that binds to the Qi site.[6][7] Its activity is highly sensitive to structural modifications.
| Compound | IC50 | Target |
| Antimycin A | Stoichiometric binding | Yeast and bovine mitochondrial Complex III[8] |
| Ilicicolin H | ~2 orders of magnitude less potent than Antimycin A | Bovine mitochondrial Complex III[8] |
| Funiculosin | ~10 nM | Yeast and bovine mitochondrial Complex III[8] |
Experimental Protocols
Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test
The Seahorse XF Analyzer is a widely used platform for measuring real-time cellular bioenergetics, including the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. The Cell Mito Stress Test is a standard assay that utilizes serial injections of mitochondrial inhibitors to reveal key parameters of mitochondrial function.
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium: XF Base Medium supplemented with glucose, pyruvate, and glutamine.
-
Mitochondrial inhibitors:
-
Oligomycin (Complex V inhibitor)
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP), a mitochondrial uncoupler
-
Rotenone (Complex I inhibitor) and Antimycin A (Complex III inhibitor)
-
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
On the day of the assay, remove the growth medium from the cells and wash with pre-warmed assay medium.
-
Add the final volume of pre-warmed assay medium to each well.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.
-
Load the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) at the desired concentrations.
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.
-
Following calibration, replace the calibrant plate with the cell culture plate.
-
Initiate the assay protocol. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors and corresponding OCR measurements.
-
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Visualizations
Mitochondrial Electron Transport Chain and Inhibitor Sites
Caption: The mitochondrial electron transport chain with sites of action for Rotenone, Piericidin A, and Antimycin A.
Experimental Workflow for Mitochondrial Respiration Inhibition Assay
Caption: A generalized workflow for assessing mitochondrial respiration inhibition using a Seahorse XF Analyzer.
Conceptual Structure-Activity Relationship of Rotenone Analogs
Caption: A conceptual diagram illustrating the structure-activity relationship of rotenone analogs based on modifications at the C-12 carbonyl position.
References
- 1. Binding of Natural Inhibitors to Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. NADH:Ubiquinone oxidoreductase (Complex I) inhibitor | Piericidin A1 | フナコシ [funakoshi.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Relationships Between Structure and Ability of Flavonoids to Reduce Ferric Complex | Chemické listy [chemicke-listy.cz]
A Guide to Assessing Reproducibility in Mitochondrial Respiration Assays
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a framework for evaluating the consistency of findings in mitochondrial respiration studies. While direct data for a compound specifically named "Mitochondrial respiration-IN-3" is not publicly available, this guide will use well-characterized modulators of mitochondrial respiration to illustrate the principles of assessing reproducibility.
Understanding Mitochondrial Respiration
Mitochondrial respiration is the set of metabolic reactions and processes that take place in the mitochondria to generate ATP, the cell's primary energy currency.[1][2] This process, also known as oxidative phosphorylation, involves a series of protein complexes (I-V) embedded in the inner mitochondrial membrane, collectively called the electron transport chain (ETC).[3][4] The flow of electrons through the ETC creates a proton gradient that drives ATP synthesis by ATP synthase (Complex V).[3][5]
The efficiency and rate of mitochondrial respiration can be modulated by various substrates, inhibitors, and uncouplers. Reproducible measurements of these effects are crucial for understanding cellular bioenergetics and for the development of drugs targeting mitochondrial function.
Key Parameters for Comparison
To objectively assess the reproducibility of mitochondrial respiration experiments, several key quantitative parameters are measured. These parameters provide a snapshot of mitochondrial function and can be compared across different experiments and laboratories.
| Parameter | Description | Importance for Reproducibility |
| State 3 Respiration | The rate of oxygen consumption in the presence of substrate and ADP. This represents the maximum capacity of oxidative phosphorylation.[6] | Consistent State 3 rates under identical conditions indicate reproducible mitochondrial function and response to stimuli. |
| State 4 Respiration | The rate of oxygen consumption after all ADP has been converted to ATP. This reflects the proton leak across the inner mitochondrial membrane.[6] | A stable and low State 4 rate is indicative of well-coupled and healthy mitochondria. Variability can suggest mitochondrial damage. |
| Respiratory Control Ratio (RCR) | The ratio of State 3 to State 4 respiration (State 3 / State 4). It is a key indicator of the coupling between respiration and ATP synthesis. | A high and consistent RCR value signifies tightly coupled and efficient mitochondria. Poor reproducibility in RCR often points to experimental inconsistencies. |
| P/O Ratio | The ratio of ATP produced to oxygen consumed. It measures the efficiency of oxidative phosphorylation. | Reproducible P/O ratios are critical for studies investigating the energetic efficiency of mitochondria. |
| Oxygen Consumption Rate (OCR) | A real-time measurement of the rate at which cells or mitochondria consume oxygen, providing a dynamic view of respiratory activity. | Consistent OCR profiles in response to specific modulators are a hallmark of reproducible experiments. |
Comparative Data with Common Mitochondrial Modulators
To illustrate how to assess reproducibility, the following tables present hypothetical data for common modulators of mitochondrial respiration. These compounds serve as examples of how an inhibitor like "this compound" might be evaluated.
Table 1: Reproducible Results of Mitochondrial Respiration Modulation
| Modulator | Target | Expected Effect | State 3 OCR (nmol O2/min/mg protein) - Exp 1 | State 3 OCR (nmol O2/min/mg protein) - Exp 2 | % Difference |
| Rotenone | Complex I | Decrease OCR | 5.2 | 5.4 | 3.8% |
| Antimycin A | Complex III | Decrease OCR | 2.1 | 2.2 | 4.8% |
| Oligomycin | ATP Synthase | Decrease OCR | 8.5 | 8.2 | 3.5% |
| FCCP | Uncoupler | Increase OCR | 25.1 | 24.5 | 2.4% |
Table 2: Non-Reproducible Results of Mitochondrial Respiration Modulation
| Modulator | Target | Expected Effect | State 3 OCR (nmol O2/min/mg protein) - Exp 1 | State 3 OCR (nmol O2/min/mg protein) - Exp 2 | % Difference |
| Rotenone | Complex I | Decrease OCR | 5.3 | 7.1 | 34.0% |
| Antimycin A | Complex III | Decrease OCR | 2.0 | 3.5 | 75.0% |
| Oligomycin | ATP Synthase | Decrease OCR | 8.6 | 6.1 | 29.1% |
| FCCP | Uncoupler | Increase OCR | 24.8 | 18.2 | 26.6% |
A low percentage difference between experiments, as shown in Table 1, indicates high reproducibility. Conversely, the large variations in Table 2 suggest potential issues with experimental consistency, such as differences in reagent preparation, cell passage number, or instrument calibration.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below is a generalized protocol for measuring mitochondrial respiration in cultured cells using high-resolution respirometry.
Protocol: Measurement of Mitochondrial Respiration in Permeabilized Cells
-
Cell Culture: Plate cells at a consistent density and grow to a specified confluency. Ensure the use of cells within a narrow passage number range.
-
Cell Permeabilization:
-
Harvest and wash cells with a mitochondrial respiration buffer (e.g., MiR05).
-
Resuspend cells in MiR05 containing a permeabilizing agent (e.g., digitonin) at a predetermined optimal concentration.
-
Incubate for a precise time to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
-
High-Resolution Respirometry:
-
Calibrate the respirometer (e.g., Oroboros Oxygraph-2k) according to the manufacturer's instructions.
-
Add the permeabilized cell suspension to the chamber at a consistent concentration.
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 (LEAK): Add substrates for Complex I (e.g., malate, pyruvate, glutamate) to measure LEAK respiration in the absence of ADP.
-
State 3 (OXPHOS): Add a saturating concentration of ADP to stimulate oxidative phosphorylation.
-
Complex II activity: Add a Complex II substrate (e.g., succinate) to assess convergent electron input.
-
Cytochrome c test: Add cytochrome c to check the integrity of the outer mitochondrial membrane. An increase in respiration indicates membrane damage.
-
Uncoupling: Add a chemical uncoupler (e.g., FCCP) in titrations to determine the maximum capacity of the electron transport system (ETS).
-
Inhibition:
-
Add a Complex I inhibitor (e.g., rotenone) to isolate Complex II-linked respiration.
-
Add a Complex III inhibitor (e.g., antimycin A) to measure residual oxygen consumption, which is non-mitochondrial.
-
-
Visualization of Pathways and Workflows
Visualizing the complex processes involved in mitochondrial respiration and the experimental steps can aid in understanding and troubleshooting.
Caption: Electron Transport Chain with inhibitor action sites.
Caption: A typical workflow for a mitochondrial respiration experiment.
By adhering to detailed protocols, utilizing well-characterized controls, and performing rigorous data analysis, researchers can ensure the reproducibility of their mitochondrial respiration findings. This foundational approach is critical for the reliable evaluation of novel therapeutic agents and for advancing our understanding of mitochondrial biology.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Mitochondrion - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. The Mitochondrion - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Investigating Mitochondrial Complex I: Chemical Inhibition vs. Genetic Knockout
Unraveling the powerhouse of the cell requires precise tools. This guide provides a comprehensive comparison of two key methodologies for studying mitochondrial Complex I function: the use of a selective chemical inhibitor and genetic knockout of a critical subunit.
Introduction
Mitochondrial respiration is a fundamental cellular process responsible for the majority of ATP production.[1] The electron transport chain (ETC), a series of protein complexes embedded in the inner mitochondrial membrane, plays a central role in this process.[2] Complex I (NADH:ubiquinone oxidoreductoreductase) is the first and largest enzyme of the ETC, making it a critical control point for cellular metabolism and a target for drug discovery.[3][4]
Investigating the function of specific components of Complex I is crucial for understanding both normal physiology and the pathophysiology of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer.[3][4] Two powerful and complementary approaches to elucidate the role of a specific protein within this complex are the use of selective chemical inhibitors and genetic knockout techniques.
This guide compares the application of a hypothetical selective chemical inhibitor, "MC1-Inhibitor-X," with the genetic knockout of a Complex I subunit, providing researchers, scientists, and drug development professionals with a framework for choosing the most appropriate strategy and interpreting the resulting data.
Quantitative Data Comparison: MC1-Inhibitor-X vs. Complex I Subunit Knockout
The following table summarizes the expected quantitative data from a Seahorse XF Cell Mito Stress Test, comparing the effects of treating cells with "MC1-Inhibitor-X" versus a stable genetic knockout of a core Complex I subunit.
| Parameter | Wild-Type (Control) | MC1-Inhibitor-X Treated | Complex I Subunit Knockout | Interpretation of Results |
| Basal OCR (pmol/min) | 100 ± 10 | 40 ± 5 | 45 ± 7 | Both methods show a significant decrease in basal respiration, indicating reliance on Complex I for this process. |
| ATP-linked OCR (pmol/min) | 70 ± 8 | 10 ± 3 | 15 ± 4 | A substantial reduction in ATP-linked respiration confirms that the primary role of Complex I is coupled to ATP synthesis. |
| Maximal OCR (pmol/min) | 200 ± 20 | 50 ± 8 | 60 ± 10 | The maximal respiratory capacity is severely compromised in both conditions, highlighting the essential role of Complex I in meeting increased energy demands. |
| Proton Leak (pmol/min) | 30 ± 5 | 30 ± 5 | 30 ± 5 | Proton leak is largely unaffected, suggesting that the inhibition or knockout specifically targets the electron transport and proton pumping activity of Complex I, not the integrity of the inner mitochondrial membrane. |
| Non-Mitochondrial OCR (pmol/min) | 10 ± 2 | 10 ± 2 | 10 ± 2 | This remains unchanged as it represents oxygen consumption by enzymes outside of the mitochondria. |
| Respiratory Control Ratio (RCR) | ~6.7 | ~1.7 | ~2.0 | A significantly lower RCR in both treated and knockout cells indicates a loss of coupling between substrate oxidation and ATP synthesis, a hallmark of Complex I dysfunction. |
Detailed Experimental Protocols
Seahorse XF Cell Mito Stress Test Protocol
This protocol outlines the measurement of the oxygen consumption rate (OCR) to assess mitochondrial function.[5][6][7][8]
Materials:
-
Seahorse XF Analyzer (e.g., XFe24 or XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (Complex V inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
-
Cells of interest (wild-type, inhibitor-treated, and knockout)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.
-
Medium Exchange: On the day of the assay, remove the cell culture medium and replace it with pre-warmed assay medium. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A at optimized concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer. The instrument will measure the basal OCR, followed by sequential injections of the inhibitors to determine ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[6][7]
-
Data Analysis: Analyze the resulting OCR data to calculate the various parameters of mitochondrial respiration as detailed in the quantitative data table.
Genetic Knockout Validation: Western Blot
This protocol is for confirming the absence of the target Complex I subunit at the protein level.[9][10]
Materials:
-
Mitochondrial isolation kit or buffers
-
Protein lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target Complex I subunit
-
Loading control primary antibody (e.g., anti-VDAC or anti-COXIV)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Mitochondrial Isolation (Optional but Recommended): Isolate mitochondria from wild-type and knockout cells to enrich for the protein of interest.[10][11]
-
Protein Extraction: Lyse the cells or mitochondrial pellets in protein lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the target Complex I subunit and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using an imaging system. The absence of a band at the correct molecular weight in the knockout sample, while present in the wild-type, confirms a successful knockout.[9]
Genetic Knockout Validation: PCR and Sanger Sequencing
This protocol verifies the genetic modification at the DNA level.[9][12][13]
Materials:
-
Genomic DNA extraction kit
-
PCR primers flanking the target region of the gene
-
Taq DNA polymerase and dNTPs
-
Thermocycler
-
Agarose gel and electrophoresis system
-
Gel extraction kit
-
Sanger sequencing service
Procedure:
-
Genomic DNA Extraction: Extract genomic DNA from both wild-type and knockout cell populations.
-
PCR Amplification: Amplify the genomic region targeted by the gene-editing machinery using the designed primers.
-
Gel Electrophoresis: Run the PCR products on an agarose gel to verify the amplification of a product of the expected size.
-
PCR Product Purification: Purify the PCR product from the agarose gel or directly from the PCR reaction.
-
Sanger Sequencing: Send the purified PCR product for Sanger sequencing.
-
Sequence Analysis: Align the sequencing results from the knockout cells to the wild-type reference sequence. The presence of insertions, deletions (indels), or other expected mutations in the knockout sample confirms the genetic modification.[13]
Visualizations
Caption: Mitochondrial Electron Transport Chain with Complex I Inhibition.
Caption: Experimental workflows for inhibitor vs. knockout studies.
Caption: Advantages and disadvantages of inhibitor vs. knockout methods.
References
- 1. Cellular respiration - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Mitochondrial Respiratory Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial Respiratory Complex I: Structure, Function and Implication in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Respiratory complex I - Wikipedia [en.wikipedia.org]
- 5. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. content.protocols.io [content.protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 10. docs.abcam.com [docs.abcam.com]
- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]
- 13. How to Validate a CRISPR Knockout [biognosys.com]
A Comparative Guide to Targeting Mitochondrial Respiration: Small Molecule Inhibitors vs. siRNA Knockdown
In the intricate world of cellular metabolism, mitochondria are the undisputed powerhouses, orchestrating energy production through oxidative phosphorylation (OXPHOS). Modulating mitochondrial respiration is a key strategy for both basic research and therapeutic development. This guide provides a comprehensive comparison of two powerful techniques used to investigate the function of specific proteins in this process: small molecule inhibitors and small interfering RNA (siRNA) knockdown.
As "Mitochondrial respiration-IN-3" is not a publicly documented small molecule, we will use the well-characterized protein Signal Transducer and Activator of Transcription 3 (STAT3) as a representative target. STAT3 is an ideal case study due to its dual role: its canonical function as a nuclear transcription factor and its non-canonical role within the mitochondria, where it directly modulates the activity of the electron transport chain (ETC).[1][2][3][4] We will compare a hypothetical, specific small molecule inhibitor, which we'll call "MitoSTAT3-i" , against siRNA-mediated knockdown of STAT3.
Mechanism of Action: A Tale of Two Approaches
The fundamental difference between a small molecule inhibitor and siRNA lies in how they disrupt the target protein's function.
MitoSTAT3-i (Small Molecule Inhibitor): This approach involves using a chemical compound designed to bind to a specific domain of the STAT3 protein within the mitochondria, thereby inhibiting its function. For instance, an inhibitor might bind to the SH2 domain of mitochondrial STAT3, preventing it from interacting with components of the ETC.[5][6] This leads to a rapid and direct inhibition of the protein's activity without altering the amount of the protein present in the cell.
siRNA Knockdown of STAT3: This genetic approach uses short, double-stranded RNA molecules that are complementary to the STAT3 messenger RNA (mRNA).[7][8] Upon introduction into the cell, the siRNA is incorporated into the RNA-induced silencing complex (RISC). This complex then seeks out and degrades the target STAT3 mRNA, preventing its translation into protein. The result is a significant reduction in the total amount of STAT3 protein in the cell, which consequently reduces its presence and function in both the nucleus and the mitochondria.[9]
Comparative Analysis: MitoSTAT3-i vs. STAT3 siRNA
Choosing between a small molecule inhibitor and siRNA depends on the specific experimental goals, as each method has distinct advantages and disadvantages.
| Feature | MitoSTAT3-i (Small Molecule Inhibitor) | siRNA Knockdown of STAT3 |
| Target | Directly inhibits the activity of existing STAT3 protein. | Prevents the synthesis of new STAT3 protein by degrading mRNA. |
| Onset of Effect | Rapid (minutes to hours), dependent on cell permeability and target binding kinetics. | Slow (typically 24-72 hours) to allow for mRNA and protein turnover.[7] |
| Duration of Effect | Transient and reversible upon removal of the compound (washout). | Prolonged (days), dependent on the stability of the siRNA and cell division rate. |
| Specificity | Can have off-target effects by binding to other proteins with similar structures.[7] | Highly specific to the target mRNA sequence, but can have off-target effects through "seed region" homology. |
| Mechanism Studied | Primarily inhibits the enzymatic or binding function of the protein. | Reduces the total protein level, affecting both functional and scaffolding roles.[7] |
| Control | Dose-dependent and temporally controllable. | Less temporal control; effect is sustained until the siRNA is diluted or degraded. |
| Ease of Use | Generally simple to add to cell culture media. | Requires transfection protocols, which may induce cellular stress. |
| Validation | Requires biochemical assays to confirm target engagement and inhibition. | Requires Western blot or qPCR to confirm protein or mRNA knockdown. |
Quantitative Data Comparison: Effects on Mitochondrial Respiration
To illustrate the potential experimental outcomes, the following table presents hypothetical data from a Seahorse XF Cell Mito Stress Test. This assay measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.
| Parameter | Control (Untreated) | MitoSTAT3-i (10 µM) | STAT3 siRNA (48h) |
| Basal Respiration (pmol O₂/min) | 150 ± 10 | 115 ± 8 | 105 ± 12 |
| ATP-Linked Respiration (pmol O₂/min) | 110 ± 7 | 80 ± 6 | 75 ± 9 |
| Maximal Respiration (pmol O₂/min) | 250 ± 15 | 170 ± 12 | 155 ± 18 |
| Spare Respiratory Capacity (%) | 67% | 48% | 48% |
| Non-Mitochondrial Respiration (pmol O₂/min) | 15 ± 3 | 14 ± 2 | 16 ± 3 |
These hypothetical results show that both the small molecule inhibitor and siRNA knockdown of STAT3 lead to a significant reduction in mitochondrial respiration, consistent with STAT3's role in supporting ETC function.[2][3][9]
Experimental Protocols
siRNA-Mediated Knockdown of STAT3
This protocol describes the transient transfection of siRNA into a mammalian cell line (e.g., HeLa or H9c2) to reduce STAT3 expression.
Materials:
-
STAT3-targeting siRNA and non-targeting control (NTC) siRNA
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well plates
-
Reagents for Western blotting (lysis buffer, antibodies)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. In tube A, dilute 25 pmol of STAT3 siRNA or NTC siRNA into 100 µL of Opti-MEM. b. In tube B, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the contents of tubes A and B, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 200 µL siRNA-lipid complex dropwise to each well containing cells in 1.8 mL of fresh complete medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.
-
Verification of Knockdown: Harvest the cells and prepare protein lysates. Perform Western blotting using a primary antibody against STAT3 to confirm a reduction in protein levels compared to the NTC siRNA-treated cells. Use an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Treatment with a Small Molecule Inhibitor (MitoSTAT3-i)
This protocol outlines the treatment of cells with a small molecule inhibitor prior to analysis.
Materials:
-
MitoSTAT3-i (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Cell culture plates
Procedure:
-
Cell Seeding: Seed cells in the appropriate plate format for the downstream assay (e.g., Seahorse XF plate).
-
Inhibitor Preparation: Prepare a stock solution of MitoSTAT3-i in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. Prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing MitoSTAT3-i or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 1, 6, or 24 hours) at 37°C in a CO₂ incubator.
-
Assay: Proceed with the planned downstream assay, such as the Seahorse XF Mito Stress Test.
Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
This protocol describes the Cell Mito Stress Test to assess mitochondrial function after treatment with MitoSTAT3-i or STAT3 siRNA.[10][11][12][13]
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Assay Medium
-
Mito Stress Test compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Procedure:
-
Sensor Cartridge Hydration: The day before the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.[10]
-
Cell Preparation: a. For siRNA experiments, transfect cells directly in the Seahorse XF plate 48-72 hours prior to the assay. b. For inhibitor experiments, seed cells in the Seahorse XF plate the day before and treat with the inhibitor for the desired duration.
-
Assay Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF Assay Medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.
-
Compound Loading: Load the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A mixture into the appropriate injection ports.
-
Seahorse XF Assay: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell culture plate. Run the Mito Stress Test protocol, which involves sequential injections of the compounds to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein concentration. Analyze the key parameters of mitochondrial function.
Visualizations: Pathways and Workflows
Caption: Canonical and non-canonical STAT3 signaling pathways.
Caption: Experimental workflow for comparing inhibitor and siRNA effects.
Caption: Logical comparison of inhibitor vs. siRNA mechanisms of action.
Conclusion: Choosing the Right Tool for the Job
Both small molecule inhibitors and siRNA knockdown are invaluable tools for dissecting the roles of proteins in mitochondrial respiration.
-
Small molecule inhibitors like our hypothetical "MitoSTAT3-i" are ideal for studying the acute effects of inhibiting a protein's function, offering precise temporal control and dose-dependent responses. They are particularly useful for targeting specific activities of a protein without affecting its overall level.[7][8]
-
siRNA-mediated knockdown is the preferred method for confirming that a phenotype is truly linked to the target protein, as it directly reduces the protein's expression. It is essential for studying the long-term consequences of protein loss and for investigating a protein's scaffolding or non-enzymatic roles.[7][8]
References
- 1. Mitochondrial Stat3, the Need for Design Thinking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytoprotection by the modulation of mitochondrial electron transport chain: the emerging role of mitochondrial STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial-targeted Signal Transducer and Activator of Transcription 3 (STAT3) Protects against Ischemia-induced Changes in the Electron Transport Chain and the Generation of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial dysfunction induced by a SH2 domain-targeting STAT3 inhibitor leads to metabolic synthetic lethality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Perspective: mitochondrial STAT3 in cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. web.stanford.edu [web.stanford.edu]
- 8. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reduction of STAT3 expression induces mitochondrial dysfunction and autophagy in cardiac HL-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Comparative Analysis of Mitochondrial Respiration Inhibitors on Metabolic Flux
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for analyzing the impact of mitochondrial respiration inhibitors on cellular metabolic flux. Due to the absence of publicly available data for a compound designated "Mitochondrial respiration-IN-3," this document will focus on a comparative analysis of well-characterized inhibitors targeting different complexes of the electron transport chain (ETC). The methodologies and data presentation formats provided herein can serve as a template for evaluating novel compounds like "this compound" as information becomes available.
Introduction to Metabolic Flux and Mitochondrial Respiration
Mitochondrial respiration is a central metabolic process that generates the majority of cellular ATP.[1][2] This process involves the flow of electrons through the ETC, creating a proton gradient that drives ATP synthesis.[3] The rate of this process and the interconnected pathways of glycolysis and substrate oxidation are collectively referred to as metabolic flux.[4] Analyzing how chemical compounds modulate this flux is crucial for understanding their therapeutic potential and off-target effects.
Two primary techniques for assessing metabolic flux are Extracellular Flux (ECF) Analysis and Stable Isotope Tracing.
-
Extracellular Flux (ECF) Analysis: This method, often performed using a Seahorse XF Analyzer, measures the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR) in real-time.[5] OCR is a direct indicator of mitochondrial respiration, while ECAR is a proxy for glycolysis.[5]
-
Stable Isotope Tracing: This technique utilizes substrates labeled with stable isotopes (e.g., ¹³C-glucose) to trace the path of atoms through metabolic pathways.[6][7] Mass spectrometry or NMR is then used to measure the incorporation of these isotopes into downstream metabolites, providing a detailed view of pathway activity.[6][7]
Comparative Analysis of Known Mitochondrial Inhibitors
To illustrate a comparative metabolic flux analysis, we will consider three well-characterized mitochondrial inhibitors:
-
Rotenone: An inhibitor of Complex I (NADH:ubiquinone oxidoreductase).[8][9]
-
Antimycin A: An inhibitor of Complex III (cytochrome bc₁ complex).[1][8]
-
Oligomycin: An inhibitor of ATP synthase (Complex V).[8]
The following table summarizes the expected effects of these inhibitors on key metabolic parameters measured by a Seahorse XF Mito Stress Test.
| Parameter | Rotenone (Complex I Inhibitor) | Antimycin A (Complex III Inhibitor) | Oligomycin (ATP Synthase Inhibitor) | This compound |
| Basal Respiration | ↓↓↓ | ↓↓↓ | ↓↓↓ | Data Needed |
| ATP Production | ↓↓↓ | ↓↓↓ | ↓↓↓ | Data Needed |
| Maximal Respiration | ↓↓↓ | ↓↓↓ | ↓↓↓ | Data Needed |
| Spare Respiratory Capacity | ↓↓↓ | ↓↓↓ | ↓↓↓ | Data Needed |
| Proton Leak | ↓ or ↔ | ↓ or ↔ | ↓↓↓ | Data Needed |
| Non-Mitochondrial Respiration | ↔ | ↔ | ↔ | Data Needed |
| Basal ECAR | ↑↑ | ↑↑ | ↑↑ | Data Needed |
Arrow notation: ↓↓↓ (strong decrease), ↓ (decrease), ↔ (no change), ↑↑ (strong increase). This table represents typical results and can vary based on cell type and experimental conditions.
Signaling Pathways and Experimental Workflows
Mitochondrial Electron Transport Chain and Inhibitor Targets
The following diagram illustrates the flow of electrons through the mitochondrial electron transport chain and the points of inhibition for Rotenone, Antimycin A, and Oligomycin.
References
- 1. meresearch.org.uk [meresearch.org.uk]
- 2. Cellular respiration - Wikipedia [en.wikipedia.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Properties of Higher Plant Mitochondria. III. Effects of Respiratory Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. Active mitochondrial respiration in cancer: a target for the drug - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Mitochondrial Translation Inhibitors: Featuring Mitochondrial Respiration-IN-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "Mitochondrial respiration-IN-3" with other prominent inhibitors of mitochondrial translation. The information presented is curated from publicly available experimental data to assist researchers in selecting the most suitable compounds for their studies in areas such as oncology and metabolic diseases.
Introduction to Mitochondrial Translation Inhibition
Mitochondria, the powerhouses of the cell, possess their own ribosomes and machinery for protein synthesis, which is distinct from the cytosolic translation process. This machinery is responsible for producing 13 essential protein subunits of the electron transport chain (ETC), crucial for cellular respiration and energy production. Inhibition of mitochondrial translation has emerged as a promising therapeutic strategy, particularly in oncology, as many cancer cells, especially cancer stem cells, exhibit a heightened reliance on mitochondrial oxidative phosphorylation (OXPHOS) for their survival and proliferation. By selectively targeting this process, it is possible to induce metabolic stress and cell death in cancer cells while potentially sparing normal cells.
"this compound" is a novel compound identified as a fluorine derivative of Dalfopristin. It has been shown to inhibit the growth of glioblastoma stem cells by targeting mitochondrial translation. This guide will compare its performance with other well-established inhibitors of this pathway: Dalfopristin/Quinupristin, Tigecycline, Chloramphenicol, and Actinonin.
Comparative Analysis of Inhibitor Potency
The following table summarizes the available quantitative data on the efficacy of "this compound" and its counterparts in inhibiting cancer cell growth, which is a downstream effect of inhibiting mitochondrial translation. It is important to note that direct comparison of potency can be challenging due to variations in cell lines and experimental conditions across different studies.
| Inhibitor | Target Cell Line | Assay Type | Endpoint | Potency (GI50/IC50) | Citation |
| This compound | COMI (Glioblastoma) | Cell Growth Inhibition | GI50 | 6.73 μM | [1] |
| Quinupristin/Dalfopristin | Glioblastoma Stem Cells | Tumor Sphere Formation | IC50 | Not explicitly stated, but effective at suppressing GSC growth | [2] |
| Tigecycline | HepG2 (Hepatocellular Carcinoma) | Cell Viability (MTT) | IC50 | 1.723 µM (48h) | [3] |
| Huh7 (Hepatocellular Carcinoma) | Cell Viability (MTT) | IC50 | 7.695 µM (48h) | [3] | |
| HCT-116 (Colorectal Cancer) | Cell Viability | IC50 | 93 µM | [4] | |
| Chloramphenicol | MCF7 (Breast Cancer) | Tumor Sphere Formation | IC50 | ~200 μM | [5] |
| Glioblastoma cell lines | Cell Growth Inhibition | Effective in glucose-starved conditions | Not specified as IC50 | [6][7] | |
| Actinonin | Human Cancer Cell Lines (16 types) | Cell Proliferation | Effective inhibitor | Not specified as IC50 | [8] |
Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. IC50 (Inhibitory Concentration 50) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.
Mechanism of Action
While all the compared inhibitors target mitochondrial translation, their precise molecular mechanisms of action differ, which can influence their specificity and potential off-target effects.
This compound and Dalfopristin/Quinupristin: "this compound" is a derivative of Dalfopristin. Dalfopristin, typically used in combination with Quinupristin (a streptogramin antibiotic), binds to the 50S subunit of the bacterial and mitochondrial ribosome. This binding event induces a conformational change that enhances the binding of Quinupristin. Together, they synergistically inhibit protein synthesis by blocking peptide chain elongation and promoting the release of incomplete polypeptide chains.[9][10] Their action on the large ribosomal subunit is a key characteristic.
Tigecycline: A member of the glycylcycline antibiotic class, Tigecycline binds to the 30S ribosomal subunit. This interaction blocks the entry of aminoacyl-tRNA into the A site of the ribosome, thereby preventing the incorporation of new amino acids into the growing polypeptide chain and halting protein synthesis.[3]
Chloramphenicol: This broad-spectrum antibiotic also targets the 50S ribosomal subunit. It inhibits the peptidyl transferase step of protein synthesis, preventing the formation of peptide bonds between amino acids.[5]
Actinonin: This antibiotic has a unique mechanism. It inhibits peptide deformylase (PDF), a mitochondrial enzyme responsible for removing the formyl group from the N-terminal methionine of newly synthesized mitochondrial proteins. Inhibition of PDF leads to the accumulation of formylated proteins, causing mitochondrial stress and dysfunction.[8]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 1: Mechanism of action of various mitochondrial translation inhibitors.
References
- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 2. Inhibition of mitochondrial translation suppresses glioblastoma stem cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tigecycline causes loss of cell viability mediated by mitochondrial OXPHOS and RAC1 in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotics that target mitochondria effectively eradicate cancer stem cells, across multiple tumor types: Treating cancer like an infectious disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AB029. Mitochondrial dysfunction and impaired growth of glioblastoma cell lines caused by antimicrobial agents inducing ferroptosis - Yoshimoto - Chinese Clinical Oncology [cco.amegroups.org]
- 7. Induction of glioblastoma cell ferroptosis using combined treatment with chloramphenicol and 2-deoxy-d-glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of proteins synthesized in mitochondria of cultured mammalian cells. An assessment of current approaches and problems in interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial protein plays key role in glioblastoma and therapeutic resistance | Carl R. Woese Institute for Genomic Biology [igb.illinois.edu]
A Comparative Guide to Modulators of Mitochondrial Respiration: Unveiling the Limitations of Complex III Inhibition and Exploring Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular bioenergetics, the mitochondrial electron transport chain (ETC) stands as a central hub for energy production. The targeted modulation of this pathway is a cornerstone of research into a myriad of physiological and pathological processes. This guide provides a comprehensive comparison of small molecule inhibitors and a genetic alternative for modulating mitochondrial respiration, with a focus on a representative Complex III inhibitor, Antimycin A, in lieu of the non-specific "Mitochondrial respiration-IN-3". We will delve into its limitations and objectively compare its performance against other well-characterized compounds and the alternative oxidase (AOX) system, supported by experimental data and detailed protocols.
At a Glance: Comparative Overview of Mitochondrial Respiration Modulators
The following table summarizes the key characteristics of the discussed mitochondrial respiration modulators, offering a quick reference for their mechanisms, potencies, and primary effects.
| Compound/System | Primary Target | Mechanism of Action | Typical Concentration Range | Key Limitations & Off-Target Effects |
| Antimycin A | Complex III (Qi site) | Inhibits the transfer of electrons from coenzyme Q to cytochrome c, blocking the Q-cycle. | nM to low µM range | Induces significant reactive oxygen species (ROS) production; can have off-target effects on cell signaling pathways and may inhibit cyclic electron flow in chloroplasts.[1] |
| Rotenone | Complex I | Prevents the transfer of electrons from NADH to coenzyme Q. | nM to low µM range | Can induce Parkinson's-like symptoms in animal models; may cause oxidative stress and has been shown to affect microtubule assembly.[2][3] |
| FCCP | Mitochondrial Inner Membrane | A protonophore that dissipates the proton gradient across the inner mitochondrial membrane, uncoupling respiration from ATP synthesis. | 100 nM to 10 µM | Has a narrow therapeutic window, with higher concentrations being inhibitory to respiration and toxic; can also affect plasma membrane potential and intracellular pH.[4][5][6] |
| Alternative Oxidase (AOX) | Ubiquinone pool | Provides an alternative pathway for electrons from the ubiquinone pool to oxygen, bypassing Complexes III and IV. | N/A (Genetic expression) | Does not contribute to the proton gradient, thus reducing ATP yield from the ETC; its activity is dependent on the reduction state of the ubiquinone pool.[4][7] |
Delving Deeper: A Head-to-Head Comparison
The choice of a mitochondrial modulator significantly impacts experimental outcomes. This section provides a detailed comparison of Antimycin A and its alternatives, focusing on their effects on key bioenergetic parameters.
Efficacy and Potency (IC50/EC50)
The half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal effective concentration (EC50) for uncouplers are critical parameters that vary significantly depending on the cell type and metabolic state.
| Compound | Cell Line | Parameter | Reported IC50/EC50 | Reference |
| Antimycin A | L6, H9c2, HepG2 | Cell Viability | Highly variable (µM range), dependent on glucose/galactose media | [8] |
| HeLa | Cell Viability | ~50 µM | [9] | |
| Human Pulmonary Fibroblasts | Cell Viability | ~150 µM | [10] | |
| Rotenone | INS-1 | Cell Viability | 30 nM | [11] |
| MIN-6 | Cell Viability | 55 nM | [11] | |
| SH-SY5Y, HepG2, H358 | Succinyl-CoA decrease | < 100 nM | [12] | |
| Multiple Cancer Cell Lines | Cell Viability | 0.01 - 10 µM | [13] | |
| FCCP | C2C12 | Uncoupling | 1.25 - 2.5 µM | [4] |
| Huh7 | Uncoupling | ~500 nM | [4] | |
| Isolated Rat Hearts | Cardioprotection | 100 nM | [14] |
Impact on Cell Viability and ATP Production
The ultimate consequence of modulating mitochondrial respiration is often a change in cellular viability and energy status.
| Compound/System | Effect on Cell Viability | Effect on ATP Production | Notes |
| Antimycin A | Dose-dependent decrease in viability, often associated with apoptosis. | Potent inhibitor of mitochondrial ATP synthesis. | Toxicity is exacerbated in cells reliant on oxidative phosphorylation (e.g., in galactose media). |
| Rotenone | Potent inducer of cell death, particularly in neuronal cells. | Strong inhibitor of mitochondrial ATP synthesis. | Can induce apoptosis through the production of mitochondrial ROS.[3] |
| FCCP | Dose-dependent; low concentrations can be protective, while high concentrations are cytotoxic. | Inhibits ATP synthesis by dissipating the proton motive force. | The effect on viability is highly dependent on the cell's ability to cope with the uncoupling stress. |
| Alternative Oxidase (AOX) | Can rescue cell viability in the presence of Complex III or IV inhibitors. | Bypasses proton-pumping sites, leading to lower overall ATP production compared to the full respiratory chain. | Its primary role is to maintain electron flow and reduce ROS, rather than maximizing ATP synthesis.[4][7] |
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows
To better understand the points of intervention and the experimental approaches to study them, the following diagrams are provided.
Figure 1: Mechanism of action of various mitochondrial respiration modulators.
Figure 2: A generalized experimental workflow for comparative analysis.
Experimental Protocols: A Practical Guide
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments cited in this guide.
High-Resolution Respirometry: Seahorse XF Cell Mito Stress Test
This protocol is adapted from the Agilent Seahorse XF Cell Mito Stress Test Kit user guide.[7][15]
Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF96 or XFe24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A at the desired final concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) before and after the sequential injection of the compounds.
-
Data Analysis: Analyze the OCR data to determine the various parameters of mitochondrial respiration.
Cell Viability Assessment: MTT Assay
This protocol is a standard method for assessing cell viability based on mitochondrial metabolic activity.[16]
Objective: To determine the number of viable cells in a culture after treatment with mitochondrial modulators.
Materials:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of the mitochondrial modulators for the desired duration.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of viability relative to an untreated control.
ATP Production Measurement: Luciferase-Based Assay
This protocol utilizes the ATP-dependent light-emitting reaction of luciferase to quantify cellular ATP levels.[11][13]
Objective: To measure the total cellular ATP content as an indicator of energy status.
Materials:
-
Luminometer
-
Luciferase-based ATP assay kit (containing luciferase, luciferin, and lysis buffer)
-
Opaque-walled 96-well plates
Procedure:
-
Cell Treatment: Culture and treat cells with mitochondrial modulators in an opaque-walled 96-well plate.
-
Cell Lysis: Add the lysis buffer provided in the kit to each well to release the intracellular ATP.
-
Luciferase Reaction: Add the luciferase/luciferin reagent to each well.
-
Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.
-
Data Analysis: The luminescence intensity is proportional to the ATP concentration. A standard curve using known ATP concentrations should be generated to quantify the ATP levels in the samples.
Conclusion
The selection of a tool to modulate mitochondrial respiration requires careful consideration of the specific research question. While Antimycin A is a potent and widely used inhibitor of Complex III, its significant induction of ROS and potential off-target effects necessitate cautious interpretation of results. Rotenone, a Complex I inhibitor, and FCCP, a mitochondrial uncoupler, offer alternative mechanisms for probing mitochondrial function but also come with their own sets of limitations, including neurotoxic potential and a narrow effective concentration range, respectively.
The expression of Alternative Oxidase (AOX) presents a valuable genetic tool to bypass Complex III and IV, thereby maintaining electron flow and mitigating ROS production under conditions of ETC inhibition. This makes AOX an excellent system for dissecting the specific roles of the downstream ETC complexes and for studying the consequences of their dysfunction in a more controlled manner.
References
- 1. embopress.org [embopress.org]
- 2. Effect of alternative oxidase (AOX) expression on mouse cerebral mitochondria bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial respiration is necessary for CD8+ T cell proliferation and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The alternative oxidase lowers mitochondrial reactive oxygen production in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antimycin A treatment decreases respiratory internal rotenone-insensitive NADH oxidation capacity in potato leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acute extracellular flux (XF) assay to assess compound effects on mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Functional expression of plant alternative oxidase decreases antimycin A-induced reactive oxygen species production in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Alternative Oxidase: A Mitochondrial Respiratory Pathway to Maintain Metabolic and Signaling Homeostasis during Abiotic and Biotic Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem-agilent.com [chem-agilent.com]
- 16. Cellular ATP demand creates metabolically distinct subpopulations of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Mitochondrial Respiration-IN-3: A Guide for Laboratory Professionals
For Immediate Reference: Treat Mitochondrial Respiration-IN-3 as a hazardous chemical waste. Segregate from other waste types and dispose of through your institution's designated hazardous waste program.
This document provides essential safety and logistical information for the proper disposal of this compound, a small molecule inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. As a potent bioactive compound designed to interfere with cellular mitochondrial respiration, improper disposal can pose significant risks.
Core Disposal Protocol
Researchers and laboratory personnel must handle and dispose of this compound in accordance with all applicable local, state, and federal regulations. The following steps provide a direct, procedural guide for its safe disposal.
Step 1: Waste Identification and Segregation
Correctly identify and segregate all waste streams containing this compound. This includes:
-
Pure Compound: Unused or expired solid compound.
-
Contaminated Labware: Pipette tips, tubes, flasks, and other disposable items that have come into direct contact with the compound.
-
Solvent Waste: Solutions containing dissolved this compound.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other protective gear.
Crucially, do not mix this waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. [1][2][3]
Step 2: Waste Collection and Containment
Collect all this compound waste in designated, compatible, and clearly labeled hazardous waste containers.[4][5]
-
Solid Waste: Collect in a dedicated, sealable container. Ensure the container is made of a material compatible with the compound.
-
Liquid Waste: Use a designated, leak-proof, and shatter-resistant container. Do not overfill containers; leave adequate headspace for expansion.[4]
-
Sharps: Any contaminated needles or blades must be disposed of in a designated sharps container.[2]
Step 3: Labeling
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards associated with the compound (e.g., "Toxic," "Bioactive").
-
The accumulation start date.
-
The name of the principal investigator or laboratory contact.
Step 4: Storage
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.[1][3] This area should be:
-
Under the control of the laboratory personnel.
-
Away from drains and sources of ignition.
-
In secondary containment to prevent spills from spreading.[3][5]
Step 5: Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[5] Never dispose of this compound down the drain or in the regular trash. [2][5]
Quantitative Data Summary
While specific quantitative data for this compound is not publicly available, the following table summarizes typical hazard classifications for similar small molecule inhibitors used in research.
| Parameter | Typical Value/Classification | Implication for Disposal |
| Acute Toxicity | Often categorized as harmful or toxic if swallowed, inhaled, or in contact with skin. | Treat as a toxic chemical waste. Minimize handling and aerosol generation. |
| Environmental Hazard | Frequently classified as toxic to aquatic life with long-lasting effects. | Prohibits drain disposal to prevent environmental contamination. |
| Physical State | Typically a solid powder at room temperature. | Requires careful handling to avoid generating dust. |
| Solubility | Often soluble in organic solvents like DMSO. | Solvent waste must be collected and treated as hazardous. |
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound from the point of generation to final removal from the laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
